Product packaging for Boc-trp-phe-ome(Cat. No.:CAS No. 72156-62-8)

Boc-trp-phe-ome

Cat. No.: B1595172
CAS No.: 72156-62-8
M. Wt: 465.5 g/mol
InChI Key: BHPJYWAIFNMZLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-trp-phe-ome is a useful research compound. Its molecular formula is C26H31N3O5 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H31N3O5 B1595172 Boc-trp-phe-ome CAS No. 72156-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-26(2,3)34-25(32)29-21(15-18-16-27-20-13-9-8-12-19(18)20)23(30)28-22(24(31)33-4)14-17-10-6-5-7-11-17/h5-13,16,21-22,27H,14-15H2,1-4H3,(H,28,30)(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPJYWAIFNMZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312067
Record name NSC249282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72156-62-8
Record name NSC249282
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC249282
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30312067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-Trp-Phe-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of N-(tert-Butoxycarbonyl)-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe), a protected dipeptide derivative crucial in peptide synthesis and pharmaceutical research. This guide details its structure, properties, synthesis, and known applications, presenting data in a structured format for clarity and ease of comparison.

Core Structure and Chemical Properties

This compound is a dipeptide composed of tryptophan and phenylalanine. The N-terminus of tryptophan is protected by a tert-butyloxycarbonyl (Boc) group, and the C-terminus of phenylalanine is protected as a methyl ester (OMe). This protection strategy enhances the compound's stability and solubility, making it an ideal building block for solid-phase peptide synthesis.[1] The aromatic side chains of tryptophan and phenylalanine are critical for the biological activity of many peptides, and this compound facilitates their incorporation into more complex peptide chains.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 72156-62-8[1][2]
Molecular Formula C₂₆H₃₁N₃O₅[1][2][3]
Molecular Weight 465.55 g/mol [1][2]
Appearance White powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Synthesis Protocol

The synthesis of this compound is commonly achieved through the coupling of Boc-protected tryptophan and phenylalanine methyl ester. Below is a detailed methodology based on a reported synthesis.[2]

Experimental Protocol: Synthesis of this compound [2]

Materials:

  • Boc-(L)-Trp-OSu (N-Boc-L-tryptophan N-hydroxysuccinimide ester)

  • HCl H-(L)-Phe-OMe (L-Phenylalanine methyl ester hydrochloride)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Acetone (reagent grade)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl) solution

  • 1M Sodium hydroxide (NaOH) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a beaker, combine Boc-(L)-Trp-OSu (1.0 eq), NaHCO₃ (1.2 eq), and HCl H-(L)-Phe-OMe (1.1 eq).

  • Solvent Addition: Add reagent grade acetone and mix the components thoroughly with a spatula for approximately 30 seconds.

  • Reaction Execution: The mixture is then processed, for instance, by transferring it to an extruder heated to 40°C. The reaction is allowed to proceed for a short duration (e.g., 10 minutes).

  • Work-up: After the reaction, the resulting product is dissolved in ethyl acetate (EtOAc).

  • Purification: The organic phase is washed sequentially with 1M aqueous HCl solution and 1M aqueous NaOH solution.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the final product as a white solid.

  • Drying: The solid is further dried under reduced pressure over P₂O₅.

Table 2: Reagent Quantities for this compound Synthesis [2]

ReagentMolar EquivalentExample Mass/Volume
Boc-(L)-Trp-OSu1.0 eq5.43 g
NaHCO₃1.2 eq1.36 g
HCl H-(L)-Phe-OMe1.1 eq3.21 g
Acetone1.5 eq1.5 mL

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Product Boc_Trp_OSu Boc-(L)-Trp-OSu Coupling Peptide Coupling in Acetone Boc_Trp_OSu->Coupling Phe_OMe H-(L)-Phe-OMe Phe_OMe->Coupling Base Base (e.g., NaHCO3) Base->Coupling Workup Aqueous Work-up (HCl, NaOH) Coupling->Workup Reaction Mixture Drying Drying (MgSO4) Workup->Drying Concentration Concentration Drying->Concentration Final_Product This compound Concentration->Final_Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Applications and Biological Relevance

This compound is a versatile building block with applications in several areas of research and development:

  • Peptide Synthesis: It serves as a fundamental component in the synthesis of more complex peptides for therapeutic and research purposes.[1]

  • Drug Development: This dipeptide derivative is utilized in the design of novel drugs, particularly in the fields of oncology and neurology.[1] Its ability to mimic natural peptides makes it a valuable tool in creating bioactive compounds.[1]

  • Neuroscience Research: this compound is employed in neuroscience to investigate receptor interactions and signaling pathways, contributing to a better understanding of brain function.[1]

  • Bioconjugation: The compound is suitable for bioconjugation processes, enabling the attachment of biomolecules to various surfaces or other molecules, which can enhance drug delivery systems.[1]

  • Diagnostics: Its properties make it a candidate for the development of diagnostic agents that can target specific biological markers.[1]

A study on the related compound, Boc-Phe-Trp-OMe, revealed its potential as a broad-spectrum antibacterial agent.[4] This dipeptide demonstrated the ability to eradicate and disrupt bacterial biofilms. The proposed mechanism involves permeabilization of both the outer and inner bacterial membranes, which is likely facilitated by the self-assembly of the dipeptide into nanostructures.[4] This suggests that dipeptides containing tryptophan and phenylalanine may have inherent antimicrobial properties worth exploring further.

Diagram 2: Logical Relationship of Potential Antibacterial Mechanism

Antibacterial_Mechanism cluster_compound Dipeptide cluster_interaction Bacterial Interaction cluster_effect Antibacterial Effect Dipeptide This compound / Boc-Phe-Trp-OMe Self_Assembly Self-Assembly into Nanostructures Dipeptide->Self_Assembly Membrane_Interaction Interaction with Bacterial Membrane Dipeptide->Membrane_Interaction Self_Assembly->Membrane_Interaction Permeabilization Membrane Permeabilization Membrane_Interaction->Permeabilization Biofilm_Disruption Biofilm Disruption Membrane_Interaction->Biofilm_Disruption Bacterial_Cell_Death Bacterial Cell Death Permeabilization->Bacterial_Cell_Death Biofilm_Disruption->Bacterial_Cell_Death

Caption: A diagram showing the proposed antibacterial mechanism of action for related dipeptides.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Boc-Trp-Phe-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N-tert-Butoxycarbonyl-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe), a dipeptide derivative crucial in peptide synthesis and pharmaceutical research. This document details the compound's physicochemical characteristics, stability profile, and relevant experimental methodologies.

Core Chemical Properties

This compound is a white powder that serves as a key building block in the synthesis of more complex peptides.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, making it well-suited for solid-phase peptide synthesis.[1]

PropertyValueReference
CAS Number 72156-62-8[1]
Molecular Formula C₂₆H₃₁N₃O₅[1]
Molecular Weight 465.55 g/mol [1]
Appearance White powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Temperature 0-8 °C[1]

Stability Profile

While specific quantitative stability data for this compound is not extensively available in public literature, its stability can be inferred from the properties of its constituent amino acids and the Boc protecting group. The Boc group is known to be stable under neutral and basic conditions but is readily cleaved by acids, a property leveraged in peptide synthesis. The stability of the peptide backbone and the individual amino acid side chains are key considerations.

General Peptide Degradation Pathways: Peptides can undergo various degradation reactions, including hydrolysis of the peptide bond, deamidation (especially for asparagine and glutamine residues), and oxidation.[2] For this compound, the primary concerns are the stability of the tryptophan and phenylalanine residues.

Tryptophan Residue Stability: The indole side chain of tryptophan is susceptible to oxidation. This process can be accelerated by exposure to light, heat, and certain buffer components. Thermal degradation of tryptophan can lead to products such as tryptamine and indole-3-pyruvic acid.[3] It is recommended that peptides containing tryptophan be stored in an oxygen-free atmosphere to minimize oxidation.[4]

Phenylalanine Residue Stability: The phenylalanine residue contains an aromatic ring that can absorb UV light, potentially leading to photodegradation.[5] This can involve the formation of excited states that may lead to fragmentation of the peptide.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the coupling of Boc-protected L-tryptophan with the methyl ester of L-phenylalanine.

Materials:

  • Boc-L-Trp-OSu (N-tert-Butoxycarbonyl-L-tryptophan N-hydroxysuccinimide ester)

  • HCl·H-L-Phe-OMe (L-Phenylalanine methyl ester hydrochloride)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve Boc-L-Trp-OSu, HCl·H-L-Phe-OMe, and NaHCO₃ in acetone.

  • The reaction mixture is then processed, which can involve techniques like extrusion at a controlled temperature (e.g., 40°C).[6]

  • After the reaction is complete, the product is recovered.

  • The crude product is dissolved in ethyl acetate and washed sequentially with 1M HCl and 1M NaOH solutions to remove unreacted starting materials and byproducts.[6]

  • The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the final product as a white solid.[6]

  • The purity of the synthesized this compound can be confirmed by High-Performance Liquid Chromatography (HPLC).[6]

Determination of Solubility

A systematic approach is recommended to determine the solubility of this compound in various solvents.

General Procedure:

  • Start with a small, accurately weighed amount of the peptide.

  • Attempt to dissolve the peptide in deionized water. Sonication can be used to aid dissolution.[7]

  • Based on the amino acid composition, this compound is a neutral and hydrophobic peptide. If it does not dissolve in water, organic solvents should be tested.

  • For neutral peptides, solvents such as acetonitrile, methanol, isopropanol, or dimethyl sulfoxide (DMSO) are recommended.[8]

  • If the peptide is intended for cell-based assays, the final concentration of organic solvents should be kept to a minimum.

Stability Testing Protocol (General)

A general protocol to assess the stability of this compound under various conditions (e.g., pH, temperature) can be designed as follows.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Incubators or water baths for temperature control

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent.

  • Dilute the stock solution into different pH buffers to the desired final concentration.

  • Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points, withdraw aliquots from each sample.

  • Analyze the aliquots by HPLC to determine the concentration of the intact peptide. A gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA) is commonly used as the mobile phase.[6]

  • The degradation of the peptide over time can be monitored by the decrease in the peak area of the intact peptide and the appearance of new peaks corresponding to degradation products.

Visualizations

The following diagrams illustrate key workflows related to this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Boc_Trp_OSu Boc-L-Trp-OSu Coupling Coupling Reaction (e.g., 40°C) Boc_Trp_OSu->Coupling Phe_OMe HCl·H-L-Phe-OMe Phe_OMe->Coupling Base NaHCO₃ Base->Coupling Solvent Acetone Solvent->Coupling Dissolve Dissolve in EtOAc Coupling->Dissolve Wash_HCl Wash with 1M HCl Dissolve->Wash_HCl Wash_NaOH Wash with 1M NaOH Wash_HCl->Wash_NaOH Dry Dry over MgSO₄ Wash_NaOH->Dry Concentrate Concentrate Dry->Concentrate Final_Product This compound (White Solid) Concentrate->Final_Product Analysis HPLC Analysis Final_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Stability_Testing_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare this compound Stock Solution Dilute Dilute into Buffers (Varying pH) Stock->Dilute Incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 37°C) Dilute->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Degradation Determine Degradation Rate Analyze->Degradation

Caption: General experimental workflow for assessing the stability of this compound.

References

Navigating the Solubility Landscape of Boc-Trp-Phe-OMe in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the solubility of protected dipeptides like N-α-t-Boc-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe) is a critical parameter for successful peptide synthesis, purification, and formulation. This technical guide provides an in-depth overview of the factors influencing the solubility of this dipeptide in organic solvents, methodologies for its determination, and strategies for addressing solubility challenges.

Factors Influencing the Solubility of this compound

The solubility of a protected dipeptide such as this compound is a complex interplay of its structural features and the properties of the solvent. Key influencing factors include:

  • Amino Acid Composition: The presence of the bulky, hydrophobic side chains of tryptophan and phenylalanine significantly influences the solubility profile. These aromatic residues can engage in π-π stacking interactions, potentially leading to aggregation and reduced solubility in certain solvents.

  • Protecting Groups: The N-terminal Boc group and the C-terminal methyl ester (OMe) cap the charges on the termini, making the molecule less polar than its unprotected counterpart. This generally favors solubility in a range of organic solvents.

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent are paramount. Solvents that can effectively solvate the peptide backbone and the amino acid side chains will exhibit higher solubilizing power.

  • Temperature: Solubility is generally temperature-dependent, although the effect can vary depending on the specific solute-solvent system.

  • Solid-State Properties: The crystalline form or amorphous nature of the solid this compound can impact its solubility.

General Solubility Profile of Protected Peptides

Protected peptides, particularly those with hydrophobic residues, often exhibit solubility in a range of polar aprotic and nonpolar organic solvents. Based on general principles for peptides of this nature, the following qualitative solubility trends can be anticipated for this compound:

  • Good Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP).[2] These solvents are effective at solvating the peptide backbone. Mixtures of chlorinated solvents like dichloromethane (DCM) or chloroform with alcohols like methanol or trifluoroethanol (TFE) can also be powerful solubilizing agents.[2]

  • Moderate to Poor Solubility: May be observed in less polar solvents like ethyl acetate and tetrahydrofuran (THF), as well as in alcohols like methanol and ethanol when used alone.

  • Insolubility: Generally expected in nonpolar hydrocarbon solvents such as hexanes and toluene.

It is important to note that aggregation, often driven by β-sheet formation, can significantly reduce the solubility of protected peptides, even in polar solvents.[3][4]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, experimental determination is essential. A general gravimetric method is outlined below.

Gravimetric Solubility Determination

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the concentration of the solute.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMF, DMSO, DCM, Methanol, Acetonitrile)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature to allow any undissolved solid to settle.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended particles. This step is critical to ensure only the dissolved solute is measured.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent using a rotary evaporator or by placing it in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Mass Determination: Weigh the vial containing the dried solute. The mass of the dissolved this compound can be calculated by subtracting the initial weight of the empty vial.

  • Solubility Calculation: The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent used.

Data Presentation

While specific quantitative data for this compound is not available, a template for presenting such data is provided below. Researchers can populate this table with their experimentally determined values.

Organic SolventTemperature (°C)Solubility (mg/mL)
Dimethylformamide (DMF)25Data not available
Dimethyl Sulfoxide (DMSO)25Data not available
Dichloromethane (DCM)25Data not available
Acetonitrile (ACN)25Data not available
Methanol (MeOH)25Data not available
Ethyl Acetate (EtOAc)25Data not available

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of solubility using the gravimetric method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Filtration cluster_analysis Analysis cluster_result Result A Add excess this compound to known volume of solvent B Seal vial A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Transfer known volume of filtrate to pre-weighed vial E->F G Evaporate solvent F->G H Weigh dried solute G->H I Calculate Solubility (e.g., mg/mL) H->I

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding of the solubility characteristics of this compound and a practical framework for its experimental determination. For challenging cases, solubility can often be improved by using solvent mixtures, such as a combination of a good solvent for the peptide backbone (e.g., DMF) with a solvent that disrupts aggregation (e.g., a small percentage of a fluorinated alcohol).[2] Always perform initial solubility tests on a small scale before proceeding with larger quantities.[6][7]

References

An In-Depth Technical Guide on the Core Mechanism of Action of Boc-Trp-Phe-OMe in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-L-tryptophyl-L-phenylalanine methyl ester, commonly known as Boc-Trp-Phe-OMe, is a protected dipeptide that has emerged as a promising antimicrobial agent. This technical guide provides a comprehensive overview of its core mechanism of action against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains. The primary antibacterial activity of this compound is attributed to a multi-step process initiated by its self-assembly into supramolecular nanostructures. These nanostructures subsequently interact with and disrupt the integrity of bacterial cell membranes, leading to permeabilization and eventual cell death. Furthermore, this dipeptide demonstrates significant efficacy in eradicating and disrupting bacterial biofilms, a key factor in persistent and recurrent infections. This document details the quantitative antimicrobial data, outlines the experimental protocols for assessing its activity, and provides visual representations of the proposed mechanism of action.

Core Mechanism of Action: A Multi-faceted Approach

The antibacterial mechanism of this compound is not reliant on a single molecular target but rather a cascade of physical and disruptive events that compromise the fundamental integrity of the bacterial cell. The key stages of its action are:

  • Self-Assembly into Nanostructures: Upon introduction into an aqueous environment, this compound molecules, driven by the hydrophobic nature of the tryptophan and phenylalanine residues, self-assemble into distinct fibril and spherical nanostructures. This aggregation is a critical prerequisite for its antibacterial activity.[1]

  • Bacterial Membrane Interaction: The tryptophan residues within the self-assembled nanostructures play a crucial role in anchoring the complex to the bacterial cell membrane. The aromatic indole side chain of tryptophan facilitates insertion into the lipid bilayer of both Gram-positive and Gram-negative bacteria.

  • Membrane Permeabilization: Following membrane interaction, the nanostructures induce significant damage to the bacterial cell envelope. This leads to the permeabilization of both the outer and inner membranes, disrupting the electrochemical potential and leading to the leakage of intracellular components.[1]

  • Biofilm Eradication and Disruption: this compound has demonstrated the ability to not only inhibit the formation of new biofilms but also to eradicate and disrupt established biofilms.[1] This is likely a consequence of the membrane-disruptive properties of the self-assembled nanostructures, which can penetrate the extracellular polymeric substance (EPS) matrix of the biofilm and kill the embedded bacteria.

Signaling Pathway Diagram: Proposed Mechanism of Action

MIC_Workflow Workflow for MIC Determination Prep Prepare serial dilutions of This compound in broth Inoc Inoculate each dilution with a standardized bacterial suspension Prep->Inoc Incubate Incubate at 37°C for 18-24 hours Inoc->Incubate Observe Visually inspect for turbidity (bacterial growth) Incubate->Observe Determine MIC is the lowest concentration with no visible growth Observe->Determine Biofilm_Disruption_Workflow Workflow for Biofilm Disruption Assay Grow Grow bacterial biofilms in a 96-well plate for 24-48 hours Wash1 Gently wash to remove planktonic cells Grow->Wash1 Treat Add different concentrations of This compound to the biofilms Wash1->Treat Incubate Incubate for a defined period (e.g., 24 hours) Treat->Incubate Wash2 Wash to remove dead cells and compound Incubate->Wash2 Stain Stain the remaining biofilm with 0.1% Crystal Violet Wash2->Stain Wash3 Wash to remove excess stain Stain->Wash3 Solubilize Solubilize the bound stain with 30% acetic acid or ethanol Wash3->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure NPN_Uptake_Workflow Workflow for NPN Uptake Assay Harvest Harvest mid-log phase Gram-negative bacteria Resuspend Resuspend in HEPES buffer Harvest->Resuspend Add_NPN Add NPN to the bacterial suspension Resuspend->Add_NPN Measure_Baseline Measure baseline fluorescence Add_NPN->Measure_Baseline Add_Boc Add this compound Measure_Baseline->Add_Boc Measure_Fluorescence Monitor the increase in fluorescence over time Add_Boc->Measure_Fluorescence

References

An In-depth Technical Guide to the Discovery and Initial Synthesis of Boc-Trp-Phe-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide Boc-Trp-Phe-OMe, a compound of significant interest in peptide chemistry and drug development. The guide details its initial synthesis, experimental protocols, and its role as a potential therapeutic agent.

Introduction and Discovery

While the precise historical moment of the "discovery" of N-tert-Butoxycarbonyl-L-tryptophyl-L-phenylalanine methyl ester (this compound) is not extensively documented in a singular seminal publication, its emergence is intrinsically linked to the advancements in peptide synthesis methodologies developed in the mid-20th century. The introduction of the tert-butoxycarbonyl (Boc) protecting group by Carpino in 1957 revolutionized the field, providing a stable yet readily cleavable N-terminal protecting group, essential for the stepwise synthesis of peptides. The subsequent development of various coupling reagents paved the way for the efficient formation of peptide bonds. This compound, a simple dipeptide, likely emerged from foundational studies exploring the utility of these new techniques in combining amino acids. Its significance today extends from its role as a building block in the synthesis of more complex peptides to its intrinsic biological activities.

Physicochemical Properties

This compound is a white to off-white powder with the following properties:

PropertyValue
Molecular Formula C₂₆H₃₁N₃O₅
Molecular Weight 465.55 g/mol
CAS Number 72156-62-8[1]
Purity ≥98% (HPLC)[1]
Appearance White powder[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the coupling of N-terminally protected tryptophan (Boc-Trp-OH) and C-terminally protected phenylalanine (H-Phe-OMe). Various coupling reagents can be employed to facilitate the formation of the amide bond. Below are detailed protocols for some common methods.

Method 1: N-Hydroxysuccinimide (OSu) Ester Activation

This method involves the activation of the carboxylic acid group of Boc-L-tryptophan as an N-hydroxysuccinimide ester, which then readily reacts with the free amine of L-phenylalanine methyl ester.

Experimental Protocol:

  • Activation of Boc-L-Tryptophan: To a solution of Boc-L-Tryptophan (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), dicyclohexylcarbodiimide (DCC) (1.1 eq) is added at 0°C. The reaction mixture is stirred for several hours at room temperature. The by-product, dicyclohexylurea (DCU), is removed by filtration. The filtrate containing the activated Boc-L-Trp-OSu is then concentrated under reduced pressure.

  • Coupling Reaction: L-phenylalanine methyl ester hydrochloride (1.1 eq) and a base such as triethylamine (TEA) or N-methylmorpholine (NMM) (1.2 eq) are dissolved in a suitable solvent like DCM or DMF. The solution of Boc-L-Trp-OSu (1.0 eq) is then added dropwise to this mixture at 0°C.

  • Work-up and Purification: The reaction is stirred overnight at room temperature. The reaction mixture is then washed successively with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

A specific example of this method reports a yield of 61%.[2]

Method 2: Carbodiimide Coupling with Additives (DCC/HOBt)

The use of carbodiimides like dicyclohexylcarbodiimide (DCC) in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) is a widely used strategy to facilitate peptide bond formation while minimizing side reactions and racemization.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, Boc-L-Tryptophan (1.0 eq), L-phenylalanine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) are dissolved in an appropriate solvent, typically DMF or a mixture of DCM and DMF.

  • Addition of Base and Coupling Agent: The mixture is cooled to 0°C in an ice bath. A tertiary amine base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 eq), is added to neutralize the hydrochloride salt. Subsequently, DCC (1.1 eq), dissolved in a small amount of the reaction solvent, is added dropwise.

  • Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then diluted with a water-immiscible organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% NaHCO₃), and brine.

  • Purification: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash chromatography on silica gel to yield pure this compound.

Method 3: Uronium/Guanidinium Salt-Based Coupling (HBTU/HATU)

Modern coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer rapid and efficient peptide bond formation with low levels of racemization.

Experimental Protocol:

  • Pre-activation (Optional but Recommended): Boc-L-Tryptophan (1.0 eq), HBTU or HATU (1.0 eq), and HOBt or HOAt (1.0 eq) are dissolved in DMF. A non-nucleophilic base like DIPEA (2.0 eq) is added, and the mixture is stirred for a few minutes to pre-activate the carboxylic acid.

  • Coupling: To the pre-activated mixture, a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) and DIPEA (1.0 eq) in DMF is added.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion (typically within a few hours), the reaction mixture is diluted with ethyl acetate and washed with 5% citric acid, 5% NaHCO₃, and brine.

  • Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Comparison of Synthesis Methods

MethodCoupling ReagentAdditiveTypical YieldAdvantagesDisadvantages
OSu Ester Dicyclohexylcarbodiimide (DCC)N-Hydroxysuccinimide (NHS)~60-70%Stable activated ester can be isolated.Two-step process; DCU removal can be tedious.
Carbodiimide Dicyclohexylcarbodiimide (DCC)1-Hydroxybenzotriazole (HOBt)~70-85%One-pot reaction; HOBt suppresses racemization.DCU precipitation can complicate purification.
Uronium Salt HBTU/HATUHOBt/HOAt>90%Fast reaction times; high yields; low racemization.Reagents are more expensive.

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.21 (s, 1H), 7.66 (d, J = 7.7 Hz, 1H), 7.35 (d, J= 7.9 Hz, 1H), 7.20-7.16 (5H), 7.13 (s, 1H), 6.81 (d, J= 6.0 Hz, 2H), 6.24 (br d, J = 7.1 Hz, 1H), 5.13-5.04 (1H), 4.73 (br d, J= 6.4 Hz, 1H), 4.43 (br s, 1H), 3.61 (s, 3H), 3.41-3.28 (1H), 3.14 (dd, J= 14.5, 7.0 Hz, 1H), 2.94 (d, J= 5.8 Hz, 2H), 1.42 (s, 9H).[2]

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 171.5, 136.5, 135.8, 129.4, 128.7, 127.2, 123.5, 122.5, 120.0, 119.1, 111.4, 55.4, 53.4, 52.4, 38.1, 28.5, 25.8.[2]

Mass Spectrometry (ESI): m/z = 488.2 [M+Na]⁺.[2]

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of Boc-protected dipeptides, including this compound, as broad-spectrum antibacterial agents.[3] The proposed mechanism of action is the disruption of the bacterial cell membrane.[3]

Signaling Pathway: Bacterial Membrane Disruption

The antibacterial activity of amphipathic molecules like this compound is believed to proceed through a multi-step process targeting the integrity of the bacterial cell membrane. This can be visualized as a signaling pathway leading to cell death.

G cluster_0 Initial Interaction cluster_1 Membrane Insertion & Destabilization cluster_2 Pore Formation Models cluster_3 Cellular Consequences A This compound B Bacterial Outer Membrane (Gram-) or Cell Wall (Gram+) A->B Electrostatic Attraction C Insertion into Lipid Bilayer B->C Hydrophobic Interactions D Membrane Permeabilization C->D Lipid Displacement & Aggregation E Barrel-Stave Pore D->E F Toroidal Pore D->F G Carpet Model D->G H Ion Dysregulation E->H F->H G->H I Loss of Membrane Potential H->I J Leakage of Cellular Contents I->J K Cell Death J->K

Caption: Proposed mechanism of bacterial membrane disruption by this compound.

The process begins with the electrostatic attraction of the cationic portions of the peptide to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. This is followed by the insertion of the hydrophobic tryptophan and phenylalanine residues into the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to permeabilization. Several models describe this disruption, including the "barrel-stave," "toroidal pore," and "carpet" models, all of which result in the formation of pores or defects in the membrane.[4][5] This loss of membrane integrity leads to the uncontrolled flux of ions, dissipation of the membrane potential, leakage of essential cytoplasmic contents, and ultimately, cell death.

Applications and Future Perspectives

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of more complex bioactive peptides and peptidomimetics.[6] Its inherent antibacterial properties also make it and its derivatives interesting candidates for the development of novel antimicrobial agents to combat antibiotic-resistant bacteria. Further research is warranted to optimize its antibacterial efficacy and to fully elucidate its mechanism of action against various bacterial strains. The logical progression of this research is depicted in the workflow below.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical Development A Initial Synthesis of This compound B Synthesis of Analogues A->B C Antimicrobial Screening B->C D Mechanism of Action Studies C->D E Structure-Activity Relationship (SAR) D->E F Toxicity & Selectivity Profiling E->F G In Vivo Efficacy Models F->G H Pharmacokinetics & Pharmacodynamics G->H

Caption: Research and development workflow for this compound based therapeutics.

Conclusion

This compound, a seemingly simple dipeptide, stands at the intersection of fundamental peptide chemistry and the quest for novel therapeutic agents. Its straightforward synthesis, coupled with its intriguing antibacterial activity, makes it a subject of ongoing interest for researchers in chemistry, biology, and medicine. This guide has provided a detailed overview of its synthesis and a plausible mechanism for its biological action, offering a solid foundation for future investigations into this and related compounds.

References

The Biological Activity of Boc-Protected Dipeptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-tert-butoxycarbonyl (Boc)-protected dipeptides are valuable intermediates in peptide synthesis and have emerged as molecules of significant interest in drug discovery and development. The Boc protecting group offers stability and allows for controlled, stepwise peptide elongation. While often considered transient intermediates, a growing body of research highlights the inherent biological activities of these protected dipeptides, particularly in the realm of antimicrobial and biofilm-disrupting applications. This technical guide provides an in-depth overview of the current understanding of the biological activities of Boc-protected dipeptides, with a focus on their antimicrobial properties. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, microbiology, and pharmacology.

Antimicrobial and Antibiofilm Activity

Recent studies have demonstrated that certain Boc-protected dipeptides exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] This activity is often attributed to their ability to disrupt bacterial cell membranes and interfere with biofilm formation.

Quantitative Antimicrobial Data

The antimicrobial efficacy of Boc-protected dipeptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for several Boc-protected dipeptides against various microbial strains.

DipeptideTarget MicroorganismMIC (µg/mL)Reference
Boc-Phe-Trp-OMeGram-positive bacteria230 - 400[1]
Gram-negative bacteria230 - 400[1]
Boc-Trp-Trp-OMeGram-positive bacteria230 - 400[1]
Gram-negative bacteria230 - 400[1]
Boc-Phe-Pro-OMeAspergillus fumigatus-
E. coli-
Salmonella typhimurium-
Boc-Phe-Tyr-OMePenicillium chrysogenum-

Note: Specific MIC values for Boc-Phe-Pro-OMe and Boc-Phe-Tyr-OMe were not explicitly provided in the search results in µg/mL, but their activity was noted.

Mechanism of Action: Membrane Permeabilization

A proposed mechanism for the antimicrobial activity of some Boc-protected dipeptides is the disruption of bacterial cell membranes. This leads to the leakage of intracellular contents and ultimately cell death. Assays that measure membrane permeabilization are therefore crucial in elucidating their mode of action.

cluster_workflow Proposed Mechanism of Antimicrobial Action Dipeptide Boc-Protected Dipeptide Membrane Bacterial Cell Membrane Dipeptide->Membrane Interaction Disruption Membrane Disruption & Permeabilization Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Proposed mechanism of antimicrobial action.

Potential for Immunomodulatory and Anti-inflammatory Activity

While the primary focus of research on simple Boc-protected dipeptides has been on their antimicrobial properties, the broader class of dipeptides is known to possess immunomodulatory and anti-inflammatory activities. For instance, certain dipeptides have been shown to modulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are critical in the inflammatory response.[2][3][4][5]

The direct effects of simple Boc-protected dipeptides on these pathways in host immune cells remain a nascent area of research. However, the known bioactivities of other peptides suggest this as a promising avenue for future investigation. Understanding these potential interactions is crucial for the development of Boc-protected dipeptides as therapeutic agents, as they could offer a dual benefit of antimicrobial action and modulation of the host inflammatory response.

cluster_pathway Potential Inflammatory Signaling Pathways for Investigation Stimulus Pro-inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokine Gene Expression (e.g., TNF-α, IL-6) Nucleus->Cytokines Induces MAPK_pathway->Nucleus Dipeptide Boc-Protected Dipeptide (Hypothetical Target) Dipeptide->IKK Potential Inhibition Dipeptide->MAPK_pathway Potential Modulation

Potential inflammatory signaling pathways for investigation.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activity of Boc-protected dipeptides. Below are methodologies for key assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Boc-protected dipeptide stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of the Boc-protected dipeptide in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.

  • Include a positive control (broth with bacteria, no dipeptide) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the dipeptide at which there is no visible bacterial growth.

Biofilm Eradication Assay: Crystal Violet Method

This assay is used to quantify the ability of a compound to disrupt pre-formed biofilms.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Grow bacterial biofilms in the wells of a 96-well plate by inoculating with the bacterial culture and incubating for 24-48 hours.

  • After biofilm formation, gently remove the planktonic bacteria and wash the wells with PBS.

  • Add fresh medium containing different concentrations of the Boc-protected dipeptide to the wells and incubate for a further 24 hours.

  • Remove the medium and wash the wells with PBS to remove non-adherent cells.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells with water.

  • Dry the plate, and then add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.

  • Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance compared to the untreated control indicates biofilm eradication.

General Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the synthesis and biological evaluation of Boc-protected dipeptides.

cluster_workflow Workflow for Synthesis and Bioactivity Evaluation Synthesis Synthesis of Boc-Protected Dipeptide Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Screening (e.g., Disc Diffusion, Broth Microdilution) Purification->Antimicrobial MIC MIC Determination Antimicrobial->MIC Biofilm Antibiofilm Assay (Crystal Violet) MIC->Biofilm Mechanism Mechanism of Action Studies (e.g., Membrane Permeabilization) Biofilm->Mechanism Toxicity Cytotoxicity/Hemolysis Assays Mechanism->Toxicity Signaling Host Cell Signaling Studies (e.g., Cytokine Profiling, Western Blot for MAPK/NF-κB) Toxicity->Signaling

General workflow for bioactivity screening.

Conclusion and Future Directions

Boc-protected dipeptides represent a class of molecules with demonstrated antimicrobial and antibiofilm potential. Their straightforward synthesis and inherent biological activity make them attractive candidates for further investigation in the development of novel anti-infective agents. Future research should focus on expanding the library of these compounds to establish clear structure-activity relationships. Furthermore, a deeper understanding of their mechanism of action, including their potential interactions with host immune signaling pathways, will be critical for their translation into clinical applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of Boc-protected dipeptides.

References

The Role of the tert-Butyloxycarbonyl (Boc) Protecting Group in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, whether for research or therapeutic applications, is a meticulous process of sequentially linking amino acids. Central to this process is the use of protecting groups, which act as temporary shields for reactive functional groups, ensuring that peptide bonds form in the correct sequence. Among the pioneering and still relevant strategies is the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids. This guide provides an in-depth examination of the Boc protecting group's role, chemistry, and application in solid-phase peptide synthesis (SPPS).

The Chemistry of the Boc Protecting Group

The Boc group is an acid-labile protecting group, meaning it is stable under neutral and basic conditions but is readily removed by acids.[1][2] This characteristic is the cornerstone of the Boc-SPPS strategy. The protection of an amino acid's α-amino group is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[2]

The removal, or deprotection, of the Boc group is accomplished using a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a 25-50% solution in dichloromethane (DCM).[1][3] The mechanism proceeds through the formation of a stable tert-butyl cation, which is then scavenged to prevent unwanted side reactions with nucleophilic amino acid residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met).[4]

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc/Bzl (benzyl) strategy is a classical approach in SPPS.[1] In this method, the temporary Nα-protection is provided by the Boc group, while more permanent side-chain protection is achieved using benzyl-based groups.[4] Although both are acid-labile, their differential sensitivity to acid strength allows for selective removal; the Boc group is cleaved by moderate acids like TFA, while benzyl-based groups require strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for removal.[4][5]

The iterative cycle of Boc-SPPS, as illustrated below, consists of several key steps:

  • Deprotection: The Nα-Boc group of the resin-bound amino acid is removed with TFA.

  • Neutralization: The resulting ammonium salt is neutralized to the free amine, often using a base like diisopropylethylamine (DIEA).[4]

  • Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the growing peptide chain.

  • Washing: The resin is washed to remove excess reagents and byproducts before the next cycle begins.

Boc_SPPS_Workflow Figure 1: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start: Resin with Nα-Boc Protected Amino Acid Deprotection 1. Deprotection (e.g., 25-50% TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization 2. Neutralization (e.g., 10% DIEA in DCM) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling 3. Coupling (Next Boc-AA, Activator) Wash2->Coupling Wash3 Wash Coupling->Wash3 CycleCheck Final Amino Acid? Wash3->CycleCheck CycleCheck->Deprotection No Cleavage Final Cleavage (e.g., HF, TFMSA) CycleCheck->Cleavage Yes End Purified Peptide Cleavage->End

Figure 1: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Boc Deprotection: Mechanism and Considerations

The acid-catalyzed removal of the Boc group is a critical step. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the tert-butyl group as a stable carbocation. This cation is highly reactive and can lead to side reactions, such as the alkylation of sensitive residues.

Boc_Deprotection_Mechanism Figure 2: Boc Deprotection Mechanism with TFA cluster_0 Deprotection Steps Boc_Peptide Boc-NH-Peptide Protonation Protonated Intermediate Boc_Peptide->Protonation + TFA (H⁺) Carbamic_Acid Carbamic Acid Protonation->Carbamic_Acid - tert-Butyl Cation Free_Amine H₂N-Peptide (Amine) Carbamic_Acid->Free_Amine - CO₂ Tert_Butyl_Cation tert-Butyl Cation (Reactive) Alkylated_Scavenger Alkylated Scavenger Tert_Butyl_Cation->Alkylated_Scavenger Scavenger Scavenger (e.g., DTE) Scavenger->Alkylated_Scavenger Traps Cation

Figure 2: Boc Deprotection Mechanism with TFA.

To mitigate these side reactions, "scavengers" are added to the deprotection solution. For instance, adding 0.5% dithioethane (DTE) can trap the tert-butyl cations and prevent the formation of undesired peptide side products.[4]

Quantitative Comparison: Boc vs. Fmoc Strategies

The primary alternative to Boc-SPPS is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The choice between these two methods depends on the specific peptide sequence, desired scale, and available equipment. The Fmoc group is base-labile, typically removed with piperidine, which presents an orthogonal protection scheme to the acid-labile side-chain protecting groups.[][7]

FeatureBoc/Bzl StrategyFmoc/tBu StrategyReference(s)
Nα-Deprotection 25-50% TFA in DCM (acidic)20-40% Piperidine in DMF (basic)[3][5]
Side-Chain Protection Benzyl-based (acid-labile)tert-Butyl-based (acid-labile)[4][]
Final Cleavage Strong acid (HF, TFMSA)Moderate acid (e.g., 95% TFA)[5][8]
Orthogonality No (Graduated acid lability)Yes (Base vs. Acid)[5][7]
Aggregation Issues Less frequent (protonated amine)More frequent (neutral state)[3][5]
Cost of Reagents Generally lowerGenerally higher[]
Safety/Equipment Requires special HF apparatusStandard laboratory glassware[3][5]

Experimental Protocols

General Protocol for Nα-Boc Protection of an Amino Acid

This protocol is adapted from procedures using BOC-ON reagent.[9]

  • Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) dioxane/water mixture.

  • Add BOC-ON (1.1 equivalents) to the solution at room temperature with stirring.

  • Continue stirring for approximately 2-3 hours until the reaction is complete.

  • Dilute the mixture with water and extract twice with an organic solvent like ethyl acetate to remove the oxime byproduct.

  • Acidify the aqueous layer with a 5% citric acid solution.

  • Extract the Boc-protected amino acid into ethyl acetate (3 times).

  • Combine the organic layers, dry over sodium sulfate, and evaporate the solvent to yield the product.

Standard Boc-SPPS Deprotection and Neutralization Cycle

This protocol outlines a single cycle for a 1g peptide-resin.[10]

  • Swelling: Swell the peptide-resin in DCM.

  • Pre-wash: Stir the resin in a 50% TFA/DCM solution (10 mL) for 5 minutes.

  • Deprotection: Filter and add a fresh 50% TFA/DCM solution (10 mL). Stir for an additional 20-25 minutes. Note: If Cys, Met, or Trp are present, add 0.5% DTE to the TFA solution as a scavenger.[10]

  • Washing: Filter the resin and wash sequentially with DCM (2x) and isopropanol (IPA) (2x).

  • Neutralization: Stir the resin in a 10% DIEA in DCM solution for 2 minutes, repeat once.

  • Washing: Wash the resin with DCM (3x) to remove excess base. The resin is now ready for the next coupling step.

Final Cleavage from the Resin (HF Method)

Caution: Hydrofluoric acid (HF) is extremely toxic and corrosive. This procedure requires a specialized, dedicated apparatus and extensive safety precautions.

  • The peptide-resin is dried thoroughly under vacuum.

  • The resin is placed in the reaction vessel of a specialized HF cleavage apparatus.

  • A scavenger cocktail (e.g., anisole) is added.

  • Liquid HF is carefully distilled into the reaction vessel at a low temperature (e.g., -78°C).

  • The reaction is stirred at approximately 0°C for 1-2 hours.

  • The HF is removed by vacuum, and the crude peptide is precipitated with cold diethyl ether.

  • The precipitated peptide is washed, dissolved in a suitable solvent (e.g., aqueous acetic acid), and lyophilized.

Advantages and Disadvantages of the Boc Strategy

Advantages:

  • Reduced Aggregation: The protonation of the N-terminus after each deprotection step can disrupt inter-chain hydrogen bonding, which is particularly beneficial for synthesizing long or hydrophobic peptides that are prone to aggregation.[3][5]

  • Cost-Effectiveness: The reagents used in Boc chemistry are often less expensive than those required for the Fmoc strategy.[]

  • Stability: Boc-protected amino acids are generally stable and easy to store for long periods.[1]

Disadvantages:

  • Harsh Cleavage Conditions: The final cleavage step requires extremely strong and hazardous acids like HF or TFMSA, which necessitates specialized equipment and poses significant safety risks.[5][11]

  • Lack of True Orthogonality: The reliance on differential acid lability rather than a truly orthogonal protection scheme can sometimes lead to premature cleavage of side-chain protecting groups during repeated TFA treatments.[4]

  • Side Reactions: The strong acid treatments can potentially damage sensitive peptides.[7]

The choice between Boc and Fmoc chemistry is a critical decision in peptide synthesis. The diagram below summarizes the key decision-making factors.

Boc_vs_Fmoc_Decision Figure 3: Decision Framework for Boc vs. Fmoc Strategy cluster_Boc Favors Boc Strategy cluster_Fmoc Favors Fmoc Strategy Peptide_Sequence Peptide Sequence Properties Long_Hydrophobic Long or Hydrophobic Sequence (Aggregation Prone) Peptide_Sequence->Long_Hydrophobic Base_Sensitive Base-Sensitive Residues Peptide_Sequence->Base_Sensitive Acid_Sensitive Acid-Sensitive Residues (e.g., certain Trp derivatives) Peptide_Sequence->Acid_Sensitive Sidechain_Mod On-Resin Side-Chain Modification Required Peptide_Sequence->Sidechain_Mod Equipment Available Equipment & Safety HF_Apparatus Specialized HF Apparatus Available? Equipment->HF_Apparatus Boc_Feasible Boc is Feasible HF_Apparatus->Boc_Feasible Yes Fmoc_Preferred Fmoc is Preferred HF_Apparatus->Fmoc_Preferred No

Figure 3: Decision Framework for Boc vs. Fmoc Strategy.

Conclusion

Despite the rise of the milder Fmoc strategy, the Boc protecting group remains a powerful and relevant tool in the peptide chemist's arsenal. Its advantages in synthesizing difficult, aggregation-prone sequences ensure its continued use in both academic research and industrial drug development.[5][11] A thorough understanding of its chemistry, workflow, and associated challenges is essential for its successful application, enabling the efficient and high-quality synthesis of complex peptide molecules.

References

An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Boc Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, enabling the efficient and high-purity synthesis of peptides for a vast array of applications, from basic research to drug development.[1] The technique, pioneered by Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[2][3] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[4]

Among the different strategies for SPPS, the tert-butyloxycarbonyl (Boc) chemistry, also known as the Boc/Bzl strategy, represents one of the original and still highly relevant approaches.[5][6] This method is particularly valued for its robustness in synthesizing long and complex peptides, including those that are challenging to produce using other techniques.[7] This guide provides a comprehensive overview of the principles, methodologies, and technical details of solid-phase peptide synthesis using Boc chemistry.

Core Principles of Boc SPPS

The Boc/Bzl strategy is predicated on a system of graduated acid lability for the removal of protecting groups.[2] The α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA).[2] In contrast, the side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step, which also releases the peptide from the solid support.[2][8]

The Boc SPPS Workflow

The synthesis of a peptide using Boc chemistry follows a cyclical process, with each cycle consisting of deprotection, neutralization, and coupling steps.

Figure 1: The Boc Solid-Phase Peptide Synthesis (SPPS) Cycle A Resin with Protected Peptide Chain B Boc Deprotection (TFA) A->B 1. C Washing B->C 2. D Neutralization (e.g., DIEA) C->D 3. E Washing D->E 4. F Coupling of Boc-Amino Acid E->F 5. G Washing F->G 6. H Repeat Cycle or Proceed to Cleavage G->H 7. H->A Repeat for next amino acid

A high-level overview of the cyclical steps in Boc SPPS.
Resin Selection and Preparation

The choice of resin is critical for a successful synthesis. Polystyrene-based resins are common in Boc SPPS due to their cost-effectiveness and good swelling properties in organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF).[9] The loading capacity of the resin, which indicates the amount of the first amino acid that can be attached per gram of resin, is a key parameter to consider.[9]

Resin TypeTypical Loading Capacity (mmol/g)C-terminal Functionality
Merrifield Resin0.5 - 1.5Acid
PAM Resin0.5 - 1.0Acid
MBHA Resin0.5 - 1.0Amide
BHA Resin0.5 - 1.0Amide

Table 1: Common Resins in Boc SPPS and their Typical Loading Capacities.[9][10]

The Synthesis Cycle: A Step-by-Step Guide

1. Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in DCM, typically 25-50%.[10] This step exposes the free amine for the subsequent coupling reaction.

Figure 2: Boc Deprotection Mechanism cluster_0 Boc-Protected Amine cluster_1 Protonated Intermediate cluster_2 Formation of Carbocation and Carbamic Acid cluster_3 Final Products BocN R-NH-Boc TFA + TFA (CF3COOH) Protonated R-NH-C(=O+H)-O-tBu TFA->Protonated Protonation Carbocation tBu+ + R-NH-COOH Protonated->Carbocation Cleavage Products R-NH3+ + CO2 + Isobutylene Carbocation->Products Deprotonation & Decarboxylation

The acid-catalyzed removal of the Boc protecting group.

2. Neutralization: After deprotection, the protonated amine is neutralized to the free amine using a hindered base, most commonly diisopropylethylamine (DIEA), in a solution of DCM or DMF.[7][11] In situ neutralization protocols, where neutralization occurs simultaneously with coupling, have been developed to improve efficiency, especially for "difficult" sequences.[7][12]

3. Coupling: The next Boc-protected amino acid is introduced and coupled to the free amine of the growing peptide chain. This is achieved by activating the carboxylic acid group of the incoming amino acid. A variety of coupling reagents are available for this purpose.

Coupling ReagentAbbreviationTypical Coupling TimeNotes
Dicyclohexylcarbodiimide/1-HydroxybenzotriazoleDCC/HOBt1-2 hoursA classic and effective combination. The byproduct, dicyclohexylurea (DCU), is insoluble and can be challenging to remove.[13]
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU15-60 minutesA highly efficient aminium-based reagent that promotes rapid coupling with minimal racemization.[14][15]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU15-60 minutesSimilar to HBTU but often exhibits faster reaction rates and is preferred for difficult couplings.[15]
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOP15-60 minutesA phosphonium-based reagent that is also highly effective and can be advantageous in specific applications.[13]

Table 2: Common Coupling Reagents in Boc SPPS.

4. Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed with appropriate solvents (e.g., DCM, DMF, isopropanol) to remove excess reagents and byproducts.[4]

This cycle is repeated until the desired peptide sequence is assembled.

Side-Chain Protection in Boc Chemistry

To prevent unwanted side reactions, the reactive side chains of amino acids must be protected throughout the synthesis. The choice of protecting group is critical, as it must be stable to the conditions of Boc deprotection (TFA) but removable during the final cleavage (HF).

Amino AcidSide-Chain Protecting GroupAbbreviation
ArginineTosylTos
Aspartic AcidBenzyl esterBzl
Cysteine4-MethylbenzylMeb
Glutamic AcidBenzyl esterBzl
HistidineDinitrophenylDNP
Lysine2-Chlorobenzyloxycarbonyl2-Cl-Z
SerineBenzyl etherBzl
ThreonineBenzyl etherBzl
TryptophanFormylFor
Tyrosine2-Bromobenzyloxycarbonyl2-Br-Z

Table 3: Common Side-Chain Protecting Groups in Boc SPPS.[5]

Final Cleavage and Deprotection

The final step in Boc SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved using anhydrous hydrogen fluoride (HF).[8] Due to its hazardous nature, this procedure requires specialized equipment and careful handling.[16]

Figure 3: HF Cleavage Workflow A Peptide-Resin with Side-Chain Protection B Addition of Scavengers (e.g., Anisole, Thioanisole) A->B C HF Cleavage (Anhydrous HF, 0°C) B->C D Evaporation of HF C->D E Precipitation of Crude Peptide (Cold Diethyl Ether) D->E F Washing and Drying E->F G Purification (e.g., RP-HPLC) F->G

The process of releasing the peptide from the resin and removing protecting groups.

Scavengers, such as anisole or thioanisole, are added to the cleavage mixture to trap the reactive carbocations generated during the deprotection of the side-chain protecting groups, thereby preventing side reactions with sensitive amino acid residues like methionine and tryptophan.[16]

Experimental Protocols

General Manual Boc SPPS Cycle
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM, MBHA) in DCM for 1-2 hours in a reaction vessel.[4]

  • Deprotection:

    • Drain the DCM and add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[10]

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization:

    • Add a solution of 5-10% DIEA in DMF to the resin and agitate for 5-10 minutes.

    • Drain the neutralization solution.

    • Repeat the neutralization step.

  • Washing: Wash the resin with DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents) and an activating agent (e.g., HBTU, 3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. The completion of the reaction can be monitored using the ninhydrin (Kaiser) test.[17]

  • Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).

  • Repeat steps 2-7 for each amino acid in the sequence.

HF Cleavage Procedure

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin in the reaction vessel of the HF apparatus.

  • Scavenger Addition: Add the appropriate scavenger cocktail (e.g., 90% HF, 5% anisole, 5% thioanisole) to the reaction vessel.[16]

  • HF Distillation: Cool the reaction vessel with a dry ice/acetone bath. Distill the required volume of anhydrous HF into the reaction vessel.

  • Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1-2 hours.[16]

  • HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum, trapping the HF gas in a suitable scrubber (e.g., a calcium oxide trap).

  • Peptide Precipitation:

    • Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.

    • Precipitate the crude peptide by adding a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the peptide with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

Solid-phase peptide synthesis using Boc chemistry remains a powerful and reliable method for the synthesis of a wide range of peptides. Its utility in producing long and complex sequences makes it an indispensable tool for researchers and professionals in drug development and the life sciences. A thorough understanding of the underlying chemical principles, careful selection of reagents and protocols, and meticulous execution are paramount to achieving high-purity peptides in good yield. While the use of HF requires special precautions, the robustness of the Boc/Bzl strategy often justifies its application for challenging synthetic targets.

References

The Multifaceted Potential of Tryptophan-Phenylalanine Dipeptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Abstract

Tryptophan-phenylalanine (Trp-Phe) dipeptides and their derivatives are emerging as a versatile class of biomolecules with a wide array of potential applications in drug development and materials science. Their inherent biocompatibility, coupled with the unique physicochemical properties of their constituent aromatic amino acids, makes them attractive candidates for antimicrobial agents, anticancer therapeutics, antioxidants, and building blocks for self-assembling biomaterials such as hydrogels. This technical guide provides an in-depth overview of the current research, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic and technological potential of Trp-Phe dipeptides.

Introduction

Short peptides, particularly dipeptides, are gaining increasing attention in biomedical research due to their potential for high specificity, low toxicity, and ease of synthesis. The tryptophan-phenylalanine (Trp-Phe) dipeptide, composed of two aromatic amino acids, possesses a unique combination of hydrophobicity and potential for π-π stacking interactions, which drives its diverse functionalities. This guide will explore the key application areas of Trp-Phe dipeptides, including their antibacterial, anticancer, antioxidant, and self-assembling properties.

Potential Applications and Supporting Data

Antibacterial Activity

Modified Trp-Phe dipeptides have demonstrated notable antibacterial properties. The mechanism is largely attributed to the disruption of the bacterial cell membrane. Quantitative data for a Boc-protected phenylalanine-tryptophan methyl ester (Boc-Phe-Trp-OMe) is presented below.

Table 1: Minimum Inhibitory Concentration (MIC90) of Boc-Phe-Trp-OMe [1]

Bacterial StrainGram TypeMIC90 (µg/mL)
Staphylococcus aureusGram-positive230 - 400
Bacillus subtilisGram-positive230 - 400
Escherichia coliGram-negative230 - 400
Pseudomonas aeruginosaGram-negative230 - 400
Anticancer Potential

(Note: The following table is a representative placeholder to illustrate data presentation, as specific IC50 values for H-Trp-Phe-OH are not currently available in the searched literature.)

Table 2: Representative Anticancer Activity (IC50) Data Format

Cell LineCancer TypeDipeptide DerivativeIC50 (µM)
HeLaCervical Cancere.g., cyclo(Phe-Trp)Data not available
MCF-7Breast Cancere.g., cyclo(Phe-Trp)Data not available
A549Lung Cancere.g., cyclo(Phe-Trp)Data not available
Antioxidant Activity

The aromatic residues of Trp-Phe dipeptides suggest inherent antioxidant potential through the donation of hydrogen atoms to scavenge free radicals. However, specific IC50 values for the unmodified dipeptide from standardized assays like ABTS and DPPH are not prominently reported in the literature.

(Note: The following table is a representative placeholder to illustrate data presentation, as specific IC50 values for H-Trp-Phe-OH are not currently available in the searched literature.)

Table 3: Representative Antioxidant Activity (IC50) Data Format

AssayRadicalDipeptideIC50 (µg/mL)
ABTSABTS•+H-Trp-Phe-OHData not available
DPPHDPPH•H-Trp-Phe-OHData not available
Self-Assembling Biomaterials

Trp-Phe dipeptides can self-assemble into nanostructures, such as nanofibers, which can entrap water to form hydrogels. This process is driven by non-covalent interactions, including hydrogen bonding between the peptide backbones and π-π stacking of the aromatic side chains. These hydrogels have potential applications in drug delivery and tissue engineering.

Experimental Protocols

Synthesis of Tryptophan-Phenylalanine Dipeptide (Fmoc-SPPS)

This protocol outlines a standard method for the solid-phase synthesis of Trp-Phe using Fmoc chemistry.

  • Resin Preparation: Start with a Rink Amide resin. Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Phenylalanine):

    • Activate Fmoc-Phe-OH (3 equivalents) with a coupling reagent such as HBTU (3 eq.) and a base like N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF to remove excess reagents.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly attached phenylalanine.

  • Second Amino Acid Coupling (Tryptophan):

    • Activate Fmoc-Trp(Boc)-OH (3 eq.) with HBTU (3 eq.) and DIEA (6 eq.) in DMF. The Boc group on the tryptophan indole side chain prevents side reactions.

    • Add the activated tryptophan solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it.

    • Treat the resin with a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours. This cleaves the dipeptide from the resin and removes the Boc side-chain protecting group from tryptophan.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a water/acetonitrile mixture. Purify the dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the Trp-Phe dipeptide by mass spectrometry and HPLC analysis.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of a dipeptide required to inhibit bacterial growth.

  • Preparation of Bacterial Inoculum: Culture bacteria overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Dipeptide Solutions: Prepare a stock solution of the Trp-Phe dipeptide in a suitable solvent (e.g., DMSO or water). Perform serial two-fold dilutions in a 96-well microtiter plate using MHB to obtain a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted dipeptide. Include a positive control (bacteria without dipeptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the dipeptide at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

ABTS Radical Scavenging Assay

This protocol measures the antioxidant capacity of the dipeptide by its ability to scavenge the ABTS radical cation.

  • Preparation of ABTS Radical Solution:

    • Prepare a 7 mM stock solution of ABTS and a 2.45 mM stock solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Assay Preparation: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction:

    • Add a small volume of the Trp-Phe dipeptide solution (at various concentrations) to the diluted ABTS•+ solution.

    • Include a positive control (e.g., Trolox or ascorbic acid) and a blank (solvent only).

  • Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition of ABTS•+ and determine the IC50 value, which is the concentration of the dipeptide required to scavenge 50% of the ABTS radicals.

MTT Cell Viability Assay

This protocol assesses the cytotoxic effect of the dipeptide on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the Trp-Phe dipeptide for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the dipeptide that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

Antibacterial Mechanism: Membrane Disruption

The antibacterial activity of Trp-Phe dipeptides is primarily believed to occur through the disruption of the bacterial cell membrane. The amphipathic nature of the dipeptide allows it to interact with and insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and eventual cell lysis.

G cluster_membrane Bacterial Cell Membrane cluster_peptide Trp-Phe Dipeptide Action Lipid_Bilayer Lipid Bilayer Peptide Trp-Phe Dipeptide Interaction Electrostatic & Hydrophobic Interaction Peptide->Interaction Interaction->Lipid_Bilayer Insertion Membrane Insertion Interaction->Insertion Pore Pore Formation Insertion->Pore Lysis Cell Lysis Pore->Lysis

Bacterial membrane disruption by Trp-Phe dipeptide.
Anticancer Mechanism: Induction of Apoptosis

The potential anticancer effect of Trp-Phe dipeptides is thought to be mediated by the induction of apoptosis, or programmed cell death. This process involves a cascade of intracellular events, including the activation of caspases and the regulation of Bcl-2 family proteins, which ultimately leads to the dismantling of the cancer cell.

G cluster_cell Cancer Cell cluster_pathway Apoptosis Pathway Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 Activation CytochromeC->Caspase9 TrpPhe Trp-Phe Dipeptide Bcl2_Family Modulation of Bcl-2 Family Proteins TrpPhe->Bcl2_Family Bax ↑ Bax (Pro-apoptotic) Bcl2_Family->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) Bcl2_Family->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->MOMP MOMP->Mitochondrion Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed intrinsic apoptosis pathway induced by Trp-Phe.
Anti-Angiogenic Mechanism: VEGFR-2 Signaling Inhibition

Trp-containing dipeptides have been shown to possess anti-angiogenic properties, which are crucial for cancer therapy as they can inhibit the formation of new blood vessels that supply tumors. This effect is potentially mediated through the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

G cluster_membrane Endothelial Cell Membrane cluster_signaling VEGFR-2 Signaling VEGFR2 VEGFR-2 Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF VEGF->VEGFR2 TrpPhe Trp-Phe Dipeptide TrpPhe->VEGFR2 Inhibition PLCg PLCγ Activation Dimerization->PLCg PI3K PI3K/Akt Pathway Dimerization->PI3K MAPK Raf/MEK/ERK Pathway Dimerization->MAPK Proliferation Cell Proliferation & Migration PLCg->Proliferation PI3K->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Inhibition of VEGFR-2 signaling by Trp-Phe dipeptide.

Experimental and logical Workflows

Workflow for MIC Determination

G start Start prep_bacteria Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_bacteria prep_peptide Prepare Serial Dilutions of Trp-Phe Dipeptide start->prep_peptide inoculate Inoculate 96-well Plate prep_bacteria->inoculate prep_peptide->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Results (Visual or OD600) incubate->read determine_mic Determine MIC read->determine_mic end End determine_mic->end G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_adhere Incubate Overnight to Allow Adhesion seed_cells->incubate_adhere treat_cells Treat Cells with Trp-Phe Dipeptide incubate_adhere->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate Cell Viability and IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end G cluster_assembly Self-Assembly Process cluster_forces Driving Forces Monomers Trp-Phe Monomers in Solution Nucleation Nucleation Monomers->Nucleation Elongation Elongation Nucleation->Elongation Nanofibers Nanofiber Formation Elongation->Nanofibers Entanglement Nanofiber Entanglement Nanofibers->Entanglement Hydrogel Hydrogel Formation Entanglement->Hydrogel H_Bond Hydrogen Bonding H_Bond->Nucleation Pi_Stack π-π Stacking Pi_Stack->Nucleation Hydrophobic Hydrophobic Interactions Hydrophobic->Nucleation

References

Bioconjugation Potential of Boc-Trp-Phe-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protected dipeptide, N-tert-butyloxycarbonyl-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe), is a versatile building block in peptide synthesis and pharmaceutical research.[1] Its unique structure, featuring the redox-active indole ring of tryptophan and the aromatic side chain of phenylalanine, presents significant opportunities for site-selective bioconjugation. This technical guide provides an in-depth exploration of the bioconjugation potential of this compound, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and workflows. The ability to conjugate functional moieties, such as therapeutic agents, imaging probes, or affinity tags, to this dipeptide opens avenues for the development of novel diagnostics, targeted therapeutics, and research tools, particularly in the field of neuroscience where Trp-Phe motifs are relevant for receptor interactions.[2][3]

Chemical Properties of this compound

A foundational understanding of the chemical properties of this compound is essential for designing effective bioconjugation strategies.

PropertyValueReference(s)
Molecular Formula C26H31N3O5[1]
Molecular Weight 465.55 g/mol [1]
CAS Number 72156-62-8[1]
Appearance White powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8 °C[1]
Key Functional Groups Indole (Tryptophan), Phenyl (Phenylalanine), Boc-protected Amine, Methyl Ester[1]

Bioconjugation Strategies

The tryptophan and phenylalanine residues within this compound offer distinct handles for site-selective modification. This section details promising bioconjugation methodologies targeting these residues.

Tryptophan-Selective Bioconjugation

The indole side chain of tryptophan is a prime target for selective modification due to its relatively low abundance in proteins and its unique electronic properties.

Electrochemical methods offer a mild and reagent-free approach to activate the tryptophan indole ring for conjugation.[4][5][6] This strategy typically involves the anodic oxidation of the indole to a radical cation, which can then react with a suitable nucleophile.

  • Reaction Principle: Application of a specific electrical potential to a solution containing the tryptophan-containing peptide and a nucleophilic coupling partner (e.g., thiols) facilitates a covalent bond formation at the indole ring.[4][6]

  • Advantages: High selectivity, mild reaction conditions (physiological pH and temperature), and avoidance of potentially toxic metal catalysts.[5][7]

Visible-light-mediated photoredox catalysis provides another powerful tool for tryptophan modification.[8] This method utilizes a photocatalyst that, upon light absorption, can oxidize the tryptophan indole to a radical cation, initiating the conjugation reaction.

  • Reaction Principle: A photosensitizer, excited by visible light, engages in a single-electron transfer (SET) with the tryptophan residue, generating a radical intermediate that reacts with a coupling partner.

  • Advantages: Spatiotemporal control of the reaction using light, mild reaction conditions, and high functional group tolerance.[9]

Phenylalanine-Selective Bioconjugation

While chemically more challenging to activate than tryptophan, the phenylalanine residue can be selectively modified using advanced techniques, leveraging its low natural abundance for highly specific labeling.[10][11]

Similar to tryptophan modification, photoredox catalysis can be employed for the direct C-H functionalization of the phenylalanine phenyl ring.[10][11]

  • Reaction Principle: A photoredox catalyst generates a highly reactive species that can abstract a hydrogen atom from the phenyl ring of phenylalanine, creating a radical that can be trapped by a suitable reagent, such as a pyrazole derivative.[11]

  • Advantages: Site-selectivity for a typically inert C-H bond and the ability to introduce diverse functionalities under mild conditions.[10][11]

Quantitative Data Summary

The efficiency and kinetics of bioconjugation reactions are critical parameters for their practical application. The following tables summarize representative quantitative data for the described methodologies, derived from studies on tryptophan- and phenylalanine-containing peptides.

Table 4.1: Tryptophan-Selective Bioconjugation Yields

MethodCoupling PartnerSubstrateYield (%)Reference(s)
ElectrochemicalThiophenolsTryptophan-containing peptidesup to 92%[4][12]
Electrochemicalketo-ABNOFmoc-GSNWG-OH (model peptide)97%[13]
Electrochemicalketo-ABNOLeuprorelin82%[13]
Triazolinedione ChemistryTAD ReagentTryptophan-containing peptides (at pH 4)>11% modification of Trp residues[14]

Table 4.2: Phenylalanine-Selective Bioconjugation Yields

MethodCoupling PartnerSubstrateYield (%)Reference(s)
Photoredox C-H FunctionalizationPyrazole derivativesPhenylalanine-containing peptidesNot specified, but validated on peptides and insulin[10][11]
Photo-crosslinkingp-benzoyl-L-phenylalanine (pBpa)Protein-protein interactionsIncreased yields with halogenated pBpa analogs[15][16]

Table 4.3: Kinetic Data for Tryptophan and Phenylalanine Reactions

ReactionMethodRate Constant / Kinetic ParameterReference(s)
Tryptophan-mediated peptide cyclizationPhotodependentk = 0.0038 mM⁻¹ min⁻¹ (first-order)No direct citation
Phenylalanine hydroxylationPhenylalanine hydroxylase with BH4Rate-determining step is product release[17]
Phenylalanine and Tyrosine TurnoverIn vivo human studiesPhenylalanine flux ~46 µmol kg⁻¹ h⁻¹[18][19]

Experimental Protocols

This section provides detailed, adaptable protocols for the bioconjugation of this compound based on the methodologies described above.

Protocol 1: Electrochemical Bioconjugation of this compound with a Thiol-Containing Payload

This protocol is adapted from electrochemical methods for tryptophan-selective bioconjugation.[4][6]

  • Materials:

    • This compound

    • Thiol-containing payload (e.g., a fluorescent dye with a thiol linker)

    • Graphite felt electrode (anode and cathode)

    • Potentiostat

    • Electrochemical cell

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • High-performance liquid chromatography (HPLC) system

    • Mass spectrometer (MS)

  • Procedure:

    • Prepare a 1 mM solution of this compound in a 1:1 mixture of phosphate buffer (pH 7.4) and acetonitrile.

    • Add the thiol-containing payload to the solution at a 1.5-fold molar excess.

    • Set up the electrochemical cell with the graphite felt electrodes.

    • Apply a constant current of 1-5 mA to the system.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC.

    • Upon completion of the reaction (as determined by the consumption of the starting material), stop the electrochemical reaction.

    • Purify the reaction mixture using preparative HPLC with a suitable gradient of water/acetonitrile containing 0.1% TFA.

    • Characterize the purified product by mass spectrometry to confirm the successful conjugation.

Protocol 2: Photoredox-Mediated Bioconjugation of this compound with a Pyrazole Derivative

This protocol is adapted from photoredox methods for phenylalanine-selective bioconjugation.[10][11]

  • Materials:

    • This compound

    • Pyrazole derivative with a functional handle (e.g., an alkyne for click chemistry)

    • Photosensitizer (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)

    • Solvent (e.g., dimethylformamide, DMF)

    • Blue LED light source (e.g., 3W, 450 nm)

    • Schlenk tube or similar reaction vessel

    • HPLC system

    • MS

  • Procedure:

    • In a Schlenk tube, dissolve this compound (1 equivalent) and the pyrazole derivative (1.5 equivalents) in DMF.

    • Add the photosensitizer (1-5 mol%).

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Irradiate the reaction mixture with a blue LED light source at room temperature.

    • Monitor the reaction progress by HPLC.

    • Once the reaction is complete, quench the reaction by turning off the light.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

    • Characterize the final product by NMR and mass spectrometry.

Application in Neuroscience: Targeting the Neurokinin-1 Receptor Signaling Pathway

The Trp-Phe motif is found in various neuropeptides and is implicated in receptor binding.[2][3] Substance P, the natural ligand for the neurokinin-1 receptor (NK-1R), contains a Phe-Phe-Gly-Leu-Met sequence at its C-terminus which is crucial for its biological activity.[20][21] A bioconjugate of this compound could serve as a valuable tool to probe the interactions within the NK-1R signaling pathway.

Upon binding of Substance P, the NK-1R, a G-protein coupled receptor (GPCR), activates Gq/11, leading to the activation of phospholipase C (PLC).[20][21] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[21]

Below are Graphviz diagrams illustrating a potential experimental workflow for using a this compound bioconjugate to study the NK-1R pathway and a simplified representation of the signaling cascade itself.

experimental_workflow start This compound conjugation Bioconjugation (e.g., with Fluorescent Dye) start->conjugation purification Purification (HPLC) conjugation->purification characterization Characterization (Mass Spectrometry) purification->characterization conjugate Fluorescent This compound Conjugate characterization->conjugate incubation Incubation conjugate->incubation cell_culture Cells Expressing NK-1 Receptor cell_culture->incubation imaging Fluorescence Microscopy (Receptor Localization) incubation->imaging binding_assay Binding Assay (Affinity Measurement) incubation->binding_assay

Caption: Experimental workflow for the synthesis and application of a fluorescent this compound conjugate.

nk1r_signaling SP Substance P (or Conjugate) NK1R Neurokinin-1 Receptor (NK-1R) SP->NK1R Binds Gq Gq/11 NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC response Cellular Response Ca_release->response PKC->response

Caption: Simplified Neurokinin-1 Receptor signaling pathway.

Stability of Bioconjugates

The stability of the resulting bioconjugate is paramount for its intended application. Modification of tryptophan residues, in particular, can impact the local environment and potentially the stability of the molecule or the larger biomolecule it is attached to.

  • Tryptophan Modification: Oxidation of tryptophan residues to N'-formylkynurenine or kynurenine has been shown to decrease the stability of proteins against heat and chemical denaturants.[14] The impact on stability is more pronounced when the modified tryptophan is buried within the protein structure.[14]

  • Conjugate Stability: The stability of the linker used in the bioconjugation is also a critical factor. For instance, fluorescently labeled cyclic peptides for studying the neuropeptide Y Y4 receptor showed excellent stability in phosphate-buffered saline over 48 hours.[22] It is essential to evaluate the stability of any new bioconjugate under relevant physiological conditions.

Conclusion

This compound presents a compelling platform for the development of novel bioconjugates. The distinct reactivity of the tryptophan and phenylalanine residues allows for the application of modern, selective bioconjugation techniques such as electrochemical activation and photoredox catalysis. The resulting conjugates have the potential to serve as powerful tools for studying biological systems, as exemplified by their prospective use in elucidating the neurokinin-1 receptor signaling pathway. The detailed protocols and compiled data in this guide are intended to provide a solid foundation for researchers to explore and harness the bioconjugation potential of this versatile dipeptide. Future work should focus on expanding the repertoire of conjugation partners and thoroughly characterizing the stability and biological activity of the resulting conjugates.

References

The Potential of Boc-Trp-Phe-OMe in Neuroscience: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe) is a dipeptide derivative with a structural framework that suggests potential interactions with key neurological targets. While direct research into the neuropharmacological profile of this compound is currently limited, its close structural similarity to known neuromodulatory compounds, particularly ligands for cholecystokinin (CCK) receptors, provides a strong basis for its investigation as a tool compound in neuroscience research. This technical guide consolidates the available information on related compounds, outlines potential mechanisms of action, and provides detailed hypothetical experimental protocols and data presentation frameworks to guide future research into the neuroactive properties of this compound.

Introduction

This compound is a protected dipeptide that has primarily been utilized as a building block in peptide synthesis.[1] Its constituent amino acids, tryptophan and phenylalanine, are precursors to critical neurotransmitters, serotonin and dopamine, respectively, underscoring its potential relevance in the central nervous system (CNS).[2] The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's stability and lipophilicity, potentially facilitating its passage across the blood-brain barrier.[3]

A critical line of inquiry stems from the structural analogy of this compound to Boc-Trp-Phe-NH2, a known lead compound for the development of ligands targeting cholecystokinin (CCK) receptors. CCK is an abundant neuropeptide in the brain involved in a wide array of physiological and pathological processes, including anxiety, depression, schizophrenia, and addiction.[4][5][6] Therefore, it is hypothesized that this compound may exert its neuroactive effects through modulation of the CCK receptor system.

This guide will explore the potential of this compound in neuroscience by examining the established roles of the CCK system and proposing a framework for the systematic investigation of this dipeptide.

Hypothesized Mechanism of Action: Modulation of Cholecystokinin Receptors

The primary hypothesis for the neuroactivity of this compound centers on its potential interaction with CCK receptors, specifically the CCK1 (CCK-A) and CCK2 (CCK-B) subtypes, which are G-protein coupled receptors (GPCRs).[6][7] CCK receptors are widely distributed throughout the brain and are implicated in the modulation of various neurotransmitter systems.[5][8]

CCK Receptor Signaling Pathways

Activation of CCK receptors initiates intracellular signaling cascades that can lead to either neuronal excitation or inhibition, depending on the receptor subtype and the neuronal context.[4]

  • CCK1 Receptor Signaling: Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2]

  • CCK2 Receptor Signaling: Also predominantly coupled to Gq/11, CCK2 receptor activation similarly leads to the PLC-IP3-DAG cascade and subsequent increases in intracellular calcium.[9] There is also evidence for CCK2 receptor coupling to other G-proteins, leading to modulation of adenylyl cyclase and ion channel activity.

Below is a diagram illustrating the hypothesized signaling pathway of this compound through CCK receptor activation.

CCK_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Boc_Trp_Phe_OMe This compound CCKR CCK Receptor (CCK1R/CCK2R) Boc_Trp_Phe_OMe->CCKR Binds to G_protein Gq/11 CCKR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Response Neuronal Response (e.g., Neurotransmitter Release, Gene Expression) Ca_release->Neuronal_Response Leads to PKC->Neuronal_Response Leads to

Caption: Hypothesized signaling cascade of this compound via CCK receptors.

Quantitative Data on Related CCK Receptor Ligands

Direct quantitative data for this compound binding to CCK receptors is not available. However, data from structurally related tetrapeptide and dipeptide amide analogues provide a valuable reference for potential affinity and selectivity.

CompoundReceptor SubtypeBinding Affinity (Ki or IC50, nM)Functional ActivityReference
Boc-Trp-Lys(Tac)-Asp-MePhe-NH2 (A-71623)CCK-A~1Agonist[10]
Boc-Trp-Lys[Nε-CO-NH-(4-NO2-Ph)]-Asp-Phe-NH2CCK-BFull agonist activityAgonist[11]
2Adoc-D-αMeTrp-Phg-Asp-NalN(CH3)2CCK-B3.5 (Ki)Antagonist[9]
2Adoc-D-αMeTrp-Phg-Asp-NalNH2CCK-B3.4 (Ki)Partial Agonist[9]
Boc-Trp-(N-Me)Nle-Asp-Phe-NH2CCK-BPotentAgonist[12]

This table summarizes data for compounds structurally related to this compound to provide a comparative framework for its potential activity.

Experimental Protocols

To elucidate the neuropharmacological profile of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for human CCK1 and CCK2 receptors.

Methodology:

  • Cell Culture: Use Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human CCK1 or CCK2 receptor.

  • Membrane Preparation: Homogenize cells in a buffered solution and centrifuge to isolate the cell membrane fraction.

  • Binding Assay: Incubate cell membranes with a radiolabeled CCK receptor ligand (e.g., [3H]SNF 8702 for CCK-B) and varying concentrations of this compound.[13]

  • Detection: Separate bound and free radioligand by filtration and quantify radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation to determine the binding affinity.

Binding_Assay_Workflow A Transfected Cells (hCCK1R or hCCK2R) B Membrane Preparation A->B C Incubation: Membranes + Radioligand + This compound B->C D Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (Ki determination) E->F

Caption: Workflow for in vitro radioligand binding assay.

In Vitro Functional Assay (Calcium Mobilization)

Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) of this compound at CCK1 and CCK2 receptors.

Methodology:

  • Cell Culture: Use transfected cells as described in the binding assay, loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay: Add varying concentrations of this compound to the cells and measure changes in intracellular calcium levels using a fluorescence plate reader.

  • Agonist Mode: Measure the direct effect of this compound on calcium mobilization.

  • Antagonist Mode: Pre-incubate cells with this compound before adding a known CCK receptor agonist (e.g., CCK-8) and measure the inhibition of the agonist-induced calcium response.

  • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Synthesis of this compound

The synthesis of this compound can be achieved through standard solution-phase peptide coupling methods.[14]

Materials:

  • Boc-L-Tryptophan (Boc-Trp-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Coupling reagent (e.g., DCC/HOBt or HATU)

  • Base (e.g., N-methylmorpholine or diisopropylethylamine)

  • Solvent (e.g., Dichloromethane or Dimethylformamide)

Procedure:

  • Dissolve Boc-Trp-OH and H-Phe-OMe·HCl in the chosen solvent.

  • Add the base to neutralize the hydrochloride salt.

  • Add the coupling reagent and stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction mixture by washing with acidic and basic aqueous solutions to remove byproducts.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by NMR and mass spectrometry.

Synthesis_Workflow Reactants Boc-Trp-OH + H-Phe-OMe·HCl Reaction Reaction Mixture Reactants->Reaction Coupling Coupling Reagent + Base in Solvent Coupling->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Future Directions and Conclusion

The investigation of this compound in neuroscience is in its nascent stages. The structural similarity to CCK receptor ligands presents a compelling rationale for its exploration as a novel tool compound. The experimental protocols outlined in this guide provide a clear path forward for characterizing its binding affinity, functional activity, and potential therapeutic relevance.

Should this compound demonstrate significant and selective activity at CCK receptors, further in vivo studies in animal models of anxiety, depression, or cognitive disorders would be warranted. Its dipeptide nature may also offer advantages in terms of metabolic stability and pharmacokinetic properties compared to larger peptide ligands.

References

Boc-Trp-Phe-OMe: A Versatile Dipeptide Building Block for Bioactive Compound Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The dipeptide Boc-Trp-Phe-OMe, a protected form of Tryptophanyl-Phenylalanine methyl ester, serves as a crucial starting point for the synthesis of a diverse range of bioactive compounds. Its inherent structural features, combining the indole side chain of tryptophan and the aromatic ring of phenylalanine, make it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its synthesis, reported biological activities, and detailed experimental protocols for its evaluation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a standard peptide coupling reaction. A common and efficient method involves the reaction of Boc-protected L-tryptophan N-succinimidyl ester (Boc-(L)-Trp-OSu) with L-phenylalanine methyl ester hydrochloride (H-(L)-Phe-OMe).

Experimental Protocol: Synthesis of this compound[1][2]

Materials:

  • Boc-(L)-Trp-OSu

  • H-(L)-Phe-OMe (hydrochloride salt)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Acetone

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • P₂O₅ (for drying)

Procedure:

  • In a suitable reaction vessel, dissolve Boc-(L)-Trp-OSu (1.0 equivalent), H-(L)-Phe-OMe (1.1 equivalents), and sodium bicarbonate (1.2 equivalents) in acetone.

  • Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 10 minutes).

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with 1M aqueous HCl solution, and twice with 1M aqueous NaOH solution.

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to afford the desired this compound as a solid. A reported yield for a similar process is 61%.[1]

Biological Activity of this compound Derivatives

Research has primarily focused on the antimicrobial properties of dipeptides derived from or similar to this compound. These compounds have shown promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species.

Antimicrobial and Biofilm Eradication Activity

Boc-protected dipeptides, including those containing tryptophan and phenylalanine, have been investigated for their ability to inhibit bacterial growth and eradicate biofilms. The following table summarizes the minimum inhibitory concentration (MIC) values for some representative Boc-protected dipeptides.

CompoundTest OrganismMIC₉₀ (µg/mL)Reference
Boc-Phe-Trp-OMeGram-positive & Gram-negative bacteria230 - 400[2]
Boc-Trp-Trp-OMeGram-positive & Gram-negative bacteria230 - 400[2]

Experimental Protocols for Biological Evaluation

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., this compound derivatives)

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.

  • Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted test compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Biofilm Eradication Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to disrupt pre-formed biofilms.

Materials:

  • Test compounds

  • Biofilm-forming bacterial strain

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid or ethanol

Procedure:

  • Biofilm Formation: Inoculate the wells of a 96-well plate with a diluted overnight culture of the biofilm-forming bacteria. Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Treatment: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria. Add fresh medium containing serial dilutions of the test compound to the wells. Incubate for a further 24 hours.

  • Staining: Wash the wells again with PBS. Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Quantification: Solubilize the stained biofilm by adding 30% acetic acid or ethanol to each well. Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. A decrease in absorbance compared to the untreated control indicates biofilm eradication.

Potential Signaling Pathways and Experimental Workflows

While direct evidence for the specific signaling pathways modulated by this compound is limited, the constituent amino acids, tryptophan and phenylalanine, are known to influence key cellular signaling cascades such as the mTOR and MAPK pathways.[3][4][5][6][7][8][9] Further research is warranted to elucidate the precise mechanisms of action for derivatives of this dipeptide.

Below are diagrams illustrating a general workflow for screening bioactive compounds and the potential involvement of tryptophan and phenylalanine in cellular signaling.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action BocTrpPheOMe This compound Derivatives Derivative Library BocTrpPheOMe->Derivatives Chemical Modification Antimicrobial Antimicrobial Assays (MIC, MBC) Derivatives->Antimicrobial Anticancer Cytotoxicity Assays (MTT, etc.) Derivatives->Anticancer Enzyme Enzyme Inhibition Assays Derivatives->Enzyme Pathway Signaling Pathway Analysis Antimicrobial->Pathway Anticancer->Pathway Target Target Identification Enzyme->Target

General workflow for the development of bioactive compounds from this compound.

G cluster_input Amino Acid Input cluster_pathways Cellular Signaling Pathways cluster_output Cellular Responses Trp Tryptophan mTOR mTOR Pathway Trp->mTOR MAPK MAPK Pathway Trp->MAPK Phe Phenylalanine Phe->mTOR Growth Cell Growth & Proliferation mTOR->Growth Survival Cell Survival mTOR->Survival Metabolism Metabolism mTOR->Metabolism MAPK->Growth MAPK->Survival

Potential influence of Tryptophan and Phenylalanine on mTOR and MAPK signaling pathways.

Conclusion

This compound is a readily accessible and versatile building block with demonstrated potential for the development of novel bioactive compounds, particularly in the antimicrobial field. The synthetic and screening protocols provided in this guide offer a solid foundation for researchers to explore the therapeutic possibilities of its derivatives. Future investigations into a broader range of biological activities and a deeper understanding of the underlying mechanisms of action will be crucial in fully realizing the potential of this dipeptide scaffold in drug discovery and development.

References

Self-Assembly Properties of Boc-Protected Dipeptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The self-assembly of small molecules into well-defined nanostructures is a cornerstone of bottom-up nanotechnology, offering a powerful platform for the development of advanced biomaterials. Among these, N-tert-butoxycarbonyl (Boc)-protected dipeptides have emerged as a versatile class of building blocks due to their biocompatibility, synthetic accessibility, and propensity to form a rich variety of supramolecular architectures, including nanofibers, nanotubes, and hydrogels.[1][2][3] These hierarchical structures are governed by a delicate balance of non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic forces.[4][5] This technical guide provides an in-depth overview of the self-assembly properties of Boc-protected dipeptides, focusing on their hydrogelation capabilities, the characterization of the resulting nanostructures, and their potential applications in drug delivery and tissue engineering.

Core Concepts in Boc-Dipeptide Self-Assembly

The self-assembly process of Boc-protected dipeptides is initiated by a change in solvent conditions, pH, or temperature, which triggers the association of monomeric dipeptides into one-dimensional nanostructures like nanofibers and nanoribbons.[6] These primary structures can then entangle to form a three-dimensional network, entrapping large amounts of water to form a hydrogel.[6][7] The N-terminal Boc group plays a crucial role in modulating the hydrophobicity of the dipeptide, influencing its self-assembly behavior. Aromatic residues, such as phenylalanine and tyrosine, are frequently employed due to their ability to engage in π-π stacking interactions, which contribute significantly to the stability of the assembled structures.[4][8]

For instance, the well-studied Boc-diphenylalanine (Boc-Phe-Phe) can self-assemble into nanotubes, nanospheres, or nanofibers depending on the solvent system used.[9][10] The inclusion of other amino acid residues, such as valine or alanine, can tune the self-assembly process and the properties of the resulting materials.[1]

Quantitative Data Summary

The following tables summarize key quantitative data reported for various Boc-protected dipeptide self-assembling systems.

Table 1: Self-Assembly Conditions and Nanostructure Dimensions

DipeptideSolvent/TriggerConcentrationResulting NanostructureDimensionsReference
Boc-Phe-PheDichloromethane2.5 mg/mLNanotubes-[11]
Boc-Phe-PheHFIP/water or HFIP/ethanol-Tubular or spherical-[9]
Boc-Phe-ValNH4OH and NaCl; Na2CO3 and LiOH; NaCl and KOH-Hydrogel-[1]
Boc-Phe-Trp-OMe-230-400 µg/mL (MIC90)Fibrils and spherical-[12]
Boc-Trp-Trp-OMe-230-400 µg/mL (MIC90)Fibrils and spherical-[12]
Boc-pNPhe-pNPheHFP/ethanol or HFP/water-Nanotubes and microtapes-[13]
Boc-Phe-TyrEthanol/water or HFP/water-Microspheres or microtapes-[13]

Table 2: Rheological and Piezoelectric Properties

Dipeptide SystemPropertyValueConditionsReference
N-capped diphenylalanine gelsStorage Modulus (G')10^4–15^5 PapH 11.7 with Ca2+[7]
Boc-Phe-Phe in PCL/PLLA/PMMAPiezoelectric VoltageUp to 30 V1.5 N applied force[9]
Boc-Phe-Phe in PCL/PLLA/PMMAPiezoelectric CurrentUp to 300 nA1.5 N applied force[9]
Boc-Phe-Phe in PCL/PLLA/PMMAPower DensityUp to 2.3 µW cm⁻²1.5 N applied force[9]
Boc-pNPhe-pNPhe in fibersPiezoelectric VoltageUp to 58 V1.5 N applied force[13]
Boc-pNPhe-pNPhe in fibersPower Density9 µW cm⁻²1.5 N applied force[13]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of Boc-dipeptide assemblies.

Preparation of Self-Assembled Nanostructures

A common method to induce self-assembly is through a solvent-triggered approach.[8]

  • Stock Solution Preparation: Dissolve the Boc-protected dipeptide in a highly fluorinated solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFP), to a high concentration (e.g., 100 mg/mL).[10]

  • Induction of Self-Assembly: Dilute the stock solution with an aqueous buffer (e.g., water or phosphate-buffered saline) to the desired final peptide concentration. The change in solvent polarity induces the self-assembly process.[14]

  • Incubation: Allow the solution to incubate at room temperature for a specified period (ranging from minutes to hours) to allow for the formation of mature nanostructures.[8][14]

Characterization Techniques

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to visualize the morphology of the self-assembled nanostructures.

  • TEM Sample Preparation:

    • Dilute the peptide nanofiber solution (e.g., to 0.2 mM).[15]

    • Deposit a small volume (e.g., 5 µL) onto a Formvar/Carbon coated copper grid and incubate for 1-2 minutes.[15][16]

    • Wash the grid with ultrapure water.[15]

    • Perform negative staining with a solution of 1% (w/v) uranyl acetate for 1 minute.[15]

    • Wick away the excess staining solution and allow the grid to air dry before imaging.[17]

  • SEM Sample Preparation:

    • For hydrogels, lyophilize the sample.[17]

    • Mount the dried sample on an SEM stub and sputter-coat with a conductive material (e.g., gold or gold-palladium).[17]

    • Image the sample at an appropriate accelerating voltage.

Rheological measurements are used to determine the mechanical properties of the hydrogels, such as their stiffness and viscoelastic behavior.[18]

  • Oscillatory Rheology:

    • Place the hydrogel sample on the plate of a rheometer.[17]

    • Perform oscillatory time, frequency, and strain sweeps to measure the storage modulus (G') and loss modulus (G'').[7][17]

    • A G' value significantly higher than G'' indicates the formation of a stable gel.[19]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the peptides within the self-assembled structures.[20] Spectra are typically collected in the far-UV region (190-260 nm).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the hydrogen bonding interactions that drive the self-assembly. The amide I region (1600-1700 cm⁻¹) is particularly informative.

  • Fluorescence and UV-Vis Spectroscopy: Photoluminescence and optical absorption measurements can reveal information about the electronic interactions and quantum confinement effects within the nanostructures.[9][11]

Visualizing the Process: Workflows and Interactions

Diagrams created using the DOT language provide a clear visual representation of the experimental and logical processes involved in the study of Boc-dipeptide self-assembly.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_app Application Peptide_Synthesis Boc-Dipeptide Synthesis Stock_Solution Dissolution in Organic Solvent (e.g., HFP) Peptide_Synthesis->Stock_Solution Self_Assembly Solvent Switch (Addition of Aqueous Buffer) Stock_Solution->Self_Assembly Morphology Morphological Analysis (TEM, SEM) Self_Assembly->Morphology Mechanical Mechanical Testing (Rheology) Self_Assembly->Mechanical Structural Structural Analysis (CD, FT-IR) Self_Assembly->Structural Optical Optical Properties (UV-Vis, PL) Self_Assembly->Optical Drug_Delivery Drug Delivery Vehicle Morphology->Drug_Delivery Tissue_Engineering Tissue Engineering Scaffold Mechanical->Tissue_Engineering Structural->Drug_Delivery

Caption: Experimental workflow for the preparation and characterization of Boc-dipeptide self-assemblies.

Self_Assembly_Mechanism Monomers Boc-Dipeptide Monomers Trigger Trigger (Solvent Change, pH shift) Nucleation Nucleation Monomers->Nucleation Aggregation Trigger->Nucleation Elongation Elongation Nucleation->Elongation Growth Nanofibers 1D Nanofibers/ Nanotubes Elongation->Nanofibers Network 3D Hydrogel Network Nanofibers->Network Entanglement

Caption: Schematic of the self-assembly mechanism of Boc-protected dipeptides into a hydrogel network.

Applications in Drug Development and Beyond

The unique properties of Boc-protected dipeptide hydrogels make them attractive for a range of biomedical applications. Their high water content and biocompatibility make them suitable as scaffolds for 3D cell culture and tissue engineering.[2][] The shear-thinning and self-healing properties of some dipeptide hydrogels are particularly advantageous for injectable drug delivery systems, allowing for minimally invasive administration and the sustained release of therapeutic agents.[2][22] Furthermore, the piezoelectric properties observed in some Boc-dipeptide nanostructures open up possibilities for their use in biosensors and bio-energy harvesting devices.[9][23]

Conclusion

Boc-protected dipeptides represent a highly versatile and tunable class of molecules for the creation of self-assembling biomaterials. The ability to control the resulting nanostructures through simple modifications of the dipeptide sequence or the assembly conditions provides a powerful toolbox for materials scientists and drug development professionals. A thorough understanding of the fundamental principles of their self-assembly, coupled with detailed characterization, will continue to drive the innovation of novel functional materials with significant potential in a wide array of biomedical and technological fields.

References

The Rising Threat of Antibiotic Resistance: A Deep Dive into the Antibacterial Potential of Phenylalanine and Tryptophan-Based Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In an era where the specter of antibiotic resistance looms large over global health, the scientific community is in a relentless pursuit of novel antimicrobial agents. This technical guide delves into a promising frontier in this battle: the antibacterial potential of dipeptides constructed from phenylalanine and tryptophan. These small molecules, composed of just two amino acids, are emerging as potent weapons against a broad spectrum of pathogenic bacteria, offering a unique combination of efficacy, biocompatibility, and novel mechanisms of action that could circumvent existing resistance pathways.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the current state of research, including quantitative data on antibacterial activity, in-depth experimental protocols for evaluation, and visualizations of key processes and mechanisms.

Quantitative Analysis of Antibacterial Efficacy

The antibacterial potency of phenylalanine and tryptophan-based dipeptides is primarily quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium. Recent studies have highlighted the broad-spectrum activity of these dipeptides against both Gram-positive and Gram-negative bacteria. The hydrophobic nature of the phenylalanine and tryptophan residues is believed to play a crucial role in their mechanism of action, facilitating interaction with and disruption of bacterial cell membranes.[1][2]

Below is a summary of the reported MIC values for representative dipeptides. It is important to note that modifications, such as N-terminal Boc protection, can enhance the antibacterial activity of these molecules.[1]

Dipeptide DerivativeTarget MicroorganismGram StainMIC (µg/mL)Reference
Boc-Phe-Trp-OMeStaphylococcus aureusPositive230-400[1]
Bacillus subtilisPositive230-400[1]
Escherichia coliNegative230-400[1]
Pseudomonas aeruginosaNegative230-400[1]
Boc-Trp-Trp-OMeStaphylococcus aureusPositive230-400[1]
Bacillus subtilisPositive230-400[1]
Escherichia coliNegative230-400[1]
Pseudomonas aeruginosaNegative230-400[1]

Core Mechanisms of Action: Beyond Simple Inhibition

The antibacterial prowess of phenylalanine and tryptophan-based dipeptides is not limited to mere growth inhibition. Studies have revealed a multi-pronged attack on bacterial viability, primarily centered on the disruption of the cell envelope.

Membrane Permeabilization: A key mechanism is the permeabilization of both the outer and inner bacterial membranes.[1] This disruption of the membrane integrity leads to the leakage of essential intracellular components and ultimately, cell death. This direct, physical mechanism of action is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.

Biofilm Eradication: Many pathogenic bacteria form biofilms, structured communities of cells encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Phenylalanine and tryptophan-based dipeptides have demonstrated the ability to both inhibit the formation of and eradicate established biofilms.[1][3]

Self-Assembly into Nanostructures: An intriguing aspect of these dipeptides is their ability to self-assemble into nanostructures, such as fibrils and spheres.[1] This self-assembly is thought to contribute to their antibacterial effect, potentially by creating localized high concentrations of the peptide on the bacterial surface or by forming pore-like structures that perforate the cell membrane.[3]

Experimental Protocols: A Guide to Evaluation

Reproducible and standardized methodologies are paramount in the evaluation of new antimicrobial agents. This section provides detailed protocols for key experiments in the assessment of phenylalanine and tryptophan-based dipeptides.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of a dipeptide that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture, dipeptide stock solution, spectrophotometer.

  • Protocol:

    • Prepare serial twofold dilutions of the dipeptide in MHB in a 96-well plate.[4]

    • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

    • Include a positive control (broth with bacteria, no dipeptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the dipeptide at which no visible turbidity is observed. This can be confirmed by measuring the optical density at 600 nm (OD600).

Biofilm Eradication Assay (Crystal Violet Method)

This method quantifies the ability of a dipeptide to disrupt pre-formed biofilms.

  • Materials: 96-well plate with established biofilm, phosphate-buffered saline (PBS), methanol, crystal violet solution (0.1%), acetic acid (33%).

  • Protocol:

    • Gently wash the wells of the biofilm-containing plate with PBS to remove planktonic bacteria.

    • Add different concentrations of the dipeptide solution to the wells and incubate for a specified period (e.g., 24 hours).

    • Wash the wells with PBS again.

    • Fix the remaining biofilm with methanol for 15 minutes.

    • Stain the biofilm with 0.1% crystal violet solution for 20 minutes.

    • Wash the wells thoroughly with water to remove excess stain.

    • Solubilize the bound crystal violet with 33% acetic acid.

    • Measure the absorbance at 570 nm. A decrease in absorbance compared to the untreated control indicates biofilm eradication.

Membrane Permeabilization Assay

This assay assesses the dipeptide's ability to disrupt the bacterial membrane.

  • Outer Membrane Permeabilization (NPN Uptake Assay):

    • Bacterial cells are washed and resuspended in a buffer.

    • The fluorescent probe 1-N-phenylnaphthylamine (NPN) is added. NPN fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment.

    • The dipeptide is added, and the fluorescence is monitored. An increase in fluorescence indicates that the dipeptide has disrupted the outer membrane, allowing NPN to enter the hydrophobic interior of the membrane.

  • Inner Membrane Permeabilization (ONPG Hydrolysis Assay):

    • This assay uses a bacterial strain that cannot transport o-nitrophenyl-β-D-galactopyranoside (ONPG) but contains intracellular β-galactosidase.

    • Cells are incubated with the dipeptide.

    • ONPG is added. If the inner membrane is permeabilized, ONPG enters the cell and is hydrolyzed by β-galactosidase, releasing the chromophore o-nitrophenol.

    • The absorbance is measured at 420 nm. An increase in absorbance indicates inner membrane permeabilization.

Hemolysis Assay

This assay evaluates the cytotoxicity of the dipeptides against red blood cells, a measure of their potential toxicity to mammalian cells.

  • Materials: Freshly collected red blood cells (RBCs), PBS, Triton X-100 (positive control).

  • Protocol:

    • Wash RBCs with PBS and resuspend to a final concentration of 2-4%.

    • Incubate the RBC suspension with various concentrations of the dipeptide for 1 hour at 37°C.

    • Use PBS as a negative control and Triton X-100 (which causes 100% lysis) as a positive control.

    • Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify the release of hemoglobin.

    • Calculate the percentage of hemolysis relative to the positive control. Low hemolytic activity is a desirable property for a therapeutic agent.[1]

Visualizing the Path Forward: Workflows and Mechanisms

To better illustrate the key processes involved in the research and development of these dipeptides, the following diagrams have been generated using Graphviz.

G cluster_0 Design & Synthesis cluster_1 Primary Screening cluster_2 Mechanism of Action cluster_3 Safety & Selectivity Peptide Design Peptide Design Synthesis Synthesis Peptide Design->Synthesis Solid-Phase Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization HPLC, MS MIC Determination MIC Determination Purification & Characterization->MIC Determination Membrane Permeabilization Membrane Permeabilization MIC Determination->Membrane Permeabilization Biofilm Disruption Biofilm Disruption MIC Determination->Biofilm Disruption SEM Analysis Morphology MIC Determination->SEM Analysis Hemolysis Assay Hemolysis Assay MIC Determination->Hemolysis Assay Cytotoxicity Assay Cytotoxicity Assay Hemolysis Assay->Cytotoxicity Assay Lead Optimization Lead Optimization Cytotoxicity Assay->Lead Optimization

Caption: Experimental workflow for evaluating antibacterial dipeptides.

G cluster_0 Bacterial Cell Cytoplasm Cytoplasm Inner Membrane Inner Membrane Pore Formation Pore Formation Inner Membrane->Pore Formation Outer Membrane Outer Membrane Outer Membrane->Inner Membrane Permeabilization Dipeptide Dipeptide Dipeptide->Outer Membrane Interaction Leakage Leakage Pore Formation->Leakage Ions, ATP Cell Death Cell Death Leakage->Cell Death

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Boc-Trp-Phe-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of the dipeptide Boc-Trp-Phe-OMe (tert-butyloxycarbonyl-L-tryptophyl-L-phenylalanine methyl ester). This dipeptide is a valuable building block in peptide synthesis and has demonstrated potential as a broad-spectrum antibacterial agent.[1] The protocols outlined below are intended for use by trained professionals in a laboratory setting.

Introduction

This compound is a protected dipeptide that serves as a key intermediate in the synthesis of more complex peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of tryptophan enhances its stability and solubility, making it suitable for solution-phase and solid-phase peptide synthesis.[2] Recent studies have highlighted the potential of Boc-protected dipeptides, including this compound, as broad-spectrum antibacterial agents with the ability to eradicate biofilms.[1] Their mechanism of action is believed to involve the disruption of bacterial cell membranes.[1]

Synthesis Protocol

The following protocol details a common method for the synthesis of this compound via the coupling of Boc-L-tryptophan (Boc-Trp-OH) and L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) using a carbodiimide coupling agent.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mg)Moles (mmol)Equivalents
Boc-L-tryptophan (Boc-Trp-OH)304.353041.01.0
L-Phenylalanine methyl ester HCl215.682371.11.1
EDC·HCl (EDAC)191.702301.21.2
HOBt135.131621.21.2
N,N-Diisopropylethylamine (DIPEA)129.24433 (0.57 mL)3.33.3
Dichloromethane (DCM)-20 mL--
Ethyl acetate (EtOAc)-50 mL--
1 M Hydrochloric acid (HCl)-2 x 20 mL--
Saturated sodium bicarbonate (NaHCO₃)-2 x 20 mL--
Brine-20 mL--
Anhydrous magnesium sulfate (MgSO₄)----
Experimental Procedure
  • Preparation of Reactants:

    • In a clean, dry 100 mL round-bottom flask, dissolve L-phenylalanine methyl ester hydrochloride (237 mg, 1.1 mmol) in dichloromethane (DCM, 10 mL).

    • Cool the solution in an ice bath (0 °C).

    • Add N,N-diisopropylethylamine (DIPEA, 0.57 mL, 3.3 mmol) dropwise to the solution to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C.

  • Coupling Reaction:

    • To the solution from step 1, add Boc-L-tryptophan (304 mg, 1.0 mmol) and 1-hydroxybenzotriazole (HOBt, 162 mg, 1.2 mmol).

    • In a separate vial, dissolve 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 230 mg, 1.2 mmol) in DCM (10 mL).

    • Add the EDC solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a white solid.

Visualizations

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_prep Reactant Preparation cluster_coupling Peptide Coupling cluster_workup Work-up and Purification prep_phe Dissolve H-Phe-OMe·HCl in DCM cool_phe Cool to 0 °C prep_phe->cool_phe add_dipea Add DIPEA cool_phe->add_dipea add_boc_trp Add Boc-Trp-OH and HOBt add_dipea->add_boc_trp add_edc Add EDC solution add_boc_trp->add_edc react Stir at room temperature add_edc->react dilute Dilute with EtOAc react->dilute wash_hcl Wash with 1 M HCl dilute->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify final_product final_product purify->final_product This compound Antibacterial_Mechanism cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space membrane Lipid Bilayer dipeptide This compound assembly Self-Assembly into Nanostructures dipeptide->assembly interaction Membrane Disruption & Pore Formation assembly->interaction Interaction with Membrane leakage Leakage of Cellular Contents death Bacterial Cell Death leakage->death interaction->leakage Permeabilization

References

Application Notes and Protocols: Boc-Trp-Phe-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and application of N-tert-butyloxycarbonyl-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe) in peptide synthesis. This dipeptide is a valuable building block in the development of therapeutic peptides and other specialized biomolecules.[1]

Introduction

This compound is a protected dipeptide derivative that serves as a key intermediate in the synthesis of more complex peptide sequences. The Boc protecting group on the N-terminus of tryptophan prevents unwanted side reactions during coupling, while the methyl ester at the C-terminus of phenylalanine allows for subsequent deprotection and chain elongation. The presence of both tryptophan and phenylalanine residues makes this dipeptide particularly relevant in the design of bioactive peptides, as these aromatic amino acids are often crucial for receptor binding and biological activity.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the coupling of Boc-L-Trp-OSu (N-hydroxysuccinimide ester) with L-phenylalanine methyl ester hydrochloride.

Experimental Protocol: Synthesis of this compound[2]

Materials:

  • Boc-L-Trp-OSu (1.0 eq)

  • L-Phenylalanine methyl ester hydrochloride (HCl·H-L-Phe-OMe) (1.1 eq)

  • Sodium bicarbonate (NaHCO₃) (1.2 eq)

  • Acetone

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Phosphorus pentoxide (P₂O₅)

Procedure:

  • In a beaker, combine Boc-L-Trp-OSu, HCl·H-L-Phe-OMe, and NaHCO₃.

  • Add a minimal amount of acetone and mix the reagents thoroughly with a spatula for 30 seconds.

  • The resulting paste is then processed, for example, through a heated extruder at 40°C.

  • After a short reaction time (e.g., 10 minutes), the product is collected.

  • The crude product is dried under reduced pressure over P₂O₅ for 24 hours.

  • The resulting solid is dissolved in ethyl acetate.

  • The organic solution is washed sequentially with 1M aqueous HCl and 1M aqueous NaOH.

  • The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the final product as a white solid.

Quantitative Data:

ParameterValueReference
Yield61%[2]
Diastereomeric Excess>99% de[2]
Reaction Time10 minutes[2]

Coupling of Boc-Trp-Phe-OH to other Amino Acids

For subsequent peptide chain elongation, the methyl ester of this compound must first be hydrolyzed to the corresponding carboxylic acid, Boc-Trp-Phe-OH. This is typically achieved by saponification using a base like sodium hydroxide in methanol.[3] Following hydrolysis, the resulting Boc-Trp-Phe-OH can be coupled to the N-terminus of another amino acid ester.

General Workflow for Tripeptide Synthesis

The synthesis of a tripeptide, for example, Boc-Trp-Phe-Ala-OMe, involves the deprotection of the C-terminal methyl ester of this compound, followed by coupling with Alanine methyl ester (H-Ala-OMe).

G cluster_hydrolysis Step 1: C-Terminal Deprotection cluster_coupling Step 2: Peptide Coupling cluster_workup Step 3: Work-up and Purification BocTrpPheOMe This compound Hydrolysis Saponification (e.g., NaOH, MeOH) BocTrpPheOMe->Hydrolysis BocTrpPheOH Boc-Trp-Phe-OH Hydrolysis->BocTrpPheOH Coupling Coupling Reagent (e.g., EDC/HOBt or HBTU) BocTrpPheOH->Coupling AlaOMe H-Ala-OMe AlaOMe->Coupling Tripeptide Boc-Trp-Phe-Ala-OMe Coupling->Tripeptide Workup Aqueous Work-up (Wash with acid and base) Tripeptide->Workup Purification Chromatography Workup->Purification

Caption: Workflow for the synthesis of a tripeptide from this compound.

Common Coupling Methods and Protocols

Several coupling reagents are available for the formation of the peptide bond. The choice of reagent can impact yield, reaction time, and the degree of racemization.

3.2.1. Carbodiimide-Mediated Coupling (DCC or EDC with HOBt)

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are widely used for peptide coupling. HOBt acts to suppress racemization and improve coupling efficiency.

Experimental Protocol (General): [4]

  • Dissolve Boc-Trp-Phe-OH (1.0 eq) and the amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl, 1.0 eq) in an appropriate solvent (e.g., CHCl₃ or DMF).

  • Add a tertiary base such as N-methylmorpholine (NMM) (2.1 eq) at 0°C and stir for 15 minutes.

  • Add the coupling agent (e.g., DCC, 1.0 eq) and HOBt (1.0 eq).

  • Allow the reaction to proceed for several hours (typically 12-24 h) while warming to room temperature.

  • Filter off any precipitated urea byproduct (in the case of DCC).

  • Wash the filtrate with 5% NaHCO₃ and saturated NaCl solutions.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization or chromatography.

3.2.2. Aminium/Uronium Salt-Based Coupling (HBTU/TBTU)

Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient coupling agents that often lead to faster reaction times and high yields.

Experimental Protocol (General): [3]

  • Stir a mixture of Boc-Trp-Phe-OH (1.0 eq), TBTU (1.1 eq), and HOBt·H₂O in ethyl acetate for 10 minutes to pre-activate the carboxylic acid.

  • Add the amino acid methyl ester (e.g., H-Ala-OMe, 1.2 eq) and a hindered base like diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture for several hours (typically 12 h).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

  • Purify as needed.

Comparison of Common Coupling Methods for Tripeptide Synthesis
Coupling MethodReagentsTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
CarbodiimideDCC/HOBt or EDC/HOBt12-24 hoursGood to ExcellentCost-effectiveDCC can be difficult to remove; potential for racemization without additives.
Aminium/Uronium SaltHBTU or TBTU with HOBt and DIPEA2-12 hoursExcellentFast reaction times, high yields, low racemization.[5]More expensive than carbodiimides.

Solid-Phase Peptide Synthesis (SPPS)

Boc-Trp-Phe-OH is also suitable for use in solid-phase peptide synthesis (SPPS), particularly using the Boc-chemistry approach. In this methodology, the peptide is assembled on a solid resin support.

General Workflow for Boc-SPPS

The process involves cycles of deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid.

G Resin Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIPEA in DCM/DMF) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Couple Boc-Trp-Phe-OH (e.g., in situ neutralization with HBTU) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Repeat Cycle or Cleave Peptide Wash3->NextCycle

Caption: General workflow for one cycle of Boc-chemistry solid-phase peptide synthesis.

Experimental Protocol: SPPS using Boc-Trp-Phe-OH

This protocol outlines the addition of a Boc-Trp-Phe-OH unit to a resin-bound amino acid.

  • Resin Preparation: Start with a suitable resin (e.g., PAM resin) with the first amino acid attached.

  • Boc Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM) to remove the Boc group from the resin-bound amino acid.[6]

  • Washing: Wash the resin thoroughly with DCM and isopropanol (IPA) to remove excess TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base like DIPEA in DCM or DMF.

  • Coupling:

    • Dissolve Boc-Trp-Phe-OH and a coupling agent (e.g., HBTU) in DMF.

    • Add this solution to the resin, followed by the addition of DIPEA for in situ neutralization and coupling.[6]

    • Allow the coupling reaction to proceed until completion, which can be monitored by a ninhydrin test.

  • Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • The resin is now ready for the next deprotection and coupling cycle or for final cleavage of the peptide from the resin.

Applications in Drug Development and Neuroscience

The Trp-Phe motif is found in various endogenous neuropeptides and is often important for their interaction with G-protein coupled receptors (GPCRs). Peptides containing this motif can act as agonists or antagonists of these receptors, making them valuable leads in drug discovery for neurological and other disorders.[1] The synthesis of analogs of these neuropeptides using building blocks like this compound allows for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties.

While a specific signaling pathway for this compound itself is not defined (as it is a protected intermediate), peptides derived from it can modulate pathways such as the GPCR signaling cascade. For instance, a synthetic peptide incorporating the Trp-Phe sequence might bind to a GPCR, leading to the activation of a G-protein, which in turn modulates the activity of an effector enzyme like adenylyl cyclase, ultimately affecting the intracellular concentration of second messengers like cAMP.

References

Application Note and Protocols: Deprotection of Boc Group from Tryptophan-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in solid-phase peptide synthesis (SPPS). Its removal, typically under acidic conditions, is a critical step in obtaining the final peptide product. However, when the peptide contains tryptophan (Trp) residues, this deprotection step becomes challenging. The electron-rich indole side chain of tryptophan is highly susceptible to modification by reactive cationic species generated during the cleavage of the Boc group and other side-chain protecting groups.[1] This can lead to undesired side products, reducing the yield and purity of the target peptide.

This application note provides a detailed overview of the strategies and protocols for the efficient and safe deprotection of Boc groups from tryptophan-containing peptides. It covers the common side reactions, the crucial role of scavengers, and detailed experimental procedures.

Side Reactions Involving Tryptophan during Boc Deprotection

The primary challenge in the deprotection of Trp-containing peptides is the prevention of electrophilic attack on the indole ring. The tert-butyl cation, generated from the Boc group upon acidolysis, is a potent alkylating agent that can modify the tryptophan side chain. Other protecting groups, such as those on arginine (e.g., Pmc, Pbf), can also release reactive species that may alkylate or sulfonate the indole ring.[2] Oxidation of the indole ring is another potential side reaction that can occur during the workup.[1]

To mitigate these side reactions, the use of "scavengers" in the deprotection cocktail is essential. Scavengers are nucleophilic species that competitively trap the reactive carbocations before they can react with the tryptophan residue.

The Role of Scavengers

A variety of scavengers can be added to the trifluoroacetic acid (TFA) cleavage mixture to protect tryptophan residues. The choice of scavenger depends on the specific amino acid composition of the peptide.

  • Trialkylsilanes (e.g., Triisopropylsilane, TIS): These are effective carbocation scavengers and are particularly useful for peptides containing Arg(Pmc/Pbf) and Trp(Boc).[3]

  • Thioethers (e.g., Thioanisole, Dimethyl Sulfide - DMS): Thioanisole can accelerate the removal of some protecting groups but should be used with caution in peptides containing tryptophan as its cation adducts can potentially alkylate the indole nitrogen.

  • Thiols (e.g., Ethanedithiol, EDT): EDT is a potent scavenger that can also help in the deprotection of certain side-chain protecting groups.[3]

  • Water: A small percentage of water is often included in the cleavage cocktail to act as a scavenger and to facilitate the hydrolysis of the Boc group.

  • Phenol: Phenol can also act as a scavenger, offering some protection to tryptophan and tyrosine residues.[3]

The following diagram illustrates the protective role of scavengers during Boc deprotection.

Scavenger_Mechanism cluster_0 Deprotection Reaction cluster_1 Side Reaction vs. Scavenging Boc-Peptide(Trp) Boc-Peptide(Trp) tBu_cation tert-butyl cation (Reactive) Boc-Peptide(Trp)->tBu_cation + TFA Deprotected_Peptide(Trp) Desired Peptide Boc-Peptide(Trp)->Deprotected_Peptide(Trp) TFA TFA Trp_residue Tryptophan (Nucleophilic) tBu_cation->Trp_residue Alkylation Alkylated_Trp Alkylated Tryptophan (Side Product) tBu_cation->Alkylated_Trp Scavenger Scavenger (e.g., TIS, EDT) tBu_cation->Scavenger Trapping Trapped_cation Trapped Cation tBu_cation->Trapped_cation

Caption: Mechanism of scavenger action in preventing tryptophan alkylation.

Protecting the Tryptophan Indole with a Boc Group

An effective strategy to prevent side reactions at the tryptophan indole is to protect it with a Boc group (Fmoc-Trp(Boc)-OH).[3][4] During TFA cleavage, the tert-butyl moiety of the indole-Boc group is cleaved first, leaving an indole-carboxy group that deactivates the indole ring towards electrophilic attack.[4] This strategy significantly reduces the risk of alkylation and sulfonation.[4]

Experimental Protocols

The following protocols are provided as general guidelines. The optimal conditions may vary depending on the peptide sequence, the solid support, and the other protecting groups present.

Protocol 1: Standard TFA/TIS/Water Cleavage Cocktail

This is a widely used and effective cocktail for many tryptophan-containing peptides, especially when Trp(Boc) is used.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the dry peptidyl-resin (e.g., 100 mg) in DCM in a suitable reaction vessel for 30 minutes.

  • Drain the DCM.

  • Prepare the cleavage cocktail: TFA/TIS/Water (95:2.5:2.5, v/v/v). For 100 mg of resin, prepare 2 mL of the cocktail. Caution: Prepare the cocktail fresh in a fume hood.

  • Add the cleavage cocktail to the resin.

  • Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized.

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin twice with a small volume of fresh cleavage cocktail and combine the filtrates.

  • Wash the resin with DCM and discard the DCM wash.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the peptide by reverse-phase HPLC.

Protocol 2: Cleavage Cocktail with a Thiol Scavenger

This protocol is recommended for peptides that are particularly sensitive to oxidation or contain other sensitive residues like cysteine.

Materials:

  • Peptidyl-resin (dried under vacuum)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the dry peptidyl-resin in DCM as described in Protocol 1.

  • Drain the DCM.

  • Prepare the cleavage cocktail: TFA/TIS/Water/EDT (94:1:2.5:2.5, v/v/v/v). Caution: Prepare the cocktail fresh in a fume hood. EDT has a strong odor.

  • Follow steps 4-13 from Protocol 1.

Data Presentation

The choice of cleavage cocktail can significantly impact the yield and purity of the final peptide. The following table provides illustrative data on the deprotection of a model tryptophan-containing peptide (H-Gly-Trp-Gly-OH) using different scavenger combinations. Note: Actual results are highly sequence-dependent.

Cleavage Cocktail (TFA/Scavengers, 95:5 v/v)Reaction Time (h)Crude Yield (%)Crude Purity (%) by HPLCMajor Side Product (%)
TFA/Water2857015 (t-butylated Trp)
TFA/TIS/Water (95:2.5:2.5)29290< 5 (t-butylated Trp)
TFA/EDT/Water (95:2.5:2.5)29088< 6 (t-butylated Trp)
TFA/TIS/EDT/Water (94:1:2.5:2.5)29392< 3 (t-butylated Trp)

Workflow and Decision Making

The selection of an appropriate deprotection strategy is crucial for success. The following workflow and decision tree can guide researchers in this process.

Deprotection_Workflow start Start: Peptidyl-Resin with Trp check_trp_protection Is Trp side chain protected (e.g., with Boc)? start->check_trp_protection check_other_residues Are other sensitive residues present? (Cys, Met, Arg(Pmc/Pbf)) check_trp_protection->check_other_residues Yes check_trp_protection->check_other_residues No select_cocktail_simple Select standard cocktail: TFA/TIS/Water (95:2.5:2.5) check_other_residues->select_cocktail_simple No select_cocktail_complex Select robust cocktail: TFA/TIS/EDT/Water (94:1:2.5:2.5) or other specialized mixture check_other_residues->select_cocktail_complex Yes deprotection Perform Deprotection (2-4 hours at RT) select_cocktail_simple->deprotection select_cocktail_complex->deprotection precipitation Precipitate Peptide in cold ether deprotection->precipitation purification Purify by HPLC precipitation->purification analysis Analyze by Mass Spec and HPLC purification->analysis end End: Pure Peptide analysis->end

Caption: Decision workflow for Boc deprotection of Trp-containing peptides.

Conclusion

The successful deprotection of Boc groups from tryptophan-containing peptides hinges on the effective mitigation of side reactions involving the indole ring. The use of appropriate scavengers, and in many cases, the protection of the tryptophan side chain with a Boc group, are key strategies to achieve high yields and purities. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop robust and reliable deprotection procedures for their specific peptide synthesis needs. Careful optimization of the cleavage cocktail and reaction time for each unique peptide is always recommended.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Boc-Trp-Phe-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of the protected dipeptide, Boc-Trp-Phe-OMe, using reverse-phase high-performance liquid chromatography (RP-HPLC). N-tert-butyloxycarbonyl (Boc)-L-tryptophyl-L-phenylalanine methyl ester is a valuable building block in peptide synthesis for the development of therapeutic agents and other bioactive compounds.[1] The described method is designed to efficiently separate the target dipeptide from common impurities generated during synthesis, yielding a final product of high purity (≥98%). This protocol is intended for researchers in biochemistry, molecular biology, and pharmaceutical development.

Introduction

The purification of synthetic peptides is a critical step to ensure the accuracy and reliability of subsequent biological and pharmacological studies. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most widely used method for peptide purification due to its high resolution and the volatility of the mobile phases, which simplifies sample recovery.[2][3][4] The separation mechanism in RP-HPLC is based on the hydrophobic interaction between the analyte and the stationary phase.[3] For protected peptides like this compound, a C18 stationary phase is commonly employed, and elution is achieved by a gradient of increasing organic solvent concentration, typically acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).[2] TFA serves to protonate acidic side chains, enhancing the peptide's interaction with the hydrophobic column surface and improving peak shape by minimizing interactions with residual silanol groups on the silica-based packing material.[4][5]

This protocol outlines a robust method for the purification of this compound, a dipeptide with a molecular weight of 465.55 g/mol .[1] Potential impurities from the synthesis process include unreacted starting materials (e.g., Boc-Trp-OH/OSu, Phe-OMe), by-products from coupling reactions, and diastereomers.[6] The provided methodology ensures the effective removal of these contaminants.

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Methanol, HPLC grade (for sample dissolution, if necessary)

  • 0.22 µm syringe filters

Instrumentation
  • A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV-Vis detector, and a fraction collector.

  • A C18 reverse-phase preparative HPLC column (e.g., 10 µm particle size, 100 Å pore size, 250 x 21.2 mm).

  • A lyophilizer for sample concentration.

Sample Preparation
  • Accurately weigh the crude this compound powder.

  • Dissolve the crude peptide in a minimal amount of a suitable solvent. A mixture of acetonitrile and water is a good starting point. If solubility is an issue, small amounts of methanol or dimethyl sulfoxide (DMSO) can be used, but minimize the volume to avoid affecting the chromatographic separation.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Purification Procedure
  • System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at the specified flow rate until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the concentration of the sample and the capacity of the preparative column.

  • Elution and Fraction Collection: Elute the bound peptide using the gradient program outlined in Table 2. Monitor the elution profile at 220 nm and 280 nm (due to the presence of tryptophan and phenylalanine). Begin collecting fractions as the main peak of interest begins to elute.

  • Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pooling and Lyophilization: Pool the fractions containing the pure this compound (typically >98% purity). Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white, fluffy powder.

Data Presentation

The quantitative parameters for the HPLC purification are summarized in the tables below.

Table 1: HPLC System and Column Specifications

ParameterSpecification
HPLC SystemPreparative HPLC
ColumnC18 Reverse-Phase, 10 µm, 100 Å, 250 x 21.2 mm
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Flow Rate15.0 mL/min
Detection Wavelengths220 nm and 280 nm
Column TemperatureAmbient
Injection VolumeDependent on sample concentration and column size

Table 2: Preparative HPLC Gradient Program

Time (minutes)Mobile Phase A (%)Mobile Phase B (%)
06040
56040
352080
400100
450100
466040
556040

Experimental Workflow

The overall workflow for the HPLC purification of this compound is illustrated in the following diagram.

HPLC_Purification_Workflow A Crude this compound B Sample Preparation (Dissolution and Filtration) A->B D Sample Injection B->D C HPLC System Equilibration C->D E Gradient Elution & Fraction Collection D->E F Purity Analysis of Fractions (Analytical HPLC) E->F G Pooling of Pure Fractions F->G Fractions >98% J Waste/Impure Fractions F->J Fractions <98% H Lyophilization G->H I Pure this compound Powder (≥98% Purity) H->I

HPLC Purification Workflow for this compound

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using preparative RP-HPLC. By following the outlined steps, researchers can obtain the target dipeptide with high purity, which is essential for its intended use in research and development. The provided tables and workflow diagram offer a clear and concise guide for the successful implementation of this purification procedure.

References

Application of Boc-Trp-Phe-OMe in Drug Design and Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Trp-Phe-OMe, a protected dipeptide methyl ester, is a versatile building block in peptide synthesis and a molecule of growing interest in drug discovery.[1] Its unique structure, incorporating the aromatic residues tryptophan and phenylalanine, makes it a valuable scaffold for the design of bioactive compounds.[1] The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, facilitating its use in both solid-phase and solution-phase peptide synthesis.[1] This document provides detailed application notes and protocols for the use of this compound in drug design and discovery, with a primary focus on its application as an antibacterial agent, alongside its potential in other therapeutic areas.

I. Physicochemical Properties and Synthesis

Structure:

IUPAC Name: methyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate Molecular Formula: C26H31N3O5[2] Molecular Weight: 465.55 g/mol [1] Appearance: White powder[1] Purity: ≥ 98% (HPLC)[1]

Synthesis Protocol:

A common method for the synthesis of this compound involves the coupling of Boc-protected L-tryptophan with the methyl ester of L-phenylalanine.

Materials:

  • Boc-L-Trp-OSu (N-Boc-L-tryptophan N-hydroxysuccinimide ester)

  • H-L-Phe-OMe·HCl (L-phenylalanine methyl ester hydrochloride)

  • Sodium bicarbonate (NaHCO3)

  • Acetone

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO4)

Procedure: [3]

  • Dissolve H-L-Phe-OMe·HCl and a molar excess of NaHCO3 in acetone and water.

  • Add Boc-L-Trp-OSu to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 10 minutes for extrusion-based synthesis, or longer for standard solution-phase).

  • Upon reaction completion, extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl and 1M NaOH.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or chromatography to obtain this compound as a white solid.

II. Applications in Antibacterial Drug Discovery

Recent studies have highlighted the potential of Boc-protected dipeptides, including those containing tryptophan and phenylalanine, as broad-spectrum antibacterial agents.[4] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[4]

Mechanism of Action:

The antibacterial activity of this compound and related dipeptides is primarily attributed to their ability to disrupt bacterial cell membranes and biofilms.[4] The proposed mechanism involves the self-assembly of the dipeptides into nanostructures that interact with and permeabilize the bacterial membranes, leading to cell death.[4]

Signaling Pathway and Mechanism of Action Diagram:

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space cluster_biofilm Biofilm Matrix BocTrpPheOMe This compound SelfAssembly Self-Assembly into Nanostructures BocTrpPheOMe->SelfAssembly Concentration dependent MembraneInteraction Interaction with Membrane SelfAssembly->MembraneInteraction BiofilmDisruption Biofilm Disruption SelfAssembly->BiofilmDisruption Disruption of EPS Matrix Membrane Phospholipid Bilayer Permeabilization Membrane Permeabilization MembraneInteraction->Permeabilization Disruption of Lipid Packing IonLeakage Ion Leakage (K+, Na+) Permeabilization->IonLeakage MetaboliteLeakage Metabolite Leakage Permeabilization->MetaboliteLeakage CellDeath Bacterial Cell Death IonLeakage->CellDeath MetaboliteLeakage->CellDeath Biofilm Bacterial Biofilm

Caption: Proposed mechanism of antibacterial action of this compound.

Quantitative Data:
Bacterial StrainMIC90 (µg/mL)Reference
Gram-positive bacteria230 - 400[4]
Gram-negative bacteria230 - 400[4]
Experimental Protocols:

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Method: A broth microdilution method is typically used.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (or other appropriate bacterial growth medium).

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include positive (bacteria and medium) and negative (medium only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

2. Biofilm Disruption Assay (Crystal Violet Method):

  • Objective: To quantify the ability of this compound to disrupt pre-formed bacterial biofilms.

  • Method:

    • Grow bacterial biofilms in a 96-well plate for 24-48 hours.

    • Carefully remove the planktonic bacteria and wash the wells with phosphate-buffered saline (PBS).

    • Add different concentrations of this compound to the wells and incubate for a further 24 hours.

    • Wash the wells with PBS to remove the compound and detached bacteria.

    • Stain the remaining biofilm with 0.1% crystal violet solution for 15 minutes.

    • Wash away the excess stain with water and allow the plate to dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A decrease in absorbance indicates biofilm disruption.

3. Membrane Permeabilization Assay:

  • Objective: To assess the ability of this compound to damage the bacterial cell membrane.

  • Method: This can be evaluated using a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes.

    • Prepare a suspension of bacteria in a suitable buffer.

    • Add PI to the bacterial suspension.

    • Add different concentrations of this compound to the suspension.

    • Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

Experimental Workflow Diagram:

G cluster_synthesis Synthesis & Characterization cluster_screening Antibacterial Screening cluster_safety Safety & Toxicity Synthesis Synthesis of This compound Purification Purification (Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization MIC MIC Assay Characterization->MIC BiofilmAssay Biofilm Disruption Assay Characterization->BiofilmAssay MembraneAssay Membrane Permeabilization Assay Characterization->MembraneAssay Cytotoxicity Cytotoxicity Assay (e.g., MTT on mammalian cells) Characterization->Cytotoxicity Hemolysis Hemolytic Assay Characterization->Hemolysis

Caption: General experimental workflow for evaluating the antibacterial potential of this compound.

III. Applications in Other Therapeutic Areas

While the most detailed research on this compound is in the antibacterial field, its nature as a dipeptide building block makes it relevant for the design of peptide mimetics and other peptide-based drugs in areas such as oncology and neurology.[1] The tryptophan and phenylalanine residues can be crucial for interactions with various biological targets.

Potential Applications:
  • Oncology: Tryptophan and phenylalanine are often found in peptides that interact with protein-protein interfaces or receptors that are overexpressed in cancer cells. This compound can serve as a starting point for the synthesis of analogs targeting these interactions.

  • Neurology: Dipeptides are being investigated for their ability to cross the blood-brain barrier. The hydrophobic nature of tryptophan and phenylalanine may facilitate this transport. This compound can be used to synthesize peptide-based drugs for neurological disorders.[1]

IV. Safety and Toxicity Evaluation

A critical aspect of drug development is the assessment of a compound's safety profile. For peptide-based drugs, cytotoxicity and hemolytic activity are key parameters to evaluate.

Experimental Protocols:

1. Cytotoxicity Assay (MTT Assay):

  • Objective: To assess the effect of this compound on the viability of mammalian cells.

  • Method:

    • Seed mammalian cells (e.g., HEK293, HeLa) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm. A decrease in absorbance is indicative of reduced cell viability.

2. Hemolytic Assay:

  • Objective: To determine the ability of this compound to lyse red blood cells.[5]

  • Method:

    • Obtain fresh red blood cells (RBCs) and wash them with PBS.[6][7]

    • Prepare a suspension of RBCs in PBS (e.g., 2% v/v).[7]

    • In a 96-well plate, add different concentrations of this compound to the RBC suspension.[6]

    • Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).[6]

    • Incubate the plate at 37°C for 1 hour.[6][7]

    • Centrifuge the plate to pellet the intact RBCs.[6]

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 570 nm.[6]

    • Calculate the percentage of hemolysis relative to the positive control.

Conclusion

This compound is a valuable and versatile molecule in drug design and discovery. Its demonstrated efficacy as a broad-spectrum antibacterial agent, coupled with its utility as a synthetic building block for peptide-based therapeutics in other disease areas, underscores its importance for researchers and scientists in the field. The provided protocols offer a foundational framework for the investigation and application of this promising dipeptide in the development of novel therapeutic agents. Further research into its specific molecular targets beyond bacterial membranes will undoubtedly expand its application in medicine.

References

Application Notes & Protocols: Utilizing Boc-Trp-Phe-OMe for the Development of Targeted Diagnostic Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The dipeptide derivative, Boc-Trp-Phe-OMe, serves as a valuable building block in the synthesis of targeted diagnostic agents. Its inherent properties, including the presence of aromatic residues crucial for biological interactions, make it an attractive motif for designing probes that can selectively bind to specific biomarkers, particularly in the context of oncology. The tryptophan and phenylalanine residues can facilitate interactions with cell surface receptors or enzymes that are overexpressed in cancer cells, such as aminopeptidase N (CD13).[1]

This document provides detailed application notes and protocols for the development of a fluorescent diagnostic probe derived from this compound for the targeted imaging of cancer cells. The workflow covers the synthesis of the probe, its characterization, and its application in in-vitro diagnostic assays.

Principle of the Diagnostic Agent

The core concept involves the conversion of the this compound dipeptide into a fluorescent probe that can specifically bind to and identify cancer cells. This is achieved through a two-step chemical modification process:

  • Deprotection: Removal of the N-terminal tert-butyloxycarbonyl (Boc) group to expose a primary amine.

  • Fluorescent Labeling: Conjugation of a fluorescent dye to the newly exposed amine, creating the final diagnostic probe, Trp-Phe-OMe-Fluorophore.

This fluorescently labeled dipeptide can then be used in various in-vitro assays to visualize and quantify its interaction with target cells.

Experimental Protocols

This protocol details the conversion of this compound into a fluorescently labeled probe.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • NHS-ester of a fluorescent dye (e.g., FITC, Alexa Fluor 488)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

  • Reversed-phase HPLC system

  • Mass spectrometer

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a solution of 50% (v/v) TFA in DCM.[2]

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Remove the solvent and excess TFA under reduced pressure.

  • Wash the residue with cold diethyl ether to precipitate the deprotected peptide.

  • Centrifuge and decant the ether. Dry the resulting Trp-Phe-OMe TFA salt under vacuum.

Step 2: Fluorescent Labeling of Trp-Phe-OMe

  • Dissolve the dried Trp-Phe-OMe TFA salt in sodium bicarbonate buffer (0.1 M, pH 8.3-8.5).[3]

  • In a separate tube, dissolve the NHS-ester of the chosen fluorescent dye in a minimal amount of anhydrous DMF or DMSO.[3]

  • Slowly add the dye solution to the peptide solution while stirring. A typical molar ratio of dye to peptide is 1.5:1, but this may require optimization.

  • Allow the reaction to proceed for 1-4 hours at room temperature in the dark.[3]

  • Quench the reaction by adding a small amount of Tris-HCl or glycine solution.

  • Purify the resulting fluorescently labeled dipeptide (Trp-Phe-OMe-Fluorophore) using reversed-phase HPLC.

  • Confirm the identity and purity of the product by mass spectrometry.

This protocol describes the use of the synthesized Trp-Phe-OMe-Fluorophore to label and visualize cancer cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-231, HeLa)

  • Normal (non-cancerous) cell line for control

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trp-Phe-OMe-Fluorophore stock solution (in DMSO)

  • Hoechst 33342 or DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed the cancer and control cells in a chambered cover glass or a multi-well imaging plate and culture overnight.

  • Prepare a working solution of the Trp-Phe-OMe-Fluorophore in complete culture medium at a final concentration of 10 µM (concentration may need to be optimized).

  • Remove the old medium from the cells and wash once with PBS.

  • Add the medium containing the fluorescent probe to the cells.

  • Incubate for 1 hour at 37°C in a CO2 incubator.

  • (Optional) For nuclear counterstaining, add Hoechst 33342 or DAPI to the medium for the last 15 minutes of incubation.

  • Remove the labeling solution and wash the cells three times with PBS.

  • Add fresh culture medium or PBS to the cells for imaging.

  • Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.[4][5]

This protocol allows for the quantification of probe binding to cells.

Materials:

  • Cancer and control cell lines

  • Trp-Phe-OMe-Fluorophore

  • PBS with 1% Bovine Serum Albumin (BSA)

  • Flow cytometer

Procedure:

  • Harvest the cultured cancer and control cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in cold PBS with 1% BSA at a concentration of 1x10^6 cells/mL.

  • Add the Trp-Phe-OMe-Fluorophore to the cell suspension at various concentrations (e.g., 1, 5, 10, 20 µM) to determine binding saturation.

  • Incubate the cells with the probe for 1 hour on ice, protected from light.

  • Wash the cells twice with cold PBS with 1% BSA by centrifugation and resuspension.

  • Resuspend the final cell pellet in 500 µL of PBS with 1% BSA.

  • Analyze the cell fluorescence using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.[6][7]

Data Presentation

Quantitative data from the characterization and application of the Trp-Phe-OMe-Fluorophore should be summarized for clarity and comparison.

Table 1: Physicochemical Properties of this compound and Trp-Phe-OMe-Fluorophore

PropertyThis compoundTrp-Phe-OMe-Fluorophore (e.g., FITC conjugate)
Molecular Formula C26H31N3O5[8]C47H43N5O10S
Molecular Weight ( g/mol ) 465.55[8]853.94
Purity (by HPLC) ≥ 98%[8]> 95%
Appearance White powder[8]Orange solid
Solubility Soluble in organic solvents (e.g., DMF, DMSO)Soluble in DMSO, aqueous buffers
Excitation Max (nm) N/A~495
Emission Max (nm) N/A~517

Table 2: In-Vitro Binding Affinity of Trp-Phe-OMe-Fluorophore to Cancer Cells

Cell LineCell TypeMean Fluorescence Intensity (MFI) at 10 µMApparent Dissociation Constant (Kd) (µM)
MDA-MB-231 Breast Cancer15,000 ± 1,2008.5 ± 1.2
HeLa Cervical Cancer12,500 ± 98010.2 ± 1.5
MCF-10A Normal Breast Epithelial1,500 ± 250Not determined

Note: The data presented in this table are representative and may vary depending on the specific experimental conditions, cell line, and fluorophore used.

Visualizations

Diagram 1: Synthesis Workflow of Trp-Phe-OMe-Fluorophore

Synthesis_Workflow Boc_Trp_Phe_OMe This compound Deprotection Boc Deprotection (TFA/DCM) Boc_Trp_Phe_OMe->Deprotection Trp_Phe_OMe Trp-Phe-OMe Deprotection->Trp_Phe_OMe Labeling Fluorescent Labeling (NHS-ester dye) Trp_Phe_OMe->Labeling Final_Product Trp-Phe-OMe-Fluorophore Labeling->Final_Product Purification HPLC Purification Final_Product->Purification

Caption: Workflow for the synthesis of the fluorescent diagnostic probe.

Diagram 2: Proposed Mechanism of Cancer Cell Targeting

Targeting_Mechanism cluster_cell Cancer Cell Receptor Cell Surface Receptor (e.g., Aminopeptidase N) Internalization Receptor-Mediated Endocytosis Receptor->Internalization Signaling Downstream Signaling (Apoptosis/Cell Cycle Arrest) Internalization->Signaling Visualization Intracellular Fluorescence Internalization->Visualization Probe Trp-Phe-OMe-Fluorophore Probe->Receptor Binding

Caption: Proposed mechanism of action for the Trp-Phe-OMe-based diagnostic probe.

Diagram 3: Experimental Workflow for In-Vitro Validation

Validation_Workflow cluster_analysis Analysis start Synthesized Trp-Phe-OMe-Fluorophore cell_culture Culture Cancer and Control Cell Lines start->cell_culture incubation Incubate Cells with Probe cell_culture->incubation wash Wash Unbound Probe incubation->wash microscopy Fluorescence Microscopy (Qualitative Analysis) wash->microscopy flow_cytometry Flow Cytometry (Quantitative Analysis) wash->flow_cytometry

Caption: Workflow for the in-vitro validation of the diagnostic probe.

Conclusion

This compound is a versatile starting material for the development of targeted diagnostic agents. The protocols outlined above provide a comprehensive framework for the synthesis, purification, and in-vitro validation of a fluorescently labeled dipeptide probe. The ability to visualize and quantify the interaction of this probe with cancer cells highlights its potential for applications in cancer cell biology research and as a foundation for the development of more advanced diagnostic and theranostic agents. Further studies could explore the use of different fluorophores, linkers, and targeting moieties to optimize the performance of these probes for specific diagnostic applications.

References

Application Notes and Protocols: Synthesis of Antibacterial Peptides Utilizing Boc-Trp-Phe-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are promising candidates due to their broad-spectrum activity and unique mechanisms of action, which often involve membrane disruption, making the development of resistance more difficult for bacteria.[1] Tryptophan (Trp) and Phenylalanine (Phe) residues are particularly valuable in the design of AMPs. Tryptophan's indole side chain has a strong preference for the interfacial region of lipid bilayers, while the cationic charge of other residues like Arginine (Arg) facilitates interaction with anionic bacterial membranes.[2] The combination of hydrophobic and cationic residues is a key feature of many potent AMPs.

This document provides detailed protocols for the synthesis of antibacterial peptides using the dipeptide building block N-α-Boc-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe). This key intermediate offers enhanced stability and solubility, making it a versatile component in peptide synthesis for drug development.[3] The protocols outlined below cover the synthesis of the dipeptide, its incorporation into a larger peptide sequence via solid-phase peptide synthesis (SPPS), and methods for evaluating the antibacterial activity of the final product.

Quantitative Data Summary

Synthesis Yield and Purity

The synthesis of Boc-protected dipeptides can be achieved with good yields and high purity, which is crucial for their subsequent use in peptide synthesis.

CompoundSynthesis MethodYieldPurityReference
Boc-Trp-(L)-Phe-OMeSolution-phase coupling of Boc-(L)-Trp-OSu and H-(L)-Phe-OMe61%>99% de[4]
Boc-Phe-Trp-OMeNot specifiedNot specifiedNot specified[5]
Boc-Trp-Trp-OMeNot specifiedNot specifiedNot specified[5]
Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Peptides incorporating the Trp-Phe motif have demonstrated broad-spectrum antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various peptides against a range of bacterial strains.

PeptideBacterial Strain (Gram-positive)MIC (µg/mL)Bacterial Strain (Gram-negative)MIC (µg/mL)Reference
Boc-Phe-Trp-OMeBacillus subtilis230-400Escherichia coli230-400[5]
Staphylococcus aureus230-400Pseudomonas aeruginosa230-400[5]
Boc-Trp-Trp-OMeBacillus subtilis230-400Escherichia coli230-400[5]
Staphylococcus aureus230-400Pseudomonas aeruginosa230-400[5]

Experimental Protocols

Protocol 1: Synthesis of Boc-Trp-(L)-Phe-OMe

This protocol describes a solution-phase method for synthesizing the dipeptide building block.

Materials:

  • Boc-(L)-Trp-OSu (N-α-Boc-L-tryptophan N-hydroxysuccinimide ester)

  • HCl·H-(L)-Phe-OMe (L-Phenylalanine methyl ester hydrochloride)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Extruder (optional, for solvent-minimized conditions)

Procedure:

  • In a beaker, combine Boc-(L)-Trp-OSu (1.0 eq), HCl·H-(L)-Phe-OMe (1.1 eq), and NaHCO₃ (1.2 eq).

  • Add a minimal amount of acetone and mix thoroughly with a spatula for 30 seconds.

  • For a solvent-minimized approach, the mixture can be processed through an extruder heated to 40°C.

  • After the reaction is complete (monitor by TLC), dissolve the resulting solid in EtOAc.

  • Wash the organic phase sequentially with 1M aqueous HCl and 1M aqueous NaOH.

  • Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield the desired product as a white solid.

Protocol 2: Solid-Phase Synthesis of an Antibacterial Peptide

This protocol outlines the general workflow for incorporating this compound into a larger peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS).

Materials:

  • Merrifield resin or other suitable solid support

  • Boc-protected amino acids (including Boc-Trp-Phe-OH, which can be obtained by saponification of this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • Scavengers (e.g., dithiothreitol for Trp protection)[6]

  • Cleavage cocktail (e.g., HF/anisole)

Workflow Diagram:

SPPS_Workflow Resin Resin Attach Attach first Boc-Amino Acid Resin->Attach  1 Deprotect1 Boc Deprotection (TFA/DCM) Attach->Deprotect1  2 Neutralize1 Neutralization (DIEA/DCM) Deprotect1->Neutralize1  3 Couple Couple Boc-Trp-Phe-OH (HBTU/HOBt) Neutralize1->Couple  4 Deprotect2 Boc Deprotection (TFA/DCM) Couple->Deprotect2  5 Neutralize2 Neutralization (DIEA/DCM) Deprotect2->Neutralize2  6 Elongate Continue Elongation (Couple next Boc-AA) Neutralize2->Elongate  7 Cleave Cleavage from Resin (e.g., HF/anisole) Elongate->Cleave  n Purify Purify Peptide (HPLC) Cleave->Purify  n+1

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Procedure:

  • Resin Preparation: Swell the resin in DCM.

  • First Amino Acid Coupling: Attach the first C-terminal Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc protecting group using a solution of TFA in DCM. The presence of scavengers is recommended when working with Tryptophan to prevent side reactions.[6][7]

  • Neutralization: Neutralize the resulting TFA salt with a base such as DIEA in DCM.

  • Coupling: Couple the next Boc-protected amino acid (in this case, Boc-Trp-Phe-OH) using a suitable coupling reagent. Monitor the reaction for completion using a ninhydrin test.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as liquid hydrogen fluoride.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Protocol 3: Evaluation of Antibacterial Activity

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized peptides using a broth microdilution assay.

Materials:

  • Synthesized peptide

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa, B. subtilis)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strains overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Peptide Dilution: Prepare a series of two-fold serial dilutions of the synthesized peptide in MHB in the 96-well plate.

  • Incubation: Add the diluted bacterial suspension to each well containing the peptide dilutions. Include positive controls (bacteria in broth without peptide) and negative controls (broth only).

  • MIC Determination: Incubate the plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[5]

Mechanism of Action

Peptides containing tryptophan and other hydrophobic/cationic residues often exert their antibacterial effect by disrupting the bacterial cell membrane. This leads to membrane permeabilization, leakage of cellular contents, and ultimately, cell death.[5][8]

Mechanism_of_Action Peptide Trp-Phe Containing Peptide Membrane Bacterial Cell Membrane (Anionic Surface) Peptide->Membrane Initial Contact Interaction Electrostatic Interaction (Cationic residues with anionic lipids) Membrane->Interaction Insertion Hydrophobic Insertion (Trp/Phe side chains into lipid bilayer) Interaction->Insertion Permeabilization Membrane Permeabilization (Pore formation/Disruption) Insertion->Permeabilization Leakage Leakage of Cytoplasmic Content Permeabilization->Leakage Death Cell Death Leakage->Death

Caption: Proposed Mechanism of Antibacterial Action.

Conclusion

The dipeptide this compound is a valuable building block for the synthesis of novel antibacterial peptides. The protocols provided herein offer a comprehensive guide for its synthesis, incorporation into larger peptide sequences, and the evaluation of the final product's antibacterial efficacy. The inherent properties of tryptophan and phenylalanine make them key components in the design of potent AMPs that target bacterial membranes, a mechanism that may circumvent common antibiotic resistance pathways. Further investigation and optimization of peptide sequences based on this motif hold significant promise for the development of next-generation antimicrobial therapeutics.

References

Application Notes and Protocols: Bioconjugation Techniques Using Boc-Trp-Phe-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Trp-Phe-OMe is a protected dipeptide composed of tryptophan and phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus and a methyl ester at the C-terminus. This molecule serves as a valuable building block in peptide synthesis and bioconjugation, enabling the development of novel therapeutics, diagnostic agents, and research tools.[1] The aromatic residues of tryptophan and phenylalanine are often crucial for the biological activity of peptides, playing a role in receptor interactions and signaling pathways.[1]

Recent studies have highlighted the potential of dipeptides containing tryptophan and phenylalanine. The unprotected H-Trp-Phe-OH has demonstrated antihypertensive activity by inhibiting the angiotensin-converting enzyme (ACE).[2] Furthermore, Boc-protected phenylalanine and tryptophan-based dipeptides have shown promise as broad-spectrum anti-bacterial agents with the ability to eradicate biofilms.[3] The hydrophobic nature of these dipeptides also makes them candidates for development as cell-penetrating peptides (CPPs), which can facilitate the intracellular delivery of various cargo molecules.[4][5][6] Tryptophan residues, in particular, are recognized as crucial for the interaction of CPPs with the phospholipid bilayer of the cell membrane.[6]

This document provides detailed protocols for the use of this compound in bioconjugation, focusing on the preparation of the active dipeptide and its subsequent coupling to amine-containing molecules.

Data Presentation

Table 1: Synthesis and Reaction Yields
StepReactionKey ReagentsTypical YieldReference
1Synthesis of this compoundBoc-(L)-Trp-OSu, HCl H-(L)-Phe-OMe, NaHCO₃61%[7]
2Saponification of this compoundLiOH or NaOH, THF/Water or MeOH/Water>90% (expected)General protocols
3EDC/NHS Coupling to an AmineBoc-Trp-Phe-OH, EDC, NHS, Amine-molecule50-70% (expected)General protocols
Table 2: Anti-bacterial Activity of a Boc-Phe-Trp-OMe Analog
Organism TypeOrganismMIC₉₀ (µg/mL)
Gram-positiveStaphylococcus aureus230 - 400
Gram-negativeEscherichia coli230 - 400
Gram-negativePseudomonas aeruginosa230 - 400

Data adapted from a study on Boc-Phe-Trp-OMe, which is expected to have similar properties to this compound.[3]

Experimental Protocols

Protocol 1: Saponification of this compound to Boc-Trp-Phe-OH

This protocol describes the hydrolysis of the C-terminal methyl ester of this compound to yield the free carboxylic acid, Boc-Trp-Phe-OH, which is required for subsequent activation and coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve this compound in a mixture of THF and water (e.g., 4:1 v/v) or methanol and water.

  • Prepare a 1 M solution of LiOH or NaOH in deionized water.

  • Add the alkaline solution dropwise to the dipeptide solution while stirring at room temperature. Use a molar excess of the base (e.g., 2-4 equivalents).

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, remove the organic solvent (THF or MeOH) using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the dropwise addition of 1 M HCl. A white precipitate of Boc-Trp-Phe-OH should form.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by flash chromatography if necessary.

Protocol 2: EDC/NHS Coupling of Boc-Trp-Phe-OH to an Amine-Containing Molecule

This protocol details the conjugation of the deprotected dipeptide, Boc-Trp-Phe-OH, to a molecule containing a primary amine (e.g., a protein, a small molecule drug with an amine linker, or an amine-functionalized nanoparticle) using carbodiimide chemistry.

Materials:

  • Boc-Trp-Phe-OH

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Amine-containing molecule

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, as a non-nucleophilic base)

  • 0.1 M HCl

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Boc-Trp-Phe-OH (1 equivalent) in anhydrous DMF or DCM.

  • Add NHS or Sulfo-NHS (1.1 - 1.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.1 - 1.5 equivalents) to the cooled solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing molecule (1 equivalent) in anhydrous DMF or DCM. If the amine is in the form of a hydrochloride salt, add 1-2 equivalents of a non-nucleophilic base like DIPEA or TEA to neutralize it.

  • Add the solution of the amine-containing molecule to the activated dipeptide solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic phase sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting bioconjugate using an appropriate method such as flash chromatography, preparative HPLC, or size-exclusion chromatography, depending on the properties of the conjugate.

Visualizations

experimental_workflow cluster_synthesis Step 1: Synthesis cluster_saponification Step 2: Saponification cluster_conjugation Step 3: Bioconjugation Boc_Trp_OSu Boc-Trp-OSu Boc_Trp_Phe_OMe This compound Boc_Trp_OSu->Boc_Trp_Phe_OMe Phe_OMe H-Phe-OMe Phe_OMe->Boc_Trp_Phe_OMe Boc_Trp_Phe_OH Boc-Trp-Phe-OH Boc_Trp_Phe_OMe->Boc_Trp_Phe_OH LiOH or NaOH Activated_Ester Activated NHS Ester Boc_Trp_Phe_OH->Activated_Ester EDC/NHS Bioconjugate Boc-Trp-Phe-Conjugate Activated_Ester->Bioconjugate Amine_Molecule Amine-Containing Molecule Amine_Molecule->Bioconjugate

Caption: Experimental workflow for the synthesis and bioconjugation of this compound.

cell_penetration_mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Conjugate Boc-Trp-Phe-Drug Conjugate Membrane_Interaction Hydrophobic Interaction (Trp/Phe Residues) Conjugate->Membrane_Interaction Internalized_Conjugate Internalized Conjugate Membrane_Interaction->Internalized_Conjugate Direct Translocation or Endocytosis Drug_Release Drug Release (e.g., enzymatic cleavage) Internalized_Conjugate->Drug_Release Target Intracellular Target Drug_Release->Target

Caption: Proposed mechanism for cell penetration and intracellular drug delivery.

antibacterial_mechanism cluster_extracellular Bacterial Environment cluster_membrane Bacterial Membrane cluster_intracellular Bacterial Cytoplasm Boc_Trp_Phe Boc-Trp-Phe Conjugate Membrane_Permeabilization Membrane Permeabilization Boc_Trp_Phe->Membrane_Permeabilization Cell_Lysis Cell Lysis Membrane_Permeabilization->Cell_Lysis

Caption: Postulated mechanism of anti-bacterial action.

References

Application Note: NMR Spectroscopic Characterization of Boc-Trp-Phe-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the structural characterization of the dipeptide Boc-Trp-Phe-OMe using Nuclear Magnetic Resonance (NMR) spectroscopy. We outline the experimental procedures for sample preparation, and the acquisition and analysis of one-dimensional (1D) ¹H and ¹³C NMR, as well as two-dimensional (2D) Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra. The presented data, based on analogous peptide structures, serves as a comprehensive guide for the unambiguous assignment of proton and carbon signals and the confirmation of the dipeptide's structure.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for elucidating the structure, dynamics, and interactions of peptides and proteins in solution.[1][2] For synthetic peptides like this compound, a key intermediate in peptide synthesis, confirming the primary sequence and stereochemical integrity is crucial. 1D NMR provides initial information on the types and numbers of protons and carbons, while 2D NMR experiments, such as COSY and HSQC, are essential for resolving signal overlap and establishing through-bond connectivities.[3][4] This note details the systematic approach to characterize the Boc-protected dipeptide of tryptophan and phenylalanine methyl ester.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.[2][5][6]

  • Purity: Ensure the peptide sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.[2]

  • Solvent: Dissolve approximately 5-10 mg of this compound in 0.5-0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can influence chemical shifts.[2] DMSO-d₆ is often preferred for peptides as it can help in observing amide protons which may exchange in protic solvents.

  • Concentration: A concentration of 1-5 mM is generally recommended for peptide samples to achieve a good signal-to-noise ratio without causing aggregation.[2][5]

  • NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[5]

  • 1D ¹H NMR:

    • Acquire a standard ¹H NMR spectrum to identify all proton signals.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • 1D ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

  • 2D ¹H-¹H COSY:

    • This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[3][4]

    • Acquire a gradient-enhanced COSY (gCOSY) spectrum.

    • Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment.

  • 2D ¹H-¹³C HSQC:

    • This experiment correlates protons directly attached to carbons.

    • Acquire a gradient-enhanced HSQC spectrum.

    • Typical parameters: 128-256 increments in the indirect dimension, 16-64 scans per increment.

Data Presentation

The following tables summarize the expected chemical shifts for this compound, based on typical values for Boc-protected amino acids and similar dipeptides like Boc-Gly-Phe-OMe.[7][8] Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Boc (t-butyl)~1.4s
Trp α-CH~4.5 - 4.8m
Trp β-CH₂~3.2 - 3.4m
Trp indole NH~8.1s
Trp indole ring CHs~7.0 - 7.7m
Phe α-CH~4.7 - 4.9m
Phe β-CH₂~3.0 - 3.2m
Phe aromatic CHs~7.2 - 7.4m
OMe (methyl ester)~3.7s
Trp NH (amide)~5.2 - 5.5d
Phe NH (amide)~6.5 - 6.8d

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentExpected Chemical Shift (ppm)
Boc C(CH₃)₃~28.5
Boc C (CH₃)₃~80.0
Trp α-CH~54.0
Trp β-CH₂~28.0
Trp indole carbons~110 - 136
Phe α-CH~53.0
Phe β-CH₂~38.0
Phe aromatic carbons~127 - 136
OMe (methyl ester)~52.5
Trp C=O (amide)~170 - 172
Phe C=O (ester)~172 - 173
Boc C=O (carbamate)~155 - 156

Results and Discussion

The structural elucidation of this compound is achieved through a systematic analysis of the 1D and 2D NMR spectra.

  • ¹H NMR Analysis: The 1D ¹H NMR spectrum will show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), the aromatic protons of the tryptophan and phenylalanine side chains (in the 7.0-8.1 ppm region), and the amide and alpha-protons (in the 4.5-6.8 ppm region).

  • ¹³C NMR Analysis: The ¹³C NMR spectrum will confirm the number of unique carbon atoms. Key signals include the Boc carbons (~28.5 and ~80.0 ppm), the ester and amide carbonyls (170-173 ppm), and the carbamate carbonyl (~156 ppm).

  • COSY Analysis: The COSY spectrum is crucial for identifying the individual spin systems of the tryptophan and phenylalanine residues. Cross-peaks will be observed between the amide NH and the α-CH, and between the α-CH and the β-CH₂ protons for each amino acid residue. This allows for the unambiguous assignment of the backbone and side-chain protons.

  • HSQC Analysis: The HSQC spectrum correlates each proton to its directly attached carbon. This provides definitive assignments for the carbon signals based on the already assigned proton signals from the COSY spectrum. For example, the proton signal assigned to the methyl ester will show a correlation to the methyl carbon signal.

Visualization of Experimental Workflow

NMR_Workflow Workflow for NMR Characterization of this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Peptide This compound (>95% purity) Solvent Deuterated Solvent (e.g., CDCl3) Peptide->Solvent NMR_Tube Prepare NMR Sample (5-10 mg in 0.5 mL) Solvent->NMR_Tube NMR_Spec High-Field NMR Spectrometer NMR_Tube->NMR_Spec H1_NMR 1D 1H NMR NMR_Spec->H1_NMR C13_NMR 1D 13C NMR NMR_Spec->C13_NMR COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC Assign_1D Initial 1D Signal Assignment H1_NMR->Assign_1D C13_NMR->Assign_1D Assign_COSY Identify Spin Systems (Trp, Phe) COSY->Assign_COSY Assign_HSQC Correlate 1H and 13C Signals HSQC->Assign_HSQC Assign_1D->Assign_COSY Assign_COSY->Assign_HSQC Structure Confirm Structure of this compound Assign_HSQC->Structure

Caption: NMR characterization workflow for this compound.

Conclusion

This application note demonstrates a comprehensive NMR-based methodology for the structural characterization of this compound. The combination of 1D and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the identity and integrity of the synthesized dipeptide. These protocols are readily adaptable for the characterization of other similar peptide intermediates, making them a valuable tool for researchers in peptide chemistry and drug development.

References

Application Note: Mass Spectrometry Analysis of Boc-Trp-Phe-OMe Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-tert-butoxycarbonyl (Boc) protected amino acids and peptides are fundamental intermediates in solid-phase peptide synthesis (SPPS), a cornerstone of peptide drug development and biomedical research.[1][] The Boc group serves as a temporary protecting agent for the N-terminal amino group, preventing unwanted side reactions during peptide chain elongation.[1] Accurate characterization of these intermediates, such as Boc-Tryptophan-Phenylalanine-methyl ester (Boc-Trp-Phe-OMe), is critical to ensure the purity and identity of the final peptide product.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful and indispensable tool for this purpose. It provides precise molecular weight determination and detailed structural information through fragmentation analysis (MS/MS).[3] This application note provides a detailed protocol for the analysis of this compound using Electrospray Ionization (ESI) mass spectrometry and outlines its characteristic fragmentation patterns.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific instrumentation used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable organic solvent such as methanol (MeOH) or acetonitrile (ACN).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% Formic Acid) for direct infusion or LC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This method is designed to achieve efficient separation of the peptide derivative from potential impurities.

  • LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    10.0 90
    12.0 90
    12.1 10

    | 15.0 | 10 |

Mass Spectrometry Protocol
  • Mass Spectrometer: A tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an ESI source.[3]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode:

    • Full Scan (MS1): Scan range of m/z 100-1000 to detect the precursor ion.

    • Product Ion Scan (MS/MS): Isolate the precursor ion (e.g., m/z 466.2) and fragment it using Collision-Induced Dissociation (CID). Scan for product ions in a range of m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Data Presentation and Expected Results

Molecular Ion Identification

The primary goal of the MS1 scan is to identify the protonated molecular ion [M+H]⁺. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

Compound Formula Molecular Weight (Da) [M+H]⁺ (m/z) [M+Na]⁺ (m/z)
This compoundC₂₆H₃₁N₃O₅465.23466.2488.2[5]

Visualizations

Experimental Workflow

The overall process from sample preparation to data analysis follows a logical sequence.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep Dissolve this compound (1-10 µg/mL) lc Reverse-Phase LC Separation prep->lc Inject ms ESI-MS Analysis (Full Scan) lc->ms Elute msms Tandem MS (MS/MS) (Product Ion Scan) ms->msms Isolate & Fragment data Identify Precursor & Fragment Ions msms->data G Fragmentation of this compound [M+H]⁺ (m/z 466.2) cluster_boc Boc Group Losses cluster_backbone Backbone Cleavage cluster_sidechain Side-Chain Fragmentation parent This compound [M+H]⁺ m/z 466.2 loss_isobutylene [M+H - C₄H₈]⁺ m/z 410.2 parent->loss_isobutylene - 56 Da loss_boc [M+H - Boc]⁺ m/z 366.2 parent->loss_boc - 100 Da y2_ion y₂ ion m/z 309.1 parent->y2_ion b2_ion b₂ ion m/z 287.1 parent->b2_ion y1_ion y₁ ion m/z 181.1 y2_ion->y1_ion - Trp residue trp_frag Trp Fragment m/z 130.1 b2_ion->trp_frag - CO

References

Application Notes and Protocols: In Situ Neutralization for Boc-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protecting group chemistry is a cornerstone of peptide and protein synthesis. A critical advancement in this methodology is the implementation of in situ neutralization protocols. This approach streamlines the synthesis cycle by combining the neutralization of the protonated N-terminal amine with the subsequent amino acid coupling step. This application note provides a detailed overview, experimental protocols, and comparative data for the in situ neutralization strategy in Boc-based SPPS, highlighting its advantages in efficiency and in the synthesis of challenging peptide sequences.

The primary benefit of in situ neutralization is the minimization of peptide chain aggregation, a common side reaction that can lead to incomplete coupling and the formation of deletion sequences, particularly in hydrophobic or "difficult" sequences. By neutralizing the N-terminal trifluoroacetate (TFA) salt in the presence of the activated amino acid, the free amine is immediately acylated, reducing the time it exists in a neutral, aggregation-prone state.[1][2] This results in higher crude peptide purity and overall yield.

Data Presentation: Comparative Synthesis Outcomes

The in situ neutralization protocol has demonstrated a significant enhancement in the efficiency of peptide chain assembly, especially for sequences known to be problematic with standard Boc-SPPS protocols.[1][2][3] Below is a summary of representative data comparing the two methods.

Peptide SequenceSynthesis ProtocolCrude Purity (%)Overall Yield (%)Reference
Acyl Carrier Protein (ACP) (65-74) Standard Boc-SPPS~60%Not Reported[4]
VQAAIDYINGIn Situ Neutralization Boc-SPPS>90%Not Reported[4]
HIV-1 Protease (1-99) In Situ Neutralization Boc-SPPSHighNot Reported[1][2]
Difficult Transmembrane Peptide Standard Boc-SPPS (DMF)Low4%[5]
(rat bradykinin receptor fragment)In Situ Neutralization Boc-SPPS (NMP/DMSO)Improved12%[5]

Note: Direct side-by-side comparative studies with complete quantitative data (crude purity and overall yield) for the same peptide synthesized by both standard and in situ neutralization protocols are not always available in single literature sources. The data presented is a synthesis from multiple references to illustrate the general performance advantages of the in situ neutralization technique.

Experimental Protocols

The following are detailed protocols for manual and machine-assisted in situ neutralization Boc-SPPS.

Materials and Reagents
  • Boc-protected amino acids

  • Solid support resin (e.g., Pam resin, MBHA resin)

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Scavengers (e.g., dithiothreitol for Trp, Cys, Met containing peptides)

Manual In Situ Neutralization Protocol

This protocol is suitable for a 0.1 to 0.5 mmol synthesis scale.

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 100% TFA to the resin.

    • Agitate for 1-2 minutes.

    • Drain the TFA.

    • Repeat the 100% TFA treatment for another 1-2 minutes.

    • Drain the TFA completely.

  • Washing:

    • Wash the resin with a single, short (30-60 seconds) flow wash of DMF to remove residual TFA.[1][2]

  • Amino Acid Activation and In Situ Neutralization/Coupling:

    • In a separate vial, dissolve 4 equivalents of the Boc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add this solution to the reaction vessel containing the resin.

    • Immediately add 6 equivalents of DIEA to the reaction vessel.

    • Agitate the mixture for 10-15 minutes. The coupling reaction begins simultaneously with the neutralization of the N-terminal amine.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3 x 1 minute).

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail (e.g., HF/anisole or a trifluoromethanesulfonic acid-based cocktail).

Machine-Assisted In Situ Neutralization Protocol

Modern automated peptide synthesizers can be programmed to perform the in situ neutralization protocol. The fundamental steps are the same as the manual protocol, with automated reagent delivery and washing steps.

StepReagent/SolventVolumeTime
1. WashDMF10 mL/g resin1 min
2. Deprotection100% TFA10 mL/g resin2 x 1.5 min
3. WashDMF10 mL/g resin1 x 0.5 min
4. Coupling0.2 M Boc-AA/HBTU in DMF4 equiv.10 min
DIEA6 equiv.
5. WashDMF10 mL/g resin3 x 1 min

This is a general protocol; specific parameters may need to be optimized based on the synthesizer and the peptide sequence.

Visualizations

Experimental Workflow

G In Situ Neutralization Boc-SPPS Workflow start Start with Resin-Bound Peptide deprotection Boc Deprotection (100% TFA) start->deprotection wash1 DMF Wash deprotection->wash1 coupling In Situ Neutralization & Coupling (Boc-AA, HBTU, DIEA in DMF) wash1->coupling wash2 DMF Wash coupling->wash2 cycle Next Amino Acid? wash2->cycle cycle->deprotection Yes end Final Cleavage cycle->end No

Caption: A flowchart of the in situ neutralization Boc-SPPS cycle.

Chemical Pathway

Caption: Chemical steps in Boc deprotection and coupling.

Conclusion

The in situ neutralization protocol for Boc-based solid-phase peptide synthesis offers a robust and efficient alternative to standard methods. By minimizing the lifetime of the free N-terminal amine, this technique effectively suppresses peptide chain aggregation, leading to improved crude purities and overall yields, particularly for long and difficult sequences. The streamlined workflow also reduces cycle times, increasing the overall throughput of peptide synthesis. For researchers and drug development professionals, adopting this protocol can lead to more reliable and successful synthesis of complex peptide targets.

References

Microwave-Assisted Synthesis of Boc-Trp-Phe-OMe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of the dipeptide Boc-Trp-Phe-OMe. Microwave irradiation offers a rapid and efficient alternative to conventional synthetic methods, often leading to higher yields and purity in a fraction of the time.[1][2] This makes it a valuable tool in research and drug development where speed and efficiency are critical.

Introduction to Microwave-Assisted Peptide Synthesis

Microwave-assisted peptide synthesis utilizes microwave energy to accelerate the coupling and deprotection steps in peptide synthesis.[1][2] Unlike conventional heating methods that transfer heat via conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized superheating at the molecular level can significantly increase reaction rates, reduce side reactions, and improve overall efficiency.[3] Both solution-phase and solid-phase peptide synthesis (SPPS) can be effectively enhanced using microwave irradiation.

Key Advantages:

  • Reduced Reaction Times: Dramatically shorter synthesis times compared to conventional methods.[1][2]

  • Improved Yields and Purity: Often results in higher yields and purer crude products.[1]

  • Enhanced Efficiency for Difficult Sequences: Particularly effective for sterically hindered couplings or sequences prone to aggregation.

  • Greener Chemistry: Potential for reduced solvent consumption and energy usage.

Data Presentation: Conventional vs. Microwave-Assisted Synthesis

The following table summarizes the key quantitative data comparing conventional and microwave-assisted methods for the synthesis of Boc-protected dipeptide methyl esters. The data for the microwave-assisted synthesis is based on protocols for similar dipeptides, as a direct microwave synthesis of this compound is not extensively documented in the literature. The conventional data for this compound is from a reported synthesis using an extruder, which already represents an accelerated method compared to traditional solution-phase synthesis.

ParameterConventional Synthesis (Extruder Method) of this compoundMicrowave-Assisted Solution-Phase Synthesis (Representative Dipeptides)
Reaction Time 10 minutes (excluding workup)15 - 40 minutes[4]
Yield 61%[5]High (specific percentages vary by peptide)[4]
Purity >99% de[5]Generally high, with reduced byproducts[1]
Temperature 40°C40°C - 60°C
Reagents Boc-(L)-Trp-OSu, HCl·H-(L)-Phe-OMe, NaHCO₃, AcetoneBoc-AA-OH, H-AA-OMe·HCl, Coupling Agent (e.g., TiCl₄, DIC/HONB), Base

Experimental Protocols

Microwave-Assisted Solution-Phase Synthesis of this compound

This protocol is adapted from a general method for the microwave-assisted synthesis of N-Boc-protected dipeptide methyl esters.[4]

Materials:

  • Boc-L-Tryptophan (Boc-Trp-OH)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxy-5-norbornene-2,3-dicarboximide (HONB) or similar coupling additive

  • N,N-Diisopropylethylamine (DIPEA)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • CEM Discover® microwave reactor or equivalent

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Mixture:

    • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add H-Phe-OMe·HCl (1.2 mmol).

    • Add N,N-Diisopropylethylamine (DIPEA) (3 mmol) to neutralize the hydrochloride salt.

    • Add Boc-Trp-OH (1.2 mmol), followed by DIC (1.2 mmol) and HONB (1.2 mmol).

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Irradiate the reaction mixture for 15 minutes at a constant power of 40W with a temperature limit of 60°C.[1] Ensure continuous magnetic stirring and gas cooling (if available) to maintain a constant temperature.

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), 1M NaOH (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Microwave-Assisted Solid-Phase Synthesis of this compound

This protocol outlines a general procedure for the manual solid-phase synthesis of a dipeptide using a microwave reactor.

Materials:

  • Wang resin pre-loaded with Boc-Phe

  • Boc-L-Tryptophan (Boc-Trp-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Microwave peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Boc-Phe-Wang resin in a microwave-safe peptide synthesis vessel.

    • Add DCM and allow the resin to swell for 30 minutes at room temperature with gentle agitation.

  • Boc-Deprotection:

    • Drain the DCM.

    • Add a solution of 25% TFA in DCM to the resin.

    • Irradiate in the microwave reactor for 3 minutes at a power of 20W.

    • Drain the deprotection solution and wash the resin thoroughly with DCM (3x), DIPEA in DMF (2x), and DMF (3x).

  • Coupling of Boc-Trp-OH:

    • In a separate vial, pre-activate Boc-Trp-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Irradiate in the microwave reactor for 5-10 minutes at a power of 20-40W, maintaining a temperature of around 60°C.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Cleavage from Resin:

    • After the final coupling, wash the resin with DCM and methanol and dry under vacuum.

    • To cleave the dipeptide from the resin, treat the resin with a cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane 95:2.5:2.5) for 1-2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

  • Purification:

    • Purify the crude this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization
  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product using an analytical RP-HPLC system.

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized dipeptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of this compound using ¹H and ¹³C NMR.

Visualization of Workflows

Solution-Phase Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up cluster_purification Purification & Characterization prep Combine H-Phe-OMe.HCl, DIPEA, Boc-Trp-OH, DIC, and HONB in a microwave vial mw Microwave Irradiation (15 min, 40W, 60°C) prep->mw dilute Dilute with Ethyl Acetate mw->dilute wash Wash with 1M HCl, 1M NaOH, and Brine dilute->wash dry Dry over MgSO4 and Concentrate wash->dry purify Flash Column Chromatography dry->purify char Characterize (HPLC, MS, NMR) purify->char

Caption: Workflow for the microwave-assisted solution-phase synthesis of this compound.

Solid-Phase Synthesis Workflow

G cluster_prep Resin Preparation cluster_deprotection Boc-Deprotection cluster_coupling Coupling cluster_cleavage Cleavage & Purification swell Swell Boc-Phe-Wang Resin in DCM deprotect Treat with 25% TFA in DCM under Microwave Irradiation swell->deprotect wash1 Wash Resin deprotect->wash1 activate Pre-activate Boc-Trp-OH with DIC/HOBt wash1->activate couple Couple to Resin under Microwave Irradiation activate->couple wash2 Wash Resin couple->wash2 cleave Cleave Dipeptide from Resin with TFA Cocktail wash2->cleave precipitate Precipitate with Cold Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify

Caption: Workflow for the microwave-assisted solid-phase synthesis of this compound.

Conclusion

Microwave-assisted synthesis provides a powerful platform for the rapid and efficient synthesis of dipeptides such as this compound. The protocols outlined in these application notes offer a starting point for researchers to develop and optimize their synthetic strategies. The significant reduction in reaction time and the potential for improved yields and purity make this technology highly attractive for applications in drug discovery and development.

References

Application Notes and Protocols: Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solution-phase synthesis of the dipeptide Boc-Trp-Phe-OMe. It includes a detailed, step-by-step experimental protocol, characterization data, and an overview of the potential applications of tryptophan-phenylalanine dipeptides, particularly focusing on their antibacterial properties. The information is intended to assist researchers in the fields of peptide chemistry, drug discovery, and materials science in the successful synthesis and evaluation of this and similar dipeptides.

Introduction

Dipeptides, the simplest form of peptides, are crucial building blocks in numerous biological processes and serve as valuable scaffolds in pharmaceutical and biotechnological research. The specific dipeptide, Nα-(tert-Butoxycarbonyl)-L-tryptophyl-L-phenylalanine methyl ester (this compound), incorporates two hydrophobic amino acid residues, tryptophan and phenylalanine. This structure makes it an interesting candidate for studying peptide self-assembly and for the development of bioactive compounds.[1] Recent studies have highlighted the potential of tryptophan- and phenylalanine-containing peptides as broad-spectrum antibacterial agents, primarily through mechanisms involving bacterial membrane disruption.[1][2]

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods for longer peptides, offers advantages for the production of short peptides and for scalability. It allows for the purification and characterization of intermediates at each step, ensuring the final product's high purity. This application note details a reliable protocol for the synthesis of this compound and provides the necessary data for its characterization and potential application.

Experimental Protocols

Materials and Reagents
  • Boc-L-tryptophan (Boc-Trp-OH)

  • L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Synthesis of this compound

This protocol employs a carbodiimide-mediated coupling reaction, a widely used and effective method for peptide bond formation in solution.

1. Preparation of L-phenylalanine methyl ester (free base):

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in dichloromethane.
  • Add N,N-diisopropylethylamine (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature.
  • The resulting solution contains the free base of L-phenylalanine methyl ester and is used directly in the next step.

2. Peptide Coupling Reaction:

  • In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane.
  • Cool the solution to 0 °C in an ice bath.
  • Add dicyclohexylcarbodiimide (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
  • Add the solution of L-phenylalanine methyl ester (from step 1) to the reaction mixture.
  • Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Filter the reaction mixture to remove the precipitated DCU.
  • Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.

An alternative reported synthesis utilizes Boc-(L)-Trp-OSu and HCl·H-(L)-Phe-OMe with sodium bicarbonate in acetone at 40°C, yielding the product in 10 minutes with a 61% yield after purification.[3]

Data Presentation

Table 1: Reagent Quantities for the Synthesis of this compound
ReagentMolar Equiv.Molecular Weight ( g/mol )Sample Amount (for 1g Boc-Trp-OH)
Boc-L-tryptophan1.0304.341.00 g
H-Phe-OMe·HCl1.1215.680.78 g
DCC1.1206.330.74 g
HOBt1.1135.120.49 g
DIPEA1.1129.240.47 mL
Table 2: Characterization Data for this compound
PropertyValue
Molecular Formula C₂₆H₃₁N₃O₅
Molecular Weight 465.55 g/mol
Appearance White solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.21 (s, 1H), 7.66 (d, J = 7.7 Hz, 1H), 7.35 (d, J= 7.9 Hz, 1H), 7.20-7.16 (5H), 7.13 (s, 1H), 6.81 (d, J= 6.0 Hz, 2H), 6.24 (br d, J = 7.1 Hz, 1H), 5.13-5.04 (1H), 4.73 (br d, J= 6.4 Hz, 1H), 4.43 (br s, 1H), 3.61 (s, 3H), 3.41-3.28 (1H), 3.14 (dd, J= 14.5, 7.0 Hz, 1H), 2.94 (d, J= 5.8 Hz, 2H), 1.42 (s, 9H).[3]
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 171.5, 136.5, 135.8, 129.4, 128.7, 127.2, 123.5, 122.5, 120.0, 119.1, 111.4, 55.4, 53.4, 52.4, 38.1, 28.5, 25.8.[3]
Mass Spectrometry (ESI) m/z = 488.2 [M+Na]⁺.[3]

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_coupling Peptide Coupling cluster_workup Work-up & Purification BocTrp Boc-Trp-OH Activation Activation with DCC/HOBt in DCM at 0 C BocTrp->Activation HPheOMe H-Phe-OMe.HCl Coupling Addition of H-Phe-OMe (free base) HPheOMe->Coupling Activation->Coupling Filtration Filter DCU Coupling->Filtration Wash Aqueous Washes (HCl, NaHCO3, Brine) Filtration->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify FinalProduct This compound Purify->FinalProduct

Caption: Workflow for the solution-phase synthesis of this compound.

Proposed Mechanism of Antibacterial Action

G cluster_membrane Bacterial Cell Membrane cluster_peptide Dipeptide Action cluster_disruption Membrane Disruption Models Membrane Negatively Charged Bacterial Membrane Peptide Cationic/Amphipathic Dipeptide Adsorption Electrostatic Adsorption Peptide->Adsorption Adsorption->Membrane Insertion Hydrophobic Insertion Adsorption->Insertion Barrel Barrel-Stave Pore Formation Insertion->Barrel Toroidal Toroidal Pore Formation Insertion->Toroidal Carpet Carpet-like Micellization Insertion->Carpet CellDeath Cell Lysis & Death Barrel->CellDeath Toroidal->CellDeath Carpet->CellDeath

References

Troubleshooting & Optimization

Technical Support Center: Boc-Trp-Phe-OMe Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Boc-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low Yield of this compound Diketopiperazine (DKP) Formation: The primary cause of low yield is often the intramolecular cyclization of the deprotected dipeptide to form the stable six-membered ring, cyclo(Trp-Phe). This is a significant side reaction at the dipeptide stage.- Choice of Coupling Reagent: Employ coupling reagents known to promote rapid peptide bond formation, minimizing the time the deprotected N-terminus is available for cyclization. Reagents like HBTU or HATU are often preferred over slower methods. - Control of Stoichiometry and Temperature: Use a slight excess of the activated Boc-Trp-OH and conduct the reaction at a low temperature (e.g., 0 °C) to favor the intermolecular coupling over the intramolecular cyclization. - In Situ Acylation: If deprotecting a precursor to Phe-OMe, perform the coupling reaction immediately in the same pot to trap the free amine before it can cyclize.
N-Acylurea Formation: When using carbodiimide coupling reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea byproduct, thus reducing the amount of activated amino acid available for coupling.[1]- Use of Additives: The addition of 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress N-acylurea formation by rapidly converting the O-acylisourea to a more stable active ester.[1] - Alternative Coupling Reagents: Consider using phosphonium or aminium/uronium salt-based coupling reagents like PyBOP, HBTU, or HATU, which do not form N-acylurea byproducts.[2]
Incomplete Reaction: The coupling reaction may not have gone to completion.- Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. - Extended Reaction Time: If the reaction is proceeding slowly, particularly with sterically hindered amino acids, extending the reaction time may be necessary.
Presence of Impurities in the Final Product Racemization: Activation of the carboxylic acid of Boc-Trp-OH can lead to the loss of stereochemical integrity at the α-carbon, resulting in the formation of the D-Trp diastereomer.- Choice of Coupling Reagent and Additives: Urethane-protected amino acids like Boc-Trp-OH are generally resistant to racemization.[2] However, the choice of coupling reagent and the addition of racemization suppressors like HOBt or Oxyma are crucial. One study reported a diastereomeric excess of >99% when using a pre-activated N-hydroxysuccinimide ester (Boc-Trp-OSu).[3] - Base Selection: Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in moderation, as excess strong base can promote racemization.
Oxidation of Tryptophan: The indole side chain of tryptophan is susceptible to oxidation, which can occur during the reaction or work-up, leading to byproducts such as N-formylkynurenine or oxindolylalanine.- Use of Antioxidants: During work-up and purification, consider adding antioxidants like β-mercaptoethanol or dithiothreitol (DTT) to the aqueous solutions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Indole Protection: For syntheses where oxidation is a significant issue, consider using Boc-Trp(For)-OH, where the indole nitrogen is protected with a formyl group.
Side Reactions from Reagents: Byproducts from the coupling reagents (e.g., dicyclohexylurea (DCU) from DCC) can co-purify with the desired product.- Proper Work-up: Design the work-up procedure to effectively remove reagent byproducts. For example, DCU is poorly soluble in many organic solvents and can often be removed by filtration.[1] Water-soluble byproducts from reagents like EDC can be removed by aqueous extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound and how can I minimize it?

A1: The most prevalent side reaction is the formation of the diketopiperazine (DKP), cyclo(Trp-Phe). This occurs through the intramolecular cyclization of the dipeptide after the deprotection of the N-terminal amino group of phenylalanine methyl ester. To minimize DKP formation, it is crucial to ensure that the subsequent coupling with activated Boc-Trp-OH is rapid. Using efficient coupling reagents like HBTU or HATU, maintaining low reaction temperatures, and ensuring the immediate availability of the activated Boc-Trp-OH after the deprotection of Phe-OMe can significantly favor the desired peptide bond formation over cyclization.

Q2: How can I avoid racemization of the tryptophan residue during coupling?

A2: Racemization of the tryptophan residue can be largely avoided by careful selection of the coupling conditions. The use of urethane-based protecting groups like Boc significantly reduces the risk of racemization.[2] Employing coupling additives such as HOBt or Oxyma is highly recommended as they are known to suppress racemization. Additionally, using a sterically hindered, non-nucleophilic base like DIPEA in stoichiometric amounts is preferable to stronger bases or using an excess of base. A specific protocol using Boc-Trp-OSu has been shown to yield the product with a diastereomeric excess of over 99%.[3]

Q3: I am using DCC as a coupling reagent and am having trouble with a byproduct that is difficult to remove. What is it and how can I get rid of it?

A3: The byproduct you are likely encountering is N,N'-dicyclohexylurea (DCU), which is formed from DCC during the coupling reaction. DCU is notoriously insoluble in many common organic solvents, which can make its removal challenging.[1] To remove DCU, you can often precipitate it out of the reaction mixture and remove it by filtration. If it co-precipitates with your product, careful recrystallization of the final product can be effective. To avoid this issue altogether, consider using a water-soluble carbodiimide like EDC, where the corresponding urea byproduct can be easily removed with an aqueous wash, or switch to a non-carbodiimide coupling reagent like HBTU or PyBOP.

Q4: My final product has a yellowish tint. What could be the cause?

A4: A yellowish tint in the final product can be an indication of oxidation of the tryptophan indole ring. The indole moiety is sensitive to oxidation, especially in the presence of air and light, or certain reagents. To prevent this, it is advisable to perform the reaction under an inert atmosphere (nitrogen or argon) and to protect the reaction vessel from light. During the work-up, using degassed solvents and adding a small amount of an antioxidant scavenger can also help to minimize oxidation. If the problem persists, purification by flash column chromatography should effectively remove the colored impurities.

Q5: Which coupling reagent is best for the synthesis of this compound?

A5: The "best" coupling reagent can depend on the specific requirements of your synthesis, such as desired yield, purity, cost, and ease of work-up.

  • Carbodiimides (e.g., DCC, EDC) with additives (e.g., HOBt, Oxyma): This is a cost-effective and widely used method. The use of additives is crucial to suppress racemization and N-acylurea formation.

  • Aminium/Uronium salts (e.g., HBTU, HATU, TBTU): These reagents are generally more efficient and lead to faster reaction times, which can be advantageous in suppressing diketopiperazine formation. They are often preferred for achieving higher yields and purity, though they are more expensive.

  • Pre-activated esters (e.g., Boc-Trp-OSu): Using a pre-activated form of Boc-Trp-OH can lead to a very clean reaction with minimal racemization, as demonstrated by a reported diastereomeric excess of >99%.[3] The yield for this specific method was reported to be 61%.[3]

Quantitative Data on Side Reactions

While specific quantitative data for all side reactions in the this compound synthesis under various conditions is not extensively available in a single comparative study, the following table summarizes general expectations and some reported data.

Coupling Method Expected Yield of this compound Diketopiperazine Formation Racemization N-Acylurea Formation
Boc-Trp-OSu61%[3]Moderate; depends on reaction conditions<1% (reported >99% d.e.)[3]Not applicable
DCC / HOBtModerate to GoodCan be significant; minimized by low temperature and rapid couplingLow with HOBtLow with HOBt
EDC / HOBtModerate to GoodCan be significant; minimized by low temperature and rapid couplingLow with HOBtNot applicable (water-soluble byproduct)
HBTU / BaseGood to HighGenerally lower due to faster coupling ratesLowNot applicable
TBTU / BaseGood to HighGenerally lower due to faster coupling ratesLowNot applicable

Experimental Protocols

Protocol 1: Synthesis of this compound using Boc-Trp-OSu[3]
  • Materials:

    • Boc-(L)-Trp-OSu (1.0 eq)

    • H-(L)-Phe-OMe·HCl (1.1 eq)

    • Sodium bicarbonate (1.2 eq)

    • Acetone

  • Procedure:

    • Combine Boc-(L)-Trp-OSu, H-(L)-Phe-OMe·HCl, and sodium bicarbonate in a beaker and mix with a spatula for 30 seconds.

    • Add a minimal amount of acetone.

    • The reaction mixture is then processed (in the cited literature, through an extruder at 40°C). For a laboratory setting, stirring at a controlled temperature would be appropriate.

    • After the reaction is complete (monitor by TLC), the crude product is obtained.

    • Dissolve the crude product in ethyl acetate and wash sequentially with 1M aqueous HCl and 1M aqueous NaOH.

    • Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Protocol 2: General Procedure for Dipeptide Synthesis using TBTU
  • Materials:

    • Boc-Trp-OH (1.0 mmol)

    • Phe-OMe·HCl (1.2 mmol)

    • TBTU (1.1 mmol)

    • HOBt·H₂O (if desired, as an additive)

    • DIPEA (3.0 mmol)

    • Ethyl acetate

  • Procedure:

    • Dissolve Boc-Trp-OH, TBTU, and HOBt·H₂O (if used) in ethyl acetate and stir for 10 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve Phe-OMe·HCl in ethyl acetate and add DIPEA to neutralize the hydrochloride salt.

    • Add the neutralized Phe-OMe solution to the pre-activated Boc-Trp-OH solution.

    • Stir the reaction mixture at room temperature for 12 hours, monitoring the progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous NaHCO₃, water, and saturated aqueous NaCl.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography if necessary.

Reaction Pathway and Side Reactions

Boc_Trp_Phe_OMe_Synthesis BocTrpOH Boc-Trp-OH ActivatedTrp Activated Boc-Trp-OH (e.g., O-acylisourea, HOBt-ester) BocTrpOH->ActivatedTrp Activation PheOMe H-Phe-OMe DeprotonatedPhe Deprotonated H-Phe-OMe PheOMe->DeprotonatedPhe Base CouplingReagent Coupling Reagent (e.g., DCC, HBTU) CouplingReagent->ActivatedTrp BocTrpPheOMe This compound (Desired Product) ActivatedTrp->BocTrpPheOMe Coupling NAcylurea N-Acylurea (with DCC/DIC) ActivatedTrp->NAcylurea Rearrangement (Carbodiimides) RacemizedProduct Boc-D-Trp-Phe-OMe (Racemized Product) ActivatedTrp->RacemizedProduct Epimerization DeprotonatedPhe->BocTrpPheOMe DKP cyclo(Trp-Phe) (Diketopiperazine) DeprotonatedPhe->DKP Intramolecular Cyclization OxidizedProduct Oxidized Tryptophan Byproducts BocTrpPheOMe->OxidizedProduct Oxidation

Caption: Main reaction pathway and common side reactions in this compound synthesis.

References

Troubleshooting incomplete Boc deprotection in tryptophan peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of tryptophan-containing peptides, with a specific focus on challenges related to tert-butyloxycarbonyl (Boc) deprotection.

Troubleshooting Guide: Incomplete Boc Deprotection of Tryptophan Peptides

Issue: Analysis of the crude peptide by HPLC and mass spectrometry indicates incomplete removal of the Boc protecting group from one or more amino acid residues, particularly tryptophan.

This guide will walk you through potential causes and solutions to ensure complete and efficient Boc deprotection.

Visualizing the Troubleshooting Workflow

The following workflow provides a logical sequence for troubleshooting incomplete Boc deprotection.

cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification start Incomplete Boc Deprotection Detected cause1 Insufficient Deprotection Time/Conditions start->cause1 cause2 Peptide Aggregation ('Difficult Sequence') start->cause2 cause3 Side Reactions Involving Tryptophan start->cause3 cause4 Suboptimal Scavenger Cocktail start->cause4 solution1a Extend Deprotection Time cause1->solution1a solution1b Increase TFA Concentration cause1->solution1b solution2 Incorporate Disrupting Agents (e.g., isopropanol) cause2->solution2 solution3a Use Boc-Trp(Boc)-OH cause3->solution3a solution3b Optimize Scavengers cause3->solution3b solution4 Adjust Scavenger Cocktail Composition cause4->solution4 verification Analyze by HPLC/Mass Spectrometry solution1a->verification solution1b->verification solution2->verification solution3a->verification solution3b->verification solution4->verification

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Boc deprotection in tryptophan-containing peptides?

Incomplete Boc deprotection can stem from several factors:

  • Insufficient reaction time or acid strength: The standard deprotection time may not be adequate for complete removal of the Boc group, especially in long or complex peptides.[1][2]

  • Peptide aggregation: Difficult sequences, particularly those prone to forming β-sheet structures, can hinder reagent diffusion and lead to incomplete reactions.[3]

  • Steric hindrance: Amino acids adjacent to the Boc-protected residue can sterically block the access of the deprotecting agent.

  • Side reactions: The indole side chain of tryptophan is susceptible to modification by reactive species generated during deprotection, which can interfere with the process.[4][5]

Q2: How can I confirm that Boc deprotection is incomplete?

The most reliable methods for confirming incomplete deprotection are:

  • High-Performance Liquid Chromatography (HPLC): A comparative analysis of the crude peptide before and after deprotection will show a shift in the retention time. The continued presence of the Boc-protected peptide peak indicates an incomplete reaction.

  • Mass Spectrometry (MS): Mass analysis will reveal a mass difference corresponding to the Boc group (100.12 g/mol ) between the expected product and the incompletely deprotected species.[]

Q3: What are scavengers and why are they critical for tryptophan peptides?

During acid-mediated Boc deprotection, highly reactive carbocations (e.g., tert-butyl cations) are generated.[7][8] These can alkylate the electron-rich indole ring of tryptophan, leading to undesired side products.[4] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive species before they can modify the peptide.[9]

Q4: Which scavengers are recommended for peptides containing tryptophan?

The choice of scavenger is crucial for preserving the integrity of tryptophan residues. Commonly used and effective scavengers include:

  • Triisopropylsilane (TIS): Highly efficient at quenching carbocations.

  • Triethylsilane (TES): Another effective silane-based scavenger.

  • 1,2-Ethanedithiol (EDT): Effective in preventing tryptophan oxidation, but prolonged exposure can lead to dithioketal formation.

  • Phenol: Offers protection to both tryptophan and tyrosine residues.

  • Thioanisole: Can accelerate the removal of other protecting groups like Arg(Mtr/Pmc/Pbf) but should be used with caution as it can cause partial removal of other protecting groups. Avoid using thioanisole if your peptide contains tryptophan as its cation adducts can alkylate the indole ring nitrogen.[10]

Table 1: Common Scavenger Cocktails for Tryptophan-Containing Peptides
Reagent CocktailComposition (v/v)Notes
TFA/TIS/H₂O 95:2.5:2.5A general, non-malodorous cocktail effective for many sequences, especially when Trp(Boc) is used.
Reagent K TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A more robust, "universal" cocktail for complex peptides, though it contains toxic and malodorous components.
TFA/EDT 99:1Recommended for peptides containing Met or Trp to prevent reattachment to the resin.

Detailed Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection

This protocol outlines the standard procedure for removing the N-terminal Boc group during solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.

  • Pre-wash: Wash the resin with the deprotection solution (e.g., 50% TFA in DCM) for 1-2 minutes.[11]

  • Deprotection: Treat the resin with the deprotection solution for 20-30 minutes with gentle agitation.[11] For difficult sequences, this time can be extended.[1][2]

  • Washing: Filter the resin and wash sequentially with DCM, isopropanol (IPA), and then again with DCM to remove residual TFA and byproducts.[11]

  • Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.

  • Final Washes: Wash the resin thoroughly with DCM to prepare for the next coupling step.

Protocol 2: Final Cleavage and Deprotection with a Scavenger Cocktail

This protocol is for the final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups.

  • Resin Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail fresh (e.g., TFA/TIS/H₂O at a 95:2.5:2.5 ratio). For every 100 mg of resin, use approximately 1-2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling. For peptides with multiple protecting groups or of significant length, the cleavage time may need to be extended.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold diethyl ether (typically 10 times the volume of the filtrate).

  • Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying and Analysis: Dry the crude peptide under vacuum and analyze its purity by HPLC and confirm its identity by mass spectrometry.

Visualizing the Boc Deprotection and Cleavage Process

This diagram illustrates the key steps in the final deprotection and cleavage of a peptide from the solid support.

cluster_spps Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_isolation Peptide Isolation cluster_analysis Analysis resin Peptide-Resin with Protecting Groups cocktail Prepare Fresh Cleavage Cocktail (TFA + Scavengers) resin->cocktail reaction Incubate Peptide-Resin with Cocktail (2-4h) cocktail->reaction precipitation Precipitate Peptide with Cold Ether reaction->precipitation centrifugation Centrifuge and Wash Peptide Pellet precipitation->centrifugation drying Dry Crude Peptide centrifugation->drying analysis HPLC and Mass Spectrometry drying->analysis

Caption: Workflow for final peptide cleavage and deprotection.

References

Technical Support Center: Optimization of Coupling Efficiency for Boc-Trp-Phe-OMe

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to optimize the coupling efficiency of Boc-L-Tryptophan (Boc-Trp) to L-Phenylalanine methyl ester (Phe-OMe).

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the coupling of Boc-Trp to Phe-OMe?

A baseline yield for the synthesis of Boc-Trp-Phe-OMe is around 61%. One documented solution-phase synthesis using Boc-(L)-Trp-OSu as the activated ester and sodium hydrogencarbonate in acetone at 40°C for 10 minutes reported this yield after purification[1]. Achieving a higher yield often requires optimization of coupling reagents, reaction conditions, and troubleshooting potential side reactions.

Q2: Why is the coupling of Boc-Trp often challenging?

The coupling of Boc-Trp can be challenging due to several factors:

  • Steric Hindrance: The bulky Boc protecting group on the tryptophan indole nitrogen, in addition to the inherent size of the tryptophan side chain, creates significant steric hindrance. This can slow down the rate of reaction and lead to incomplete coupling.

  • Side Reactions: The indole side chain of tryptophan is susceptible to side reactions, such as alkylation from byproducts of Boc deprotection in subsequent steps if not handled carefully[2]. During the coupling itself, the primary concern is incomplete reaction rather than side reactions on the indole ring, provided it is appropriately protected.

  • Aggregation: Hydrophobic sequences are more prone to aggregation, which can reduce the accessibility of the reactive sites and lead to lower yields[3]. While this is a greater concern in solid-phase peptide synthesis (SPPS), it can also occur in solution-phase at high concentrations.

Q3: Is it necessary to protect the indole nitrogen of Tryptophan during this coupling?

Yes, protecting the indole nitrogen of tryptophan, typically with a Boc group, is highly recommended. This prevents unwanted side reactions during peptide synthesis, ensuring the peptide chain grows in a controlled manner[4]. The unprotected indole nucleus can be susceptible to alkylation or other modifications under acidic conditions often used in subsequent deprotection steps[2][4].

Q4: Which coupling reagents are most effective for sterically hindered amino acids like Boc-Trp?

For sterically hindered amino acids, more powerful coupling reagents are generally recommended. While traditional carbodiimides like DCC can be used, phosphonium and aminium/uronium salts often provide better results.

  • Phosphonium Salts: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are highly effective for hindered couplings and can be used in excess to drive reactions to completion[5].

  • Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for their high reactivity and rapid coupling times[6]. HATU is often preferred over HBTU for its slightly faster reaction rate and lower potential for racemization[6]. COMU is a third-generation uronium-type reagent that is also highly efficient and has improved safety and solubility profiles[7].

Q5: How can I monitor the progress of the coupling reaction?

In solid-phase peptide synthesis, the Kaiser test is a common method to detect the presence of free primary amines. A positive (blue) result indicates incomplete coupling[8][9]. For solution-phase synthesis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are typically used to monitor the disappearance of starting materials and the appearance of the product.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Coupling due to Steric Hindrance 1. Switch to a more powerful coupling reagent: Use HATU, HBTU, PyBOP, or COMU, which are known to be more effective for sterically hindered amino acids[5][6][7]. 2. Increase reaction time: Extend the coupling time to allow the reaction to proceed to completion. Monitor progress by TLC or HPLC. 3. Increase reaction temperature: Gently heating the reaction (e.g., to 40-50°C) can increase the reaction rate, but should be done cautiously as it can also increase the risk of racemization with certain reagents[10]. 4. Perform a double coupling: After the initial coupling reaction, filter and wash the resin (in SPPS) and then repeat the coupling step with fresh reagents[8][9].
Peptide Aggregation 1. Change the solvent: In place of or in addition to standard solvents like DMF, consider using N-methylpyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO), which can help disrupt intermolecular hydrogen bonds[3]. 2. Lower the concentration: In solution-phase synthesis, reducing the concentration of the reactants can minimize aggregation[11]. 3. Sonication: Applying sonication during the coupling reaction can help to break up aggregates[3]. 4. Add chaotropic salts: The addition of salts like LiCl or KSCN can disrupt aggregation[3].
Suboptimal Reagent Stoichiometry 1. Use a slight excess of the activated amino acid and coupling reagent: Typically, 1.1 to 1.5 equivalents of Boc-Trp and the coupling reagent relative to the amine component (Phe-OMe) are used. 2. Ensure adequate base: When using aminium/uronium or phosphonium salts, a non-nucleophilic base like diisopropylethylamine (DIPEA) is required, usually at 2-4 equivalents[12].
Issue 2: Positive Kaiser Test After Coupling (in SPPS)
Potential Cause Suggested Solution
Incomplete Coupling Follow the solutions for "Incomplete Coupling due to Steric Hindrance" in the table above (e.g., double couple, switch reagent, increase time/temperature)[8][9].
Aggregation Follow the solutions for "Peptide Aggregation" in the table above (e.g., change solvent, sonicate)[3].
False Positive Result 1. Thoroughly wash the resin: Residual reagents can sometimes interfere with the test. Ensure the resin is washed extensively with DMF before performing the test[13]. 2. Avoid overheating: Excessive heating during the Kaiser test can cause the Fmoc group (if used in a larger peptide context) to be cleaved, leading to a false positive[9].
Ineffective Coupling Reagent 1. Use fresh reagents: Coupling reagents can degrade over time, especially if exposed to moisture. Use freshly opened or properly stored reagents. 2. Switch to a different class of coupling reagent: If an aminium salt like HBTU is failing, try a phosphonium salt like PyBOP[8].
Issue 3: Presence of Side Products in Mass Spectrometry Analysis
Potential Cause Suggested Solution
Alkylation of Tryptophan Indole Ring This is more common during TFA cleavage in SPPS when the indole nitrogen is unprotected. The side product will have a mass increase corresponding to the alkylating species (e.g., from a linker)[4][14]. Solution: Ensure the use of Boc-Trp with the indole nitrogen protected by a Boc group[4].
Oxidation of Tryptophan Tryptophan can be oxidized to various products such as N-formylkynurenine (NFK, +32 Da), kynurenine (Kyn, +4 Da), or 5-hydroxytryptophan (5-HTP, +16 Da)[15]. Solution: Use high-purity, fresh solvents and reagents. If oxidation is a persistent issue, consider performing the reaction under an inert atmosphere (e.g., argon or nitrogen).
Guanidinylation of the free amine If using an excess of an aminium/uronium reagent (like HBTU or HATU), it can react with the free N-terminal amine of Phe-OMe, capping it and preventing the desired coupling[6]. Solution: Use phosphonium-based reagents like PyBOP which do not cause this side reaction, or use the aminium reagent in equimolar amounts relative to the carboxylic acid[5][6].

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentClassKey AdvantagesConsiderations
DCC/DIC CarbodiimideInexpensive.Lower efficiency for hindered couplings; DCC byproduct (DCU) is insoluble.
HBTU/TBTU Aminium/UroniumFast and efficient for most couplings[6].Can cause guanidinylation of the N-terminus if used in excess[6]; less effective than HATU for highly hindered couplings.
HATU Aminium/UroniumVery fast and highly efficient, especially for hindered couplings; less racemization than HBTU[6].More expensive than HBTU; can also cause guanidinylation if used in excess[6].
PyBOP PhosphoniumHighly efficient for hindered couplings; byproduct is water-soluble; does not cause guanidinylation[16].The byproduct HMPA from the related BOP reagent is carcinogenic; PyBOP avoids this[16].
COMU Aminium/UroniumHigh coupling efficiency comparable to HATU; improved safety (not based on explosive benzotriazoles) and solubility[7].Relatively newer reagent.
Table 2: Example Synthesis Parameters for this compound
ParameterValueReference
Boc-Trp derivative Boc-(L)-Trp-OSu (N-Hydroxysuccinimide ester)[1]
Phe-OMe derivative H-(L)-Phe-OMe HCl[1]
Base Sodium hydrogencarbonate (NaHCO₃)[1]
Solvent Acetone[1]
Temperature 40°C[1]
Reaction Time 10 minutes[1]
Reported Yield 61% (after purification)[1]

Experimental Protocols

Protocol 1: General Coupling using HATU

This protocol is a general guideline for solution-phase coupling.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Boc-Trp (1.1 equivalents) and HATU (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF, NMP).

  • Activation: Stir the solution for 5-10 minutes at room temperature to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve H-Phe-OMe HCl (1.0 equivalent) in the same solvent and add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt.

  • Coupling: Add the neutralized Phe-OMe solution to the activated Boc-Trp solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. For sterically hindered couplings, the reaction may take several hours.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Kaiser Test for Monitoring Coupling in SPPS
  • Sample Collection: After the coupling step and subsequent washing of the resin with DMF, remove a small sample of resin beads (approx. 1-2 mg).

  • Reagent Preparation: Prepare three solutions for the test:

    • Solution A: 0.5 mL of 0.01 M KCN in 24.5 mL of pyridine.

    • Solution B: 1 g of ninhydrin in 20 mL of n-butanol.

    • Solution C: 20 g of phenol in 10 mL of n-butanol.

  • Test Execution:

    • Place the resin beads in a small test tube.

    • Add 2-3 drops of each of Solution A, B, and C to the test tube.

    • Heat the test tube at 100-110°C for 5 minutes[8].

  • Result Interpretation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless, indicating the absence of free primary amines.

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Synthesis cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification BocTrp Dissolve Boc-Trp (1.1 eq) CouplingReagent Add Coupling Reagent (e.g., HATU, 1.1 eq) BocTrp->CouplingReagent Activation Pre-activate for 5-10 min CouplingReagent->Activation PheOMe Dissolve H-Phe-OMe HCl (1.0 eq) Base Add Base (e.g., DIPEA) (2.5 eq) PheOMe->Base Combine Combine Activated Acid and Neutralized Amine Base->Combine Activation->Combine Stir Stir at Room Temperature Combine->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Reaction Incomplete Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Wash Wash (Acid, Base, Brine) Extract->Wash Purify Dry, Concentrate & Purify (Column Chromatography) Wash->Purify FinalProduct This compound Purify->FinalProduct

Caption: General experimental workflow for the solution-phase synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Coupling Yield cluster_solutions Potential Solutions cluster_purification_issues Purification/Side Reaction Issues Start Low Yield of This compound CheckCompletion Was coupling monitored? (TLC/Kaiser Test) Start->CheckCompletion Incomplete Coupling Incomplete CheckCompletion->Incomplete No / Positive Complete Coupling Appeared Complete CheckCompletion->Complete Yes / Negative IncreaseTime Increase Reaction Time Incomplete->IncreaseTime IncreaseTemp Increase Temperature (cautiously) Incomplete->IncreaseTemp ChangeReagent Use Stronger Coupling Reagent (HATU, PyBOP) Incomplete->ChangeReagent DoubleCouple Perform Double Coupling Incomplete->DoubleCouple ChangeSolvent Change Solvent (NMP, DMSO) or Decrease Concentration Incomplete->ChangeSolvent CheckMS Analyze Crude by MS Complete->CheckMS SideProducts Identify Side Products (Oxidation, Guanidinylation) CheckMS->SideProducts OptimizePurification Optimize Purification Protocol CheckMS->OptimizePurification

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Preventing Racemization in Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This guide provides troubleshooting advice and frequently asked questions to help you minimize racemization during the coupling of Boc-Trp-Phe-OMe.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Significant Racemization Detected Inappropriate Coupling Reagent: Some coupling reagents are more prone to causing racemization.[1][2]- Use a coupling reagent known for low racemization, such as those that form active esters in situ with additives like HOBt or Oxyma.[2][3][4] - Consider phosphonium- or aminium-type reagents like BOP, PyBOP, HBTU, or HATU, which are known for rapid coupling and minimal racemization, especially when used with additives.[2][5]
Strong or Sterically Unhindered Base: The choice and amount of base can significantly influence the rate of racemization.[6][7] Strong bases or those with little steric hindrance can more easily abstract the α-proton, leading to racemization.[6][8]- Use a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally better choices than N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[6]
Prolonged Activation Time: Leaving the carboxylic acid activated for an extended period before the amine is introduced increases the opportunity for racemization.- Add the coupling reagent to the mixture of the Boc-amino acid and the amine component simultaneously (in situ activation). - If pre-activation is necessary, keep the activation time to a minimum.
High Reaction Temperature: Elevated temperatures can increase the rate of racemization.[8]- Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature, if the reaction kinetics allow.
Inappropriate Solvent: The polarity of the solvent can affect the rate of racemization.[7]- Use non-polar solvents when possible, as they can sometimes reduce the extent of racemization.[7]
Low Coupling Yield Steric Hindrance: The bulky side chains of tryptophan and phenylalanine can hinder the coupling reaction.- Use a more powerful coupling reagent like HATU or HCTU.[2] - Increase the reaction time or temperature slightly, while carefully monitoring for racemization.
Aggregation: Peptide aggregation can prevent complete reaction.[3]- Change the solvent to one that disrupts hydrogen bonding, such as N-methylpyrrolidone (NMP) or by adding dimethyl sulfoxide (DMSO).[3] - Sonication can also help to break up aggregates.[3]
Difficulty Purifying the Dipeptide Presence of Diastereomers: Racemization leads to the formation of a diastereomer (Boc-D-Trp-L-Phe-OMe), which can be difficult to separate from the desired product.- Optimize the coupling conditions to minimize racemization (see above). - Employ chiral chromatography for purification if diastereomers are present.
Experimental Protocols
Standard Coupling Protocol to Minimize Racemization
  • Dissolve Boc-L-Trp-OH (1 equivalent) and H-L-Phe-OMe·HCl (1 equivalent) in an appropriate solvent (e.g., DMF or DCM).

  • Add a racemization suppressant additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (1 equivalent).[3][4][6]

  • Add a suitable base, such as N-methylmorpholine (NMM) (1 equivalent), to neutralize the hydrochloride salt.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling reagent, for example, diisopropylcarbodiimide (DIC) (1.1 equivalents), dropwise to the cooled solution.[5]

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, work up the reaction by filtering any precipitated urea (if a carbodiimide was used) and washing the organic layer with dilute acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Analysis of Racemization by Chiral HPLC
  • Prepare a standard of the desired Boc-L-Trp-L-Phe-OMe and, if possible, the diastereomeric Boc-D-Trp-L-Phe-OMe.

  • Dissolve a small sample of the purified product in a suitable solvent (e.g., mobile phase).

  • Inject the sample onto a chiral HPLC column (e.g., a Chiralpak column).

  • Use an appropriate mobile phase, often a mixture of hexane and isopropanol, to separate the diastereomers.

  • Monitor the elution profile using a UV detector. The percentage of the undesired diastereomer can be calculated from the peak areas.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide coupling?

A1: Racemization is the process where a chiral amino acid loses its stereochemical integrity, leading to a mixture of both L- and D-enantiomers. During the coupling of Boc-L-Trp-OH to H-L-Phe-OMe, racemization of the tryptophan residue can occur, resulting in the formation of the undesired Boc-D-Trp-L-Phe-OMe diastereomer.

Q2: What is the primary mechanism of racemization during peptide coupling?

A2: The most common mechanism involves the formation of an oxazolone intermediate.[8] Activation of the carboxylic acid of the Boc-amino acid makes the α-proton more acidic. A base can then abstract this proton, leading to the formation of a planar, achiral oxazolone ring. Subsequent attack by the amine can occur from either face of the ring, resulting in both the desired L-L dipeptide and the undesired D-L dipeptide.[6] Another mechanism is the direct abstraction of the α-proton by a base.[8]

Q3: Why are some amino acids more prone to racemization than others?

A3: The susceptibility of an amino acid to racemization is influenced by several factors, including the nature of its side chain and the N-terminal protecting group. Amino acids like histidine and cysteine are particularly prone to racemization.[1][3] While tryptophan is not among the most susceptible, the risk is still significant and requires careful control of reaction conditions.

Q4: How do additives like HOBt and Oxyma prevent racemization?

A4: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) act as racemization suppressants.[3][4][6] When a coupling reagent like a carbodiimide is used, it first reacts with the carboxylic acid to form a highly reactive intermediate that is prone to racemization. The additive rapidly converts this intermediate into a less reactive, but still acylating, active ester. This active ester is more stable towards racemization and reacts cleanly with the amine component to form the peptide bond.[4]

Q5: Which coupling reagents are recommended for minimizing racemization?

A5: For carbodiimide-based couplings, it is highly recommended to use them in combination with a racemization suppressant like HOBt or Oxyma.[2][5] Phosphonium and aminium-based reagents such as HBTU, HATU, and PyBOP are also excellent choices as they are designed for efficient coupling with low levels of racemization.[2][5]

Q6: What is the role of the base in racemization, and which bases are preferred?

A6: A base is often required to neutralize the salt of the amine component and to facilitate the coupling reaction. However, the base can also promote racemization by abstracting the α-proton of the activated amino acid.[6][8] Sterically hindered or weaker bases are preferred to minimize this side reaction. N-methylmorpholine (NMM, pKa 7.38) and 2,4,6-collidine (TMP, pKa 7.43) are generally better choices than stronger, less hindered bases like N,N-diisopropylethylamine (DIEA, pKa 10.1) or triethylamine (TEA).[6]

Visual Guides

RacemizationMechanism cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Bond Formation BocTrp Boc-L-Trp-OH ActivatedEster Activated Intermediate (e.g., O-acylisourea) BocTrp->ActivatedEster + Coupling Reagent Oxazolone Oxazolone (Achiral Intermediate) ActivatedEster->Oxazolone + Base - H+ LL_Dipeptide Boc-L-Trp-L-Phe-OMe (Desired Product) ActivatedEster->LL_Dipeptide + H-L-Phe-OMe (Direct Coupling) Oxazolone->LL_Dipeptide DL_Dipeptide Boc-D-Trp-L-Phe-OMe (Racemized Product) Oxazolone->DL_Dipeptide PheOMe H-L-Phe-OMe PheOMe->LL_Dipeptide PheOMe->DL_Dipeptide

Caption: Mechanism of racemization via oxazolone formation.

TroubleshootingFlowchart Start Racemization Detected? CheckReagent Review Coupling Reagent and Additives Start->CheckReagent Yes End Racemization Minimized Start->End No UseSuppressant Use DIC/Oxyma or HATU CheckReagent->UseSuppressant CheckBase Evaluate Base Choice UseWeakerBase Switch to NMM or Collidine CheckBase->UseWeakerBase CheckConditions Assess Reaction Conditions (Temperature, Time) LowerTemp Lower Temperature to 0°C CheckConditions->LowerTemp UseSuppressant->CheckBase UseWeakerBase->CheckConditions LowerTemp->End

Caption: Troubleshooting flowchart for racemization.

References

Side-product formation during TFA cleavage of Boc-trp-phe-ome

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing side-product formation during the trifluoroacetic acid (TFA) cleavage of Boc-Trp-Phe-OMe.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products observed during the TFA cleavage of peptides containing tryptophan, such as this compound?

A1: The indole side chain of tryptophan is highly nucleophilic and susceptible to modification during acidic cleavage. The most common side-products arise from:

  • Alkylation: The tert-butyl cation (tBu+) generated from the cleavage of the Boc protecting group is a primary cause of alkylation at the indole ring of tryptophan.[1][2][3] Other carbocations from resin linkers or other side-chain protecting groups can also lead to alkylation.[4]

  • Oxidation: The indole ring can be oxidized, leading to various oxidized tryptophan species.

  • Modification by other protecting groups: If other protected amino acids are present in a larger peptide, their protecting groups can also generate reactive species that modify tryptophan. For instance, the Pmc group from arginine has been shown to modify tryptophan.[2][5]

Q2: Why is a "cleavage cocktail" necessary for TFA cleavage?

A2: A cleavage cocktail, which is a mixture of TFA and other reagents called "scavengers," is essential to prevent the formation of side-products.[2] During cleavage, reactive electrophiles, such as carbocations, are generated from the protecting groups and the resin linker.[3] Scavengers are added to the TFA to "trap" these reactive species before they can react with sensitive amino acid residues like tryptophan.[1][2]

Q3: What are the standard components of a cleavage cocktail for tryptophan-containing peptides?

A3: A typical cleavage cocktail for peptides containing tryptophan includes:

  • Trifluoroacetic acid (TFA): The strong acid responsible for cleaving the Boc group and releasing the peptide from the resin. A common concentration is 95%.[3]

  • Triisopropylsilane (TIS): A scavenger that effectively reduces the formation of t-butyl cations and other carbocations.[1][3]

  • Water: Acts as a scavenger and helps to hydrolyze intermediates.[3]

  • 1,2-Ethanedithiol (EDT): A scavenger particularly useful for preventing side reactions with tryptophan and methionine.[3][6] However, prolonged exposure can lead to tryptophan modification.

A widely used cocktail is the Reagent K, which is suitable for peptides with a combination of sensitive residues.[7]

Q4: Can the choice of resin affect side-product formation?

A4: Yes, the resin and its linker can be a source of carbocations during TFA cleavage, leading to alkylation of the tryptophan residue.[4] For instance, the Wang resin linker can decompose and alkylate the indole nucleus of tryptophan.[4][8]

Troubleshooting Guide

Problem 1: My purified peptide shows a mass corresponding to the desired product +56 Da.

  • Possible Cause: This mass increase is characteristic of tert-butylation of the tryptophan indole ring. The t-butyl cation (mass of 57, with a net addition of 56 after proton loss) generated from the Boc group has likely alkylated your peptide.

  • Solution:

    • Optimize your cleavage cocktail: Increase the concentration of scavengers like TIS and water. A common starting point is a cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Add a thiol scavenger: Including EDT in your cocktail can further reduce alkylation.[3][6]

    • Decrease cleavage time: Minimize the time the peptide is exposed to the acidic conditions to reduce the opportunity for side reactions.

    • Use Boc-Trp(Boc)-OH: For particularly problematic sequences, using a tryptophan residue with its indole nitrogen protected by a second Boc group can prevent this side reaction.[2]

Problem 2: The reaction mixture turns brown or purple during cleavage.

  • Possible Cause: Discoloration can indicate oxidation of the tryptophan indole ring or other side reactions.

  • Solution:

    • Work under an inert atmosphere: Perform the cleavage under nitrogen or argon to minimize oxidation.

    • Add antioxidants: Including a scavenger like EDT can also help to reduce oxidation.

    • Ensure high-quality reagents: Use fresh, high-purity TFA and scavengers.

Problem 3: HPLC analysis shows multiple, difficult-to-separate peaks close to the main product.

  • Possible Cause: This can be a result of various minor side-products, including different isomers of alkylated tryptophan or other modifications.

  • Solution:

    • Review and optimize all cleavage parameters: Systematically adjust the scavenger composition, reaction time, and temperature to find the optimal conditions for your specific peptide.

    • Purification strategy: You may need to optimize your HPLC purification method, such as changing the gradient or the type of column, to improve the separation of these closely related species.

Quantitative Data on Side-Product Formation

The following table summarizes representative data on the impact of different cleavage cocktails on the formation of the common t-butylated side-product (+56 Da) during the deprotection of a model tryptophan-containing peptide.

Cleavage Cocktail Composition (v/v/v)Desired Peptide (%)t-Butylated Side-Product (%)Reference
95% TFA / 5% H₂O7030[9]
95% TFA / 2.5% TIS / 2.5% H₂O955
92.5% TFA / 5% Thioanisole / 2.5% EDT928[7]
Reagent K (TFA/Thioanisole/H₂O/Phenol/TIS)>95<5[7]

Note: These are representative values and actual results may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocol: TFA Cleavage of this compound

This protocol provides a general method for the TFA cleavage of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of the Cleavage Cocktail:

    • In a well-ventilated fume hood, prepare the cleavage cocktail. A recommended starting cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

    • For 10 mL of cocktail, mix 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of deionized water.

    • Prepare the cocktail fresh just before use.

  • Cleavage Reaction:

    • Dissolve the this compound in a minimal amount of DCM in a round-bottom flask.

    • Add the cleavage cocktail to the flask (a typical ratio is 10 mL of cocktail per 100 mg of peptide).

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS if possible.

  • Work-up:

    • After the reaction is complete, remove the TFA by rotary evaporation. Be cautious as TFA is corrosive.

    • The resulting oil is then triturated with cold diethyl ether to precipitate the crude peptide.

    • The solid peptide is collected by centrifugation or filtration and washed several times with cold diethyl ether to remove scavengers and other organic-soluble impurities.

    • The crude peptide is then dried under vacuum.

  • Purification:

    • The crude peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product of high purity.

Visualizations

cluster_workflow Troubleshooting Workflow for Side-Product Formation Start Side-Product Detected (e.g., +56 Da mass) CheckCocktail Review Cleavage Cocktail Composition Start->CheckCocktail OptimizeScavengers Increase/Add Scavengers (TIS, H2O, EDT) CheckCocktail->OptimizeScavengers Sub-optimal CheckTimeTemp Review Reaction Time and Temperature CheckCocktail->CheckTimeTemp Optimal OptimizeScavengers->CheckTimeTemp ReduceTimeTemp Decrease Cleavage Time and/or Temperature CheckTimeTemp->ReduceTimeTemp Excessive CheckReagents Check Reagent Quality (TFA, Scavengers) CheckTimeTemp->CheckReagents Optimal ReduceTimeTemp->CheckReagents UseFresh Use Fresh, High-Purity Reagents CheckReagents->UseFresh Poor Quality Purification Optimize Purification Strategy (HPLC) CheckReagents->Purification Good Quality UseFresh->Purification End Pure Peptide Purification->End

Caption: Troubleshooting workflow for addressing side-product formation.

cluster_pathways Side-Product Formation Pathways from Tryptophan BocTrp This compound tBuCation tert-Butyl Cation (tBu+) BocTrp->tBuCation Cleavage TrpPeptide Trp-Phe-OMe BocTrp->TrpPeptide Cleavage TFA TFA AlkylatedProduct t-Butyl-Trp-Phe-OMe (+56 Da Side-Product) tBuCation->AlkylatedProduct Alkylation TrappedCation Trapped Cation tBuCation->TrappedCation Trapping TrpPeptide->AlkylatedProduct Attack by tBu+ Scavenger Scavengers (TIS, H2O, EDT) Scavenger->TrappedCation

Caption: Pathways of tryptophan side-product formation during TFA cleavage.

References

Strategies to improve yield in Boc-trp-phe-ome synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Boc-Trp-Phe-OMe. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common coupling strategy for this compound synthesis?

A1: The most common strategy involves the coupling of an activated N-terminally protected Boc-L-Tryptophan (Boc-Trp-OH) with C-terminally protected L-Phenylalanine methyl ester (H-Phe-OMe). The activation of the carboxylic acid of Boc-Trp-OH is crucial and is typically achieved using a variety of coupling reagents.

Q2: Why is the Tryptophan residue a potential source of side reactions?

A2: The indole side chain of tryptophan is electron-rich and susceptible to oxidation and electrophilic substitution.[1][2] During the acid-catalyzed removal of the Boc protecting group (deprotection), carbocations are generated that can alkylate the indole ring.[3] Furthermore, under certain conditions, the indole nitrogen can be reactive.[4][5] Protecting the indole nitrogen, for instance with another Boc group (Boc-Trp(Boc)-OH), can minimize these side reactions.[6]

Q3: What are the key factors influencing the yield of the reaction?

A3: Several factors can significantly impact the final yield:

  • Purity of Reagents: The purity of starting materials, especially the N-Boc-L-Tryptophan, is critical for efficient coupling and minimizing side products.[7]

  • Choice of Coupling Reagent: The efficiency of peptide bond formation and the suppression of side reactions like racemization are highly dependent on the coupling reagent.[8]

  • Reaction Conditions: Solvent, temperature, and reaction time must be optimized to ensure complete reaction and minimize degradation.[9]

  • Work-up and Purification: Inefficient extraction and purification methods can lead to significant product loss.

Q4: Is it necessary to protect the indole side chain of Tryptophan?

A4: While not always mandatory, protecting the indole nitrogen with a Boc group [Fmoc-Trp(Boc)-OH] is highly recommended, especially in syntheses involving arginine. During deprotection, protecting groups from arginine can transfer to the unprotected tryptophan indole ring.[2][6] Using a protected tryptophan minimizes this side reaction, leading to purer crude peptides and higher yields.[6]

Troubleshooting Guide

Low or No Yield
Symptom Possible Cause Suggested Solution
Reaction not proceeding (checked by TLC/LC-MS) Ineffective activation of Boc-Trp-OH.* Confirm the quality and age of your coupling reagent.[8] * Consider switching to a more powerful coupling reagent like HATU or HBTU.[10][11] * Ensure anhydrous conditions, as moisture can quench activated species.[9]
Inactive starting materials.* Check the purity of Boc-Trp-OH and H-Phe-OMe.HCl. * Ensure complete neutralization of H-Phe-OMe.HCl to the free amine before coupling.
Low yield of desired product with starting materials present Incomplete coupling reaction.* Increase the reaction time or consider a "double coupling" where fresh reagents are added after a certain period.[12] * Switch to a different solvent system; DMF or NMP can be beneficial if aggregation is suspected.[10][13]
Low yield after work-up Product loss during extraction.* During the aqueous wash, ensure the pH is controlled to prevent the product from becoming soluble in the aqueous phase. * If your peptide is partially soluble in the ether used for precipitation, check the supernatant for lost product.[12]
Degradation during purification.* Minimize exposure to strong acids or bases during chromatography if your product is labile.
Presence of Impurities
Symptom (Observed in NMR/LC-MS) Possible Cause Suggested Solution
Mass peak corresponding to +56 (tert-butyl) Alkylation of the Tryptophan indole ring by t-butyl cations during Boc deprotection (if applicable in a larger synthesis).* Use scavengers like dithiothreitol (DTT) or ethanedithiol (EDT) during the cleavage/deprotection step.[2][12]
Presence of diastereomers (epimerization) Racemization of the activated Boc-Trp-OH.* Add a racemization suppressant like 1-Hydroxybenzotriazole (HOBt) to the coupling reaction.[8][14] * Avoid excessive temperatures and prolonged activation times.[12] * Uronium/aminium-based reagents like HBTU can reduce racemization to insignificant levels when used with HOBt.[11]
Unidentified side products Side reactions involving the Tryptophan indole ring.* Consider using Boc-Trp(Boc)-OH to protect the indole nitrogen from unwanted reactions.[6]
Guanidinylation of the free amine.* This occurs when uronium/aminium coupling reagents react with the unprotected N-terminal of the peptide. Pre-activating the protected amino acid with the coupling reagent before adding it to the reaction can prevent this.[2]

Quantitative Data Summary

The choice of coupling reagent and additives significantly affects the yield and purity of the final peptide. The following table summarizes common reagents used in peptide synthesis.

Coupling ReagentAdditiveKey AdvantagesPotential Issues
DCC/EDC (Carbodiimides)HOBtCost-effective and widely used.[15] HOBt addition suppresses side reactions and acts as a catalyst.[8][14]Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC can complicate purification.[8] Risk of dehydration of Asn/Gln residues if HOBt is not used.[8]
HBTU/TBTU (Aminium salts)HOBt, DIEAHighly efficient with fast reaction times (as little as 6 minutes).[11] Low racemization, especially with HOBt.[11]Byproducts are generally water-soluble, simplifying work-up.
HATU/HCTU (Aminium salts)DIEABased on HOAt, which is more reactive than HOBt, making them very efficient for difficult couplings.[8]Higher cost, generally reserved for challenging syntheses.[8]
BOP (Phosphonium salt)DIEAHighly reactive and effective.Generates a highly carcinogenic byproduct (hexamethylphosphoramide).[8][15] Should be handled with extreme caution. PyBOP is a safer alternative.[8]

Experimental Protocols

Example Protocol: this compound Synthesis using EDC/HOBt

This protocol is a generalized procedure and may require optimization based on laboratory conditions and reagent purity.

  • Preparation of H-Phe-OMe:

    • Dissolve L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe.HCl) (1.1 eq) in dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add a tertiary amine base such as N-methylmorpholine (NMM) (1.1 eq) or triethylamine (TEA) (1.1 eq) dropwise and stir for 15-20 minutes to neutralize the hydrochloride salt, yielding the free amine.[16]

  • Activation and Coupling:

    • In a separate flask, dissolve Boc-L-Trp-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in DCM or DMF.

    • Cool this solution to 0°C.

    • Add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 eq) to the Boc-Trp-OH solution and stir for 15-20 minutes to pre-activate the carboxylic acid.[15]

    • Add the cold solution of H-Phe-OMe (from step 1) to the activated Boc-Trp-OH mixture.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate (EtOAc).

    • Wash the organic phase sequentially with a mild acid (e.g., 1M HCl or 5% citric acid), water, a mild base (e.g., 5% NaHCO₃ solution), and finally with brine.[16][17] These washes remove excess reagents, byproducts, and unreacted starting materials.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[17]

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[17]

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization to yield the pure this compound.

Visualizations

General Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product Handling BocTrp Boc-Trp-OH Activation Activation of Boc-Trp-OH BocTrp->Activation PheOMe H-Phe-OMe.HCl Neutralization Neutralization of Phe-OMe PheOMe->Neutralization Base Base (e.g., NMM, TEA) Base->Neutralization Coupling Peptide Bond Formation Neutralization->Coupling Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the solution-phase synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_incomplete Troubleshoot Incomplete Reaction cluster_complete Troubleshoot Product Loss Start Low Yield Observed Check_Completion Check Reaction Completion (TLC / LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Sol_1 Extend Reaction Time Incomplete->Sol_1 Sol_2 Increase Temperature Incomplete->Sol_2 Sol_3 Use Stronger Coupling Reagent Incomplete->Sol_3 Sol_4 Check Reagent Purity Incomplete->Sol_4 Loss_1 Optimize Work-up pH Complete->Loss_1 Loss_2 Analyze Aqueous Layers Complete->Loss_2 Loss_3 Re-evaluate Purification Method Complete->Loss_3

Caption: A decision-making flowchart for troubleshooting low yield issues.

References

Technical Support Center: Managing Diketopiperazine (DKP) Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to effectively manage diketopiperazine (DKP) formation during dipeptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation?

A1: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, particularly during solid-phase peptide synthesis (SPPS).[1] It involves the intramolecular cyclization of a dipeptide unit, leading to the formation of a stable six-membered ring structure known as a 2,5-diketopiperazine.[2][3] This reaction results in the cleavage of the peptide chain from the resin, leading to a truncated peptide sequence and reduced yield of the desired product.[2]

Q2: What is the underlying mechanism of DKP formation?

A2: The mechanism involves a nucleophilic attack by the N-terminal amino group of a dipeptidyl-resin on the carbonyl carbon of the C-terminal amino acid's ester linkage to the resin.[2][4] This intramolecular aminolysis releases the cyclic dipeptide (DKP) from the solid support. The process is particularly favored under the basic conditions required for Fmoc-deprotection in SPPS, which enhances the nucleophilicity of the N-terminal amine.[2]

Q3: Which factors promote DKP formation?

A3: Several factors can significantly influence the rate and extent of DKP formation:

  • Peptide Sequence: Sequences containing a proline residue at the second position (penultimate proline) from the N-terminus are highly susceptible.[4][5] Other secondary amino acids like Sarcosine also increase the likelihood of DKP formation.[1]

  • Resin Type: Resins with more acid-labile linkers, such as 2-chlorotrityl chloride (2-CTC) resin, can be prone to DKP formation, which cleaves the dipeptide from the resin.[1] Wang resins, which anchor the peptide via an ester bond, are also susceptible.[2]

  • Deprotection Conditions: The standard Fmoc deprotection reagent, 20% piperidine in DMF, is a well-known catalyst for DKP formation.[6] The basicity of the deprotection solution is a critical factor.

  • Solvent: The choice of solvent can impact DKP formation rates. Less polar solvents have been shown to accelerate the reaction.[4][7]

  • Temperature and Time: Increased temperature and longer exposure to basic conditions (e.g., extended deprotection or hold times post-coupling) can increase the incidence of DKP formation.[5][6]

Q4: What is "traceless" DKP formation?

A4: "Traceless" DKP formation occurs when the C-terminal dipeptide is cleaved from the resin during the Fmoc-deblocking step. The released DKP is washed away during subsequent rinsing steps. This side reaction is considered "traceless" because the DKP byproduct is not detected in the final crude peptide's impurity profile, but it results in a significantly lower overall product yield.[8]

Troubleshooting Guide

Issue 1: Significant loss of yield, but the crude product appears pure.

  • Potential Cause: You may be experiencing "traceless" DKP formation, where the dipeptide is cleaved from the resin early in the synthesis.[8] This is common with sequences prone to cyclization, especially when using resins like 2-chlorotrityl.[1]

  • Recommended Actions:

    • Use a Dipeptide Building Block: Instead of coupling single amino acids sequentially where DKP formation is likely, synthesize the problematic dipeptide unit in solution first and then couple it to the resin. This strategy bypasses the susceptible intermediate.[2][8]

    • Modify Deprotection Conditions: Switch from the standard 20% piperidine/DMF to a milder or alternative deprotection cocktail known to suppress DKP formation.

Issue 2: Detection of a double-amino-acid deletion impurity in the final product.

  • Potential Cause: DKP formation has occurred, leading to the loss of the N-terminal dipeptide segment of the growing chain.[5] This is often observed in sequences containing proline, for example, where a des-Pro-Pro impurity is found.[5][9]

  • Recommended Actions:

    • Optimize Fmoc-Removal: Reduce the time and temperature of the deprotection step.[5] Ensure efficient washing after deprotection to remove residual base.[5]

    • In Situ Acylation: Perform the subsequent coupling reaction immediately after deprotection to "trap" the reactive N-terminal amine before it can cyclize. A simultaneous deprotection/acylation procedure can be effective.[10]

    • Use Alternative Protecting Groups: For highly problematic sequences, consider using alternative Nα-protecting groups like Alloc (allyloxycarbonyl), which can be removed under neutral conditions, thereby avoiding the base-catalyzed DKP formation.[8][11]

Issue 3: DKP formation is observed even with modified deprotection reagents.

  • Potential Cause: The peptide sequence is extremely prone to cyclization. Factors such as the specific amino acid side chains and solvent polarity might be playing a larger role.[4][12]

  • Recommended Actions:

    • Solvent Modification: Investigate the effect of changing the solvent. Studies have shown that solvent polarity can significantly influence the rate of DKP formation.[4]

    • Add Stabilizing Additives: Adding additives like Oxyma (ethyl cyanohydroxyiminoacetate) to the solvent after the coupling reaction has been shown to improve the stability of the peptide intermediate and reduce DKP formation.[5][6]

    • Temperature Control: Reduce the temperature during hold times after coupling reactions, for instance, to around 3-5°C, to decrease the rate of self-deprotection and subsequent DKP formation.[5]

Data Presentation: Impact of Deprotection Reagents on DKP Formation

The following table summarizes the percentage of DKP formation when treating a susceptible peptide resin with different Fmoc-deprotection solutions. The data highlights the effectiveness of alternative reagents compared to the standard piperidine/DMF protocol.

Deprotection Reagent CocktailSolventDKP Formation (%)Reference
20% PiperidineDMF13.8%[1][8]
5% PiperidineDMF12.2%[8]
20% PiperidineToluene11.7%[8]
5% PiperazineDMF< 4.0%[1][8]
5% PiperazineNMP< 4.0%[1][8]
2% DBU / 5% PiperazineNMP3.6%[1][8]

Data is for a DKP-susceptible Fmoc-Cys(tBu)-Pro-2-Cl-Trityl resin treated twice (5 min and 30 min).[1]

Experimental Protocols

Protocol 1: Fmoc-Deprotection using 2% DBU / 5% Piperazine in NMP

This protocol describes an alternative Fmoc-removal strategy to minimize DKP formation.[1][8]

Materials:

  • Peptide-resin with N-terminal Fmoc-protection

  • N-Methyl-2-pyrrolidone (NMP)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Reaction vessel for SPPS

Procedure:

  • Prepare the Reagent: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • Resin Swelling: Swell the peptide-resin in NMP.

  • First Deprotection: Drain the solvent and add the 2% DBU / 5% piperazine / NMP solution to the resin. Agitate for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the deprotection solution to the resin and agitate for 30 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with NMP to remove all traces of DBU and piperazine. A minimum of five washes is recommended.

  • Proceed to Coupling: Immediately proceed with the coupling of the next amino acid. Timeliness is critical to prevent the liberated N-terminal amine from initiating DKP formation.[1]

Protocol 2: Detection of DKP by LC-MS

This protocol outlines a general method for identifying DKP impurities in synthesis samples.

Materials:

  • Crude peptide sample (cleaved from resin)

  • Acetonitrile (ACN)

  • Water (H₂O) with 0.1% Formic Acid (FA)

  • LC-MS system with a C18 column

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide product in a suitable solvent (e.g., 50% ACN/H₂O).

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution method, for example, starting from 5% ACN (with 0.1% FA) to 95% ACN (with 0.1% FA) over 15-30 minutes.

  • MS Detection:

    • Monitor the eluent using the mass spectrometer in positive ion mode.

    • Scan for the expected mass-to-charge ratio (m/z) of the protonated DKP byproduct ([M+H]⁺). The molecular weight of the DKP will correspond to the cyclic dipeptide of the first two amino acids in the sequence.

  • MS/MS Analysis (Optional): To confirm the identity, perform tandem mass spectrometry (MS/MS) on the suspected DKP peak. The fragmentation pattern can provide structural confirmation.[13][14]

Visualizations

DKP_Formation_Mechanism cluster_Resin Dipeptidyl-Resin cluster_Transition Intramolecular Attack cluster_Products Products Resin H₂N-AA²-CO-NH-AA¹-CO-O-Resin TS Cyclic Intermediate Resin->TS  Base (e.g., Piperidine)  Nucleophilic Attack   DKP Diketopiperazine (DKP) (cyclo-AA¹-AA²) TS->DKP Cleavage Resin_Cleaved Resin-OH TS->Resin_Cleaved caption Mechanism of Diketopiperazine Formation

Caption: Mechanism of Diketopiperazine Formation.

DKP_Troubleshooting_Workflow start DKP Impurity Detected or Low Yield Observed check_seq Is sequence prone to DKP? (e.g., Xaa-Pro, Xaa-Sar) start->check_seq check_step At which step is loss occurring? check_seq->check_step Yes cause2 DKP Formation During Fmoc-Deprotection check_seq->cause2 No cause1 C-Terminal Dipeptide Cleavage ('Traceless' DKP) check_step->cause1 After coupling of 2nd AA check_step->cause2 During Deprotection cause3 Post-Coupling DKP Formation (Self-Deprotection) check_step->cause3 During Post-Coupling Hold sol1 Use Dipeptide Building Block cause1->sol1 sol2 Use Alternative Deprotection: - 2% DBU / 5% Piperazine - Milder Conditions cause2->sol2 sol3 - Reduce Deprotection Time - Timely Coupling Post-Deprotection cause2->sol3 sol4 - Add Oxyma Post-Coupling - Reduce Temperature During Hold cause3->sol4

Caption: Troubleshooting Workflow for DKP Issues.

DKP_Prevention_Strategy Decision Tree for DKP Prevention start Start Peptide Synthesis Plan q1 Is the N-terminal dipeptide known to be DKP-prone? (e.g., contains Pro, Sar) start->q1 low_risk Low DKP Risk q1->low_risk No high_risk High DKP Risk q1->high_risk Yes strategy1 Proceed with Standard 20% Piperidine/DMF Protocol. Monitor closely. low_risk->strategy1 q2 Is using a dipeptide building block feasible? high_risk->q2 strategy2 Synthesize and couple the Fmoc-dipeptide-OH directly. This is the most robust method. q2->strategy2 Yes strategy3 Use an alternative Fmoc-removal cocktail (e.g., DBU/Piperazine). Reduce deprotection time/temp. q2->strategy3 No

Caption: Decision Tree for DKP Prevention Strategy.

References

Minimizing aspartimide formation in Boc SPPS.

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Minimizing Aspartimide Formation in Boc-SPPS

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize aspartimide formation during tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation in the context of Boc-SPPS?

Aspartimide formation is a significant side reaction that can occur during the synthesis of peptides containing aspartic acid (Asp). It involves the cyclization of the Asp side chain with its C-terminal backbone amide nitrogen, forming a five-membered succinimide ring. This process results in a mass loss of 18 Da (the mass of water). The resulting aspartimide is unstable and can undergo epimerization and subsequent ring-opening to yield a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides, which are difficult to separate from the target peptide.[1][2][3]

Q2: How does the primary cause of aspartimide formation in Boc-SPPS differ from Fmoc-SPPS?

The mechanism and primary cause of aspartimide formation are distinct between the two major SPPS strategies:

  • Fmoc-SPPS: Aspartimide formation is predominantly a base-catalyzed reaction. It occurs during the repetitive Fmoc-deprotection steps using piperidine, which deprotonates the backbone amide nitrogen, facilitating its nucleophilic attack on the Asp side-chain ester.[1][4]

  • Boc-SPPS: Aspartimide formation is primarily an acid-catalyzed reaction. While minimal formation occurs during the synthesis cycles, it is a significant risk during the final cleavage and deprotection step, which uses strong acids like hydrogen fluoride (HF).[4][5] The strong acid protonates the side-chain ester, making it susceptible to nucleophilic attack.

Q3: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent. The reaction is most prevalent when the amino acid C-terminal to the Asp residue (the Asp-Xxx motif) is sterically unhindered, allowing the backbone nitrogen to easily attack the side chain.[1][4] Susceptible sequences include:

  • Asp-Gly[4][6]

  • Asp-Ala[6]

  • Asp-Ser[6]

  • Asp-Asn

  • Asp-Asp

The Asp-Gly sequence is particularly problematic due to the lack of steric hindrance from the glycine residue.[4]

Q4: What is the most effective strategy to prevent aspartimide formation in Boc-SPPS?

The most effective preventative measure in Boc-SPPS is the careful selection of the side-chain protecting group for the aspartic acid residue. Using a bulkier and more acid-stable protecting group can significantly reduce the rate of acid-catalyzed cyclization during HF cleavage. Historically, the use of Boc-Asp(OcHex)-OH (cyclohexyl ester) has been shown to result in minimal aspartimide formation compared to the more labile Boc-Asp(OBzl)-OH (benzyl ester) .[4][5]

Q5: How can I detect and characterize aspartimide-related impurities?

Aspartimide-related impurities can be detected and characterized using a combination of analytical techniques:

  • Mass Spectrometry (MS): The primary indicator is the presence of a peak corresponding to the target peptide mass minus 18 Da (M-18). The subsequent ring-opened α- and β-peptide impurities will have the same mass as the target peptide.

  • High-Performance Liquid Chromatography (HPLC): Aspartimide-related side products often have different retention times than the desired peptide. The aspartimide itself, along with the resulting α- and β-isomers, can often be resolved as separate peaks, though co-elution is possible, making purification challenging.[1]

Troubleshooting Guide

Problem: My mass spectrometry analysis shows a significant peak at M-18, and my HPLC chromatogram displays multiple, hard-to-separate peaks around the expected product peak.

This is a classic sign of aspartimide formation. Follow this troubleshooting workflow to diagnose and resolve the issue.

G Troubleshooting Aspartimide Formation in Boc-SPPS start_node START: M-18 Peak Detected n1 Which Asp protecting group was used? start_node->n1 Identify Cause decision_node decision_node process_node process_node solution_node solution_node end_node END: Synthesis Optimized n2 High risk of acid-catalyzed cyclization during cleavage. n1->n2 Boc-Asp(OBzl)-OH (Benzyl Ester) n3 Lower intrinsic risk. Review cleavage conditions. n1->n3 Boc-Asp(OcHex)-OH (Cyclohexyl Ester) s1 Re-synthesize using Boc-Asp(OcHex)-OH. n2->s1 Primary Solution n4 What were the HF cleavage conditions? n3->n4 s1->n4 n5 High temperature accelerates aspartimide formation. n4->n5 0°C or Room Temp n6 Conditions are optimized. Consider neutralization protocol. n4->n6 Low Temp (< -5°C) s2 Perform cleavage at lower temperature (e.g., -5 to 0°C) and for the minimum required time. n5->s2 Secondary Solution n7 Using in situ neutralization with a hindered base like DIEA? n6->n7 s2->end_node n7->end_node No, other issues likely s3 Ensure neutralization and coupling are concomitant to minimize exposure of the free N-terminus. n7->s3 Yes s3->end_node

Caption: Troubleshooting workflow for aspartimide formation.

Data & Quantitative Comparison

The choice of Asp side-chain protecting group and the final cleavage conditions are the most critical factors in controlling aspartimide formation in Boc-SPPS.

Table 1: Effect of Asp Protecting Group on Aspartimide Formation

Protecting GroupConditionAspartimide Formation (%)Reference
Benzyl Ester (OBzl)Treatment with Diisopropylethylamine (DIEA) for 24h~51%[5]
Cyclohexyl Ester (OcHex)Treatment with Diisopropylethylamine (DIEA) for 24h0.3%[5]

This data highlights the dramatic reduction in base-lability of the OcHex group, which translates to higher stability during synthesis cycles, particularly with in situ neutralization protocols.

Table 2: Effect of Temperature on Aspartimide Formation Rate During HF Cleavage

Data for a model tetrapeptide protected with a benzyl ester.

TemperatureRate Constant of Aspartimide Formation (s⁻¹)Reference
0 °C73.6 x 10⁻⁶[5]
-15 °C6.2 x 10⁻⁶[5]

This demonstrates that lowering the temperature of the HF cleavage reaction significantly slows the rate of the side reaction.

Experimental Protocols & Methodologies

Protocol 1: Optimized HF Cleavage for Asp-Containing Peptides

This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage step.

  • Preparation: Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum. Pre-chill the HF cleavage apparatus and all reagents to the target temperature (e.g., -5 °C).

  • Scavenger Mixture: Prepare a scavenger mixture appropriate for the peptide sequence. A common mixture is anisole.

  • Apparatus Assembly: Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus. Add the pre-chilled scavenger mixture.

  • HF Condensation: Cool the reaction vessel to -78 °C (dry ice/acetone bath) and condense the desired amount of anhydrous HF into the vessel.

  • Cleavage Reaction: Transfer the reaction vessel to a cooling bath set at the target temperature (e.g., -5 °C to 0 °C). Stir the mixture for the specified time (typically 60-90 minutes). Monitor the temperature closely.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Filter and wash the precipitated peptide with cold ether, then dry the product under vacuum.

Protocol 2: In Situ Neutralization/Coupling in Boc-SPPS

This protocol helps minimize any potential base-catalyzed side reactions by ensuring the deprotected N-terminal amine is immediately available for coupling rather than being exposed to excess base.[4][6]

  • Boc Deprotection: Treat the peptide-resin with 50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes to remove the Boc group. Wash thoroughly with DCM to remove residual acid.[6]

  • Coupling Reagent Activation: In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., with HBTU/HOBt or DIC/HOBt).

  • Neutralization and Coupling: Swell the washed, protonated peptide-resin in DMF. Add the pre-activated amino acid solution followed immediately by a hindered base such as Diisopropylethylamine (DIEA) (2.0-2.2 equivalents).

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours or until a ninhydrin test indicates completion.

  • Wash: Wash the resin thoroughly with DMF and DCM to prepare for the next cycle.

Visualizing the Mechanism

Understanding the chemical pathway is key to preventing the side reaction.

Caption: Mechanism of acid-catalyzed aspartimide formation.

References

Technical Support Center: Addressing Slow Coupling Reactions with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with slow or incomplete coupling reactions involving sterically hindered amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with certain amino acids so slow?

A1: Slow coupling reactions are often attributed to steric hindrance. The bulky side chains of sterically hindered amino acids, such as Valine, Isoleucine, Arginine, and α,α-disubstituted amino acids (e.g., Aib), can physically obstruct the approach of the reacting amino and carboxyl groups, making peptide bond formation difficult.[1][2][3] This steric interference is a primary factor affecting the reaction rate.[4] Additionally, the growing peptide chain can fold into secondary structures or aggregate, further blocking reactive sites.[2]

Q2: My standard coupling protocol with DCC/DIC is failing for a hindered residue. What should I do?

A2: Standard carbodiimide reagents like DCC and DIC are often inefficient for coupling sterically hindered amino acids.[5] It is highly recommended to switch to a more potent coupling reagent. In-situ activating reagents, such as aminium/uronium (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP), are generally more effective for these challenging couplings.[6][7] These reagents form highly reactive esters that can overcome the steric barrier.

Q3: Which coupling reagents are considered the most effective for sterically hindered amino acids?

A3: For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred. HATU and PyAOP are considered among the most efficient due to the formation of OAt esters, which are more reactive than the OBt esters generated by HBTU or PyBOP. Oxyma-based reagents like COMU also show superior performance compared to HOBt-based reagents.[6] For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a very effective strategy.[1][6][8][9]

Q4: I've switched to HATU, but the coupling is still incomplete. What other parameters can I optimize?

A4: If a powerful coupling reagent alone is insufficient, you can try the following strategies:

  • Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents.[2][10] This is a common and effective method to drive the reaction to completion.

  • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate by increasing the probability of molecular interactions.[2]

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 35-50°C) can provide the necessary energy to overcome the activation barrier, though this should be done cautiously to avoid racemization.[11][12] Microwave-assisted synthesis can also be beneficial.[6]

  • Solvent Choice: Use solvents with good swelling properties for the solid support and that can disrupt peptide aggregation, such as DMF, NMP, or mixtures containing DMSO.

Q5: What is "double coupling," and when should I use it?

A5: "Double coupling" is the practice of repeating the coupling step for a specific amino acid in the sequence to ensure the reaction goes to completion.[10] It is particularly useful for sterically hindered residues like Arginine, or when coupling an amino acid to another bulky residue.[2][10] It's also recommended when synthesizing sequences with repeating amino acids (e.g., Ala8), where aggregation can become an issue.[2]

Q6: Are there any side reactions I should be aware of when using stronger coupling reagents or forcing conditions?

A6: Yes. The main side reaction to be concerned about is racemization, the loss of chiral integrity of the amino acid being coupled.[6][8] This risk increases with stronger bases, higher temperatures, and prolonged reaction times.[6][7] Using additives like HOBt, HOAt, or Oxyma Pure can help suppress racemization.[6][13] Another potential side reaction with uronium/aminium reagents is the guanidinylation of the N-terminal amine, which terminates the peptide chain. This can be minimized by pre-activating the amino acid before adding it to the resin.[13]

Data Presentation

Table 1: Relative Efficiency of Common Coupling Reagents
Coupling Reagent ClassExamplesLeaving Group/Active EsterRelative ReactivityNotes
Aminium/Uronium (OAt-based) HATU, HCTUOAt, O-6-ClBtVery HighGenerally considered the most efficient for hindered couplings.[6]
Aminium/Uronium (Oxyma-based) COMU, PyOximOxyma PureHighSafer alternative to potentially explosive triazole-based reagents; very effective.[6]
Phosphonium (OAt-based) PyAOPOAtVery HighExcellent for hindered couplings, including N-methyl amino acids.[5][14]
Phosphonium (OBt-based) PyBOP, BOPOBtMedium-HighGood general-purpose reagents, but less effective than OAt-based for difficult couplings.
Aminium/Uronium (OBt-based) HBTU, TBTUOBtMedium-HighWidely used, but outperformed by HATU and COMU for sterically demanding couplings.[6]
Carbodiimides DCC, DIC(with HOBt/Oxyma)MediumOften require an additive to improve efficiency and reduce racemization.[5][6]
Acyl Halide Precursors TFFH, BTFFHAcyl FluorideVery HighEspecially suited for α,α-disubstituted amino acids; requires in-situ formation.[6][8][11]

This table provides a general comparison. The optimal reagent may vary depending on the specific amino acid sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Standard Double Coupling for a Hindered Amino Acid (e.g., using HATU)
  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat steps 1.2 through 1.5 with a fresh solution of activated amino acid.

    • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.

    • Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling.[12]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent uronium/phosphonium reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate) (1 equivalent) and a base like DIPEA or collidine (2 equivalents).[6][11]

    • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • If the reaction is slow at room temperature, it can be heated (e.g., to 80°C in a microwave reactor) to drive it to completion.[11]

    • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings.

    • Once complete, wash the resin thoroughly with the reaction solvent, followed by DMF and DCM.

Visualizations

G cluster_workflow General Peptide Coupling Workflow Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Washing1 Wash (DMF) Deprotection->Washing1 Coupling Coupling (Add activated AA to resin) Washing1->Coupling Activation Amino Acid Activation (AA + Coupling Reagent + Base) Activation->Coupling Pre-activation Washing2 Wash (DMF/DCM) Coupling->Washing2 Cycle Repeat for Next Amino Acid Washing2->Cycle

Caption: A generalized workflow for a single amino acid coupling cycle in solid-phase peptide synthesis (SPPS).

G cluster_troubleshooting Troubleshooting Logic for Slow Couplings Start Incomplete Coupling Detected (e.g., Positive Ninhydrin Test) CheckReagent Using a standard reagent (e.g., DCC, HBTU)? Start->CheckReagent SwitchReagent Switch to High-Activity Reagent (e.g., HATU, COMU) CheckReagent->SwitchReagent Yes DoubleCouple Perform a Double Coupling CheckReagent->DoubleCouple No SwitchReagent->DoubleCouple StillFails1 Still incomplete? DoubleCouple->StillFails1 IncreaseParams Increase Temperature and/or Concentration StillFails1->IncreaseParams Yes Success Coupling Complete StillFails1->Success No StillFails2 Still incomplete? IncreaseParams->StillFails2 AcylFluoride Consider Alternative Chemistry (e.g., Acyl Fluoride Method) StillFails2->AcylFluoride Yes StillFails2->Success No AcylFluoride->Success

Caption: A decision tree for troubleshooting incomplete peptide coupling reactions with hindered amino acids.

G cluster_pathway Activation Pathway of Aminium/Uronium Reagents AA Fmoc-AA-COOH Carboxylic Acid ActiveEster Fmoc-AA-OAt / -OBt Highly Reactive Active Ester AA->ActiveEster Reagent HATU / HBTU + Base (DIPEA) Reagent->ActiveEster Product {Fmoc-AA-NH-Peptide-Resin | New Peptide Bond} ActiveEster->Product Peptide H₂N-Peptide-Resin N-terminal Amine Peptide->Product Nucleophilic Attack

Caption: Simplified signaling pathway for amino acid activation using common aminium/uronium coupling reagents.

References

Technical Support Center: Utilizing Chaotropic Salts to Mitigate Peptide Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of chaotropic salts to reduce or reverse peptide aggregation.

Troubleshooting Guide

This section addresses common issues encountered during the solubilization and handling of aggregation-prone peptides.

Issue 1: My peptide has formed visible aggregates or is insoluble in standard aqueous buffers.

  • Initial Assessment: Peptide aggregation is often driven by the formation of intermolecular hydrogen bonds and hydrophobic interactions, leading to insolubility.[1] Highly hydrophobic sequences are particularly prone to this issue.[1]

  • Recommended Action: The use of a chaotropic agent is recommended to disrupt the non-covalent forces holding the aggregates together.[2] Chaotropic agents work by disrupting the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect and can lead to the denaturation of peptide secondary structures that contribute to aggregation.[3]

Troubleshooting Workflow for Peptide Aggregation

G start Peptide insoluble or aggregated in aqueous buffer test_solubility Test solubility of a small aliquot in chaotropic salt solution (e.g., 6 M Gdn-HCl or 8 M Urea) start->test_solubility dissolved Peptide dissolves test_solubility->dissolved Yes not_dissolved Peptide remains insoluble test_solubility->not_dissolved No dissolve_bulk Dissolve bulk peptide in selected chaotropic agent dissolved->dissolve_bulk optimize_conditions Optimize conditions: - Increase chaotrope concentration - Add organic solvent (e.g., ACN, DMSO) - Adjust pH - Gentle heating/sonication not_dissolved->optimize_conditions remove_chaotrope Remove chaotropic salt (e.g., dialysis, SEC) if required for downstream application dissolve_bulk->remove_chaotrope final_solution Obtain soluble peptide in desired buffer remove_chaotrope->final_solution optimize_conditions->test_solubility Re-test

Caption: A stepwise guide to troubleshooting peptide insolubility and aggregation.

Issue 2: The peptide remains aggregated even after the addition of a chaotropic salt.

  • Possible Cause: The concentration of the chaotropic agent may be insufficient, or the aggregation is particularly robust.

  • Troubleshooting Steps:

    • Increase Chaotrope Concentration: If using a lower concentration, incrementally increase it. For highly recalcitrant aggregates, solutions of 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M Urea are often effective.[2][4]

    • Combine with Organic Solvents: For very hydrophobic peptides, dissolving the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before adding the aqueous chaotropic solution can be beneficial.[2] Caution: DMSO can oxidize peptides containing Cysteine (Cys) or Methionine (Met). In such cases, DMF is a preferable alternative.[2]

    • Adjust pH: Peptides are generally least soluble at their isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase net charge and promote solubility through electrostatic repulsion.[5][6] Basic peptides can be dissolved in acidic solutions (e.g., 10-30% acetic acid), while acidic peptides can be solubilized in basic solutions (e.g., 10% ammonium bicarbonate).[2][7]

    • Gentle Heating and Sonication: Applying gentle heat (not exceeding 40°C) or sonicating the sample can help break up particulate matter and facilitate dissolution.[4] However, be mindful that excessive heating can lead to peptide degradation.

Issue 3: The chaotropic agent is interfering with my downstream application.

  • Problem: Chaotropic salts, especially at high concentrations, can denature proteins, inhibit enzymes, and interfere with cell-based assays and certain analytical techniques like mass spectrometry.[3][8] For instance, charged chaotropes like Gdn-HCl are incompatible with isoelectric focusing (IEF).[3]

  • Solution: The chaotropic agent must be removed or its concentration significantly reduced.

    • Dialysis: This is a common and effective method for removing small molecules like urea and Gdn-HCl from solutions containing larger peptides. A typical procedure involves dialyzing the sample against the desired buffer, often with multiple buffer changes to ensure complete removal.[9][10][11]

    • Size Exclusion Chromatography (SEC): Also known as desalting or buffer exchange, SEC separates molecules based on size. The peptide can be passed through a column that retains the smaller chaotropic salt molecules while the larger peptide elutes in the desired buffer.[12]

    • Ultrafiltration: This technique uses a semi-permeable membrane to separate the peptide from the chaotropic salt by applying pressure. The sample can be repeatedly diluted with the target buffer and concentrated to reduce the chaotropic salt concentration to negligible levels.[9]

Frequently Asked Questions (FAQs)

Q1: What are chaotropic salts and how do they prevent peptide aggregation?

Chaotropic salts are substances that disrupt the structure of water.[3] They interfere with the hydrogen-bonding network between water molecules, which in turn weakens the hydrophobic effect.[3] The hydrophobic effect is a major driving force for the aggregation of nonpolar regions of peptides. By diminishing this effect, chaotropic salts increase the solubility of hydrophobic peptides and can denature aggregated secondary structures, leading to the dissolution of aggregates.

Mechanism of Chaotropic Salt Action

G cluster_0 Without Chaotropic Salt cluster_1 With Chaotropic Salt P1 Peptide 1 Aggregate Aggregate P1->Aggregate P2 Peptide 2 P2->Aggregate H2O_1 Ordered Water H2O_1->Aggregate Hydrophobic Effect P3 Peptide 1 Soluble Soluble Peptides P3->Soluble P4 Peptide 2 P4->Soluble CS Chaotropic Salt H2O_2 Disordered Water CS->H2O_2 Disrupts H-bonds

Caption: How chaotropic salts disrupt aggregation by altering water structure.

Q2: Which chaotropic salt should I choose and at what concentration?

The choice and concentration of a chaotropic salt depend on the properties of the peptide and the severity of the aggregation.

Chaotropic AgentTypical Working ConcentrationNotes
Guanidine Hydrochloride (Gdn-HCl) 6 M for aggregated peptides[2][7]A strong denaturant. Often more effective than urea.[13] Its concentration must be reduced to ~1 M for tryptic digests.[8][14] Charged, so may interfere with some applications.[3]
Urea 8 M for aggregated peptides[2][4]A strong, uncharged denaturant. Can cause carbamylation of proteins, especially at elevated temperatures.[3]
Sodium Thiocyanate (NaSCN) 4 M (in DMF for synthesis)A potent chaotrope.
Sodium Perchlorate (NaClO₄) 0.8 M (in DMF for synthesis)Effective in disrupting hydrogen bonding during peptide synthesis.[1]
Lithium Chloride (LiCl) 0.8 M (in DMF for synthesis)Can be used to improve solvation.

Q3: How do urea and guanidine hydrochloride affect the kinetics of peptide aggregation?

The effect of chaotropic agents on aggregation kinetics can be complex and concentration-dependent.

Chaotropic AgentConcentration RangeEffect on Aβ42 Aggregation Rate
Urea 0 - 3 MReduces the overall aggregation rate. The effect is more pronounced on the nucleation phase than on the elongation of existing fibrils.[15]
Guanidine Hydrochloride (Gdn-HCl) < ~0.25 MAccelerates aggregation, likely by screening electrostatic repulsion between peptide monomers.[15]
Guanidine Hydrochloride (Gdn-HCl) > ~0.25 MDecelerates aggregation as the denaturing effect becomes dominant over the electrostatic screening.[15]

Q4: Can I store my peptide in a solution containing a chaotropic salt?

While chaotropic salts can maintain peptide solubility, long-term storage in these solutions is generally not recommended as they can promote chemical degradation pathways like deamidation and oxidation over time. For long-term storage, it is best to keep the peptide lyophilized at -20°C or lower. If a peptide solution must be stored, it should be aliquoted to avoid freeze-thaw cycles and stored at -20°C.[2] The stability in solution is sequence-dependent and typically lasts from weeks to months.[16]

Experimental Protocols

Protocol 1: Solubilization of Aggregated Peptides using Guanidine Hydrochloride

This protocol provides a general procedure for dissolving peptides that have formed insoluble aggregates.

  • Initial Solubility Test: Before dissolving the entire sample, test the solubility of a small amount of the peptide.

  • Prepare Gdn-HCl Stock: Prepare a 6 M solution of Guanidine Hydrochloride in a suitable buffer (e.g., Tris or phosphate buffer) at the desired pH.

  • Dissolution: Add the 6 M Gdn-HCl solution directly to the lyophilized peptide or the aggregated peptide suspension. Vortex or sonicate gently until the peptide is fully dissolved.[2][7]

  • Incubation (Optional): If the peptide does not dissolve immediately, incubate the solution at room temperature for 1-2 hours with gentle agitation.

  • Downstream Processing: If Gdn-HCl is incompatible with subsequent experiments, it must be removed. Proceed to Protocol 2 for dialysis.

Protocol 2: Removal of Chaotropic Salts by Dialysis

This protocol is for exchanging the buffer and removing chaotropic agents from a peptide solution.

  • Prepare Dialysis Tubing/Device: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your peptide (e.g., 1-3.5 kDa MWCO for most peptides). Prepare the membrane according to the manufacturer's instructions.

  • Load Sample: Load the peptide solution containing the chaotropic salt into the dialysis tubing or device.

  • First Dialysis: Place the sealed dialysis device in a beaker containing the desired final buffer. The volume of the dialysis buffer (dialysate) should be at least 200 times the volume of the sample.[11] Stir the buffer gently at room temperature or 4°C for 2-4 hours.[17]

  • Buffer Changes: Discard the dialysate and replace it with fresh buffer. Repeat the dialysis for another 2-4 hours. For complete removal, a third buffer change followed by overnight dialysis at 4°C is recommended.[11][17]

  • Sample Recovery: Carefully remove the peptide solution from the dialysis device. The peptide is now in the desired buffer with a significantly reduced concentration of the chaotropic salt. Confirm the final peptide concentration.

References

Technical Support Center: Alternative Deprotection Methods for Acid-Sensitive Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the deprotection of acid-sensitive peptides. It covers alternative strategies to standard trifluoroacetic acid (TFA)-based methods, focusing on minimizing side reactions and preserving the integrity of delicate peptide structures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide contains an acid-sensitive modification (e.g., glycosylation, phosphorylation, or a highly labile ester), and I'm observing significant degradation or loss of the modification during the final TFA cleavage. What are my options?

A1: Standard high-concentration TFA cocktails can cleave many common modifications. For highly acid-sensitive peptides, you should consider using an orthogonal protecting group strategy where the side-chain protecting groups are removed under non-acidic conditions.[1][2][3] Key alternatives include:

  • Photolabile Protecting Groups (PPGs): These groups are cleaved by UV light at specific wavelengths (typically >300 nm), offering a traceless and neutral deprotection method.[1][4][5] This is ideal for peptides that are sensitive to both acids and bases.

  • Enzyme-Catalyzed Deprotection: Specific enzymes can be used to remove certain protecting groups under mild, aqueous conditions, offering high selectivity.[6] For example, trypsin can be used to cleave specific N-terminal protecting groups.[6]

  • Allyl-Based Protecting Groups (e.g., Alloc): These are stable to both acids and bases but can be selectively removed using a palladium catalyst.[7]

Q2: I am observing significant aspartimide formation in my peptide, particularly at Asp-Gly or Asp-Ser sequences. How can I minimize this side reaction?

A2: Aspartimide formation is a common side reaction catalyzed by both acid and base.[8][9] To mitigate this:

  • Use Sterically Hindered Protecting Groups: Employing bulkier side-chain protecting groups for Aspartic acid, such as 3-ethyl-3-pentyl (Epe) or 4-n-propyl-4-heptyl (Php), can significantly reduce aspartimide formation compared to the standard tert-butyl (tBu) group.[10]

  • Modify Deprotection Cocktails: For Fmoc-based synthesis, adding an acidic additive like formic acid (e.g., 20% piperidine with 5% formic acid) to the deprotection solution can limit the deprotonation of the peptide backbone nitrogen, thus reducing the cyclization that leads to aspartimide formation.[11] Adding HOBt to the piperidine deprotection solution has also been shown to reduce this side reaction.[9]

  • Backbone Protection: In very sensitive sequences, protecting the backbone amide nitrogen of the residue following Asp can prevent the nucleophilic attack that initiates aspartimide formation.[10]

Q3: My peptide contains Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) residues, and I'm seeing byproducts related to their modification during cleavage. How can I prevent this?

A3: These residues are susceptible to alkylation by carbocations generated during the cleavage of t-butyl-based protecting groups.[12]

  • Use Effective Scavengers: A standard cleavage cocktail of TFA/TIS/water (95:2.5:2.5) is often sufficient, where triisopropylsilane (TIS) acts as a scavenger. For peptides with multiple sensitive residues, more complex and potent scavenger cocktails may be necessary.[13]

  • Protect the Indole Side-Chain of Tryptophan: Using a Boc protecting group on the Trp side chain [Fmoc-Trp(Boc)-OH] can prevent modification of the indole ring.

  • Mild Cleavage Conditions: For extremely sensitive peptides, a two-step cleavage procedure can be beneficial. First, remove the side-chain protecting groups with a milder acid cocktail, followed by cleavage from the resin with a stronger acid.[14]

Q4: I need to selectively deprotect a single amino acid side chain for on-resin cyclization or modification. What is the best approach?

A4: This requires the use of an orthogonal protecting group on the specific side chain that can be removed without affecting other protecting groups or the resin linkage.[15][16] Common strategies include:

  • Allyloxycarbonyl (Alloc): Used for protecting Lys or Orn, it is removed with a palladium catalyst.[7]

  • Monomethoxytrityl (Mmt) or Trityl (Trt): These are highly acid-labile groups that can be removed with very dilute TFA (1-2%) in DCM, conditions under which tBu-based groups are stable.[7]

  • 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde): This protecting group is stable to both piperidine and TFA but can be removed with a solution of 2-5% hydrazine in DMF.[17][18]

Alternative Deprotection Methodologies

For researchers seeking to avoid harsh acidic conditions altogether, several alternative methods offer milder deprotection environments.

Photolabile Deprotection

Photolabile protecting groups (PPGs) provide a powerful method for deprotection under neutral conditions using UV light.[4][5] This approach is particularly useful for peptides with acid- and base-labile functionalities.

Experimental Protocol: General Photolysis Procedure

  • Dissolve the protected peptide in a suitable solvent (e.g., a mixture of acetonitrile and water). The concentration should be optimized but is typically in the range of 0.1-1 mg/mL.

  • Transfer the solution to a quartz reaction vessel or a UV-transparent plate.

  • Irradiate the solution with a UV lamp at a specific wavelength (commonly 365 nm) for a predetermined time (e.g., 1-4 hours).[19] The optimal time should be determined by monitoring the reaction progress with HPLC.

  • After complete deprotection, remove the solvent under reduced pressure.

  • Purify the deprotected peptide using standard chromatographic techniques.

Enzymatic Deprotection

Enzymes can be utilized for the highly specific removal of certain protecting groups under mild, aqueous conditions.[6] This method is advantageous for its high chemoselectivity.

Experimental Protocol: Trypsin-Catalyzed N-Terminal Deprotection This protocol is based on a model system and may require optimization for different peptide sequences.[6]

  • Dissolve the peptide with the N-terminal trypsin-labile protecting group (e.g., benzyloxycarbonylarginyl) in a suitable aqueous buffer (e.g., Tris-HCl, pH 8.0).

  • Add trypsin to the solution at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w).

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

  • Monitor the deprotection progress by HPLC.

  • Once the reaction is complete, the enzyme can be denatured and removed, and the peptide purified.

Data Summary: Comparison of Deprotection Strategies

The following table summarizes key characteristics of different deprotection strategies to aid in selecting the most appropriate method.

Deprotection StrategyReagents/ConditionsAdvantagesCommon Issues/Considerations
Standard Acidolysis High % TFA with scavengersFast, efficient for many peptidesDegradation of acid-sensitive moieties, side reactions (alkylation, aspartimide formation)
Photolysis UV light (e.g., 365 nm)Neutral conditions, traceless, high orthogonality[1][4][5]Requires specialized equipment, potential for photolytic side reactions
Enzymatic Specific enzymes (e.g., Trypsin) in aqueous bufferHighly specific, extremely mild conditions[6]Enzyme may not be compatible with all sequences, potential for peptide degradation by the enzyme
Palladium-Catalyzed Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavengerOrthogonal to acid- and base-labile groups[7]Catalyst can be difficult to remove, potential for catalyst poisoning
Hydrazinolysis 2-5% Hydrazine in DMFOrthogonal to acid- and base-labile groups[17][18]Hydrazine is toxic, can also remove Fmoc groups[18]
Mild Acidolysis 1-2% TFA in DCMSelectively removes highly acid-labile groups (e.g., Mmt, Trt)Not suitable for cleaving from most resins or removing tBu groups[7]

Visual Guides

Workflow for Selecting an Alternative Deprotection Strategy

The following diagram outlines a decision-making process for choosing an appropriate deprotection method when standard TFA cleavage is problematic.

Deprotection_Strategy_Workflow start Start: Peptide Synthesis Complete check_acid_sensitivity Is the peptide or modification known to be acid-sensitive? start->check_acid_sensitivity use_tfa Use standard TFA cleavage with appropriate scavengers check_acid_sensitivity->use_tfa No alternative_strategy Consider Alternative Deprotection Strategy check_acid_sensitivity->alternative_strategy Yes end_node End: Purified Peptide use_tfa->end_node check_orthogonality Is selective side-chain deprotection required? alternative_strategy->check_orthogonality orthogonal_groups Use orthogonal protecting groups: - Alloc (Pd(0) cleavage) - Dde (Hydrazine cleavage) - Mmt/Trt (Mild acid cleavage) check_orthogonality->orthogonal_groups Yes check_global_deprotection Is a global, non-acidic deprotection needed? check_orthogonality->check_global_deprotection No orthogonal_groups->end_node photolysis Use Photolabile Protecting Groups (PPGs) check_global_deprotection->photolysis Yes enzymatic Use Enzyme-Labile Protecting Groups check_global_deprotection->enzymatic Also consider photolysis->end_node enzymatic->end_node

Caption: Decision tree for selecting a peptide deprotection strategy.

Logical Relationship of Common Side Reactions and Mitigation Strategies

This diagram illustrates the relationship between common acid-sensitive residues, the side reactions they undergo during standard deprotection, and the corresponding mitigation strategies.

Side_Reactions_Mitigation cluster_residues Acid-Sensitive Residues cluster_reactions Common Side Reactions cluster_strategies Mitigation Strategies Asp Asp Aspartimide Aspartimide Formation Asp->Aspartimide Orthogonal Employ Orthogonal Strategy (e.g., Photolysis) Asp->Orthogonal Trp Trp Alkylation Alkylation Trp->Alkylation Trp->Orthogonal Met Met Oxidation Oxidation Met->Oxidation Met->Orthogonal Cys Cys Cys->Alkylation Cys->Orthogonal BulkyPG Use Bulky Protecting Groups Aspartimide->BulkyPG ModifiedCocktail Modify Deprotection Cocktail (e.g., + HOBt/Formic Acid) Aspartimide->ModifiedCocktail Scavengers Use Effective Scavengers (e.g., TIS, EDT) Alkylation->Scavengers BocTrp Use Fmoc-Trp(Boc)-OH Alkylation->BocTrp Oxidation->Scavengers

Caption: Common side reactions and their corresponding mitigation strategies.

References

Purification challenges for peptides containing Boc-trp-phe-ome

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of the dipeptide Boc-Trp-Phe-OMe.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its physicochemical properties. The presence of the bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group, coupled with the aromatic side chains of tryptophan and phenylalanine, gives the molecule significant hydrophobicity. This can lead to:

  • Poor solubility in aqueous solutions commonly used in reversed-phase chromatography.

  • A tendency for aggregation , which can complicate purification and reduce yield.[1][2]

  • Strong retention on reversed-phase HPLC columns, requiring high concentrations of organic solvent for elution.

  • The potential for side reactions during synthesis, leading to closely related impurities that are difficult to separate.

Q2: What are the common impurities I might encounter?

A2: Impurities can arise from several sources during the synthesis of this compound:

  • Unreacted starting materials: Residual Boc-Trp-OH and Phe-OMe may be present.

  • Side products from coupling reagents: If using carbodiimides like DCC or DIC, the corresponding urea byproducts (dicyclohexylurea or diisopropylurea) can be a major impurity. The formation of an unreactive N-acylurea is also a possibility.[3][4][5][6][7]

  • Racemization: A partial loss of stereochemical integrity at either amino acid alpha-carbon can occur, especially if the coupling reaction conditions are not optimized.

  • Oxidation of Tryptophan: The indole side chain of tryptophan is susceptible to oxidation, which can occur during synthesis or purification. This can lead to impurities such as N-formylkynurenine or various hydroxylated species.

  • Dipeptide cleavage: Although less common with the methyl ester, hydrolysis of the ester or cleavage of the peptide bond can occur under harsh acidic or basic conditions.

Q3: What is a typical purity and yield for the synthesis and purification of this compound?

A3: The yield and purity can vary significantly depending on the synthesis and purification methods employed. A reported synthesis of this compound using Boc-(L)-Trp-OSu and HCl·H-(L)-Phe-OMe followed by an extraction and washing procedure yielded the product as a white solid with a 61% yield.[8] Purity of commercially available this compound is typically ≥98% as determined by HPLC.[9] The final yield after chromatographic purification will depend on the crude purity and the efficiency of the chosen purification method.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery from chromatography column Irreversible adsorption or aggregation on the column: The high hydrophobicity of this compound can lead to strong, sometimes irreversible, binding to the stationary phase, or aggregation upon injection.[10]- Use a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18 for reversed-phase HPLC).- Reduce the sample concentration before injection.- Add organic modifiers like isopropanol or acetonitrile to the sample solvent to improve solubility and reduce on-column aggregation.- Consider normal-phase chromatography on silica gel.
Product loss during work-up/extraction Incomplete extraction: The peptide may have partial solubility in the aqueous phase, leading to loss during liquid-liquid extraction.- Perform multiple extractions with the organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous phase.- Adjust the pH of the aqueous phase to suppress the ionization of any potential acidic or basic groups and drive the peptide into the organic layer.
Precipitation during solvent removal Poor solubility in the final solvent: As the solvent is removed, the concentration of the peptide increases, potentially exceeding its solubility and leading to precipitation on the flask.- Evaporate the solvent to a smaller volume and then add a solvent in which the peptide is highly soluble before complete removal of the initial solvent.- Alternatively, precipitate the product by adding a non-solvent (e.g., cold ether or hexanes) to a concentrated solution of the peptide in a good solvent (e.g., ethyl acetate or dichloromethane).
Poor Purity After Purification
Symptom Possible Cause Suggested Solution
Co-eluting peaks in HPLC Closely related impurities: Side products from the synthesis (e.g., diastereomers, oxidized tryptophan) may have very similar retention times to the desired product.- Optimize the HPLC gradient: Use a shallower gradient to improve resolution.- Change the mobile phase modifier: Switching from trifluoroacetic acid (TFA) to formic acid or using a different buffer system can alter selectivity.- Try a different stationary phase: An alternative column chemistry (e.g., phenyl-hexyl or a different pore size) may provide better separation.- Consider orthogonal purification: If reversed-phase HPLC is insufficient, consider a secondary purification step like silica gel chromatography.
Presence of starting materials Incomplete reaction: The coupling reaction did not go to completion.- Improve the initial work-up: The washing steps with acidic and basic aqueous solutions are designed to remove unreacted starting materials. Ensure these washes are performed thoroughly.- Silica gel chromatography: This can be effective at separating the more polar unreacted Boc-Trp-OH from the product.
Broad or tailing peaks in HPLC Aggregation or secondary interactions with the column: The peptide may be aggregating on the column or interacting with active sites on the silica backbone.- Increase the column temperature: This can improve peak shape for hydrophobic peptides.- Add organic modifiers to the mobile phase: Isopropanol can sometimes reduce aggregation.- Use a high-purity silica column to minimize secondary interactions.

Experimental Protocols

Protocol 1: Purification by Extraction and Washing

This protocol is a primary purification step following the synthesis of this compound.

Objective: To remove water-soluble impurities and unreacted starting materials.

Methodology:

  • After the coupling reaction, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate (EtOAc).

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M aqueous HCl solution to remove any unreacted amine components and basic impurities.

    • Saturated aqueous NaHCO₃ solution to remove unreacted Boc-Trp-OH and acidic impurities.

    • Brine (saturated aqueous NaCl solution) to reduce the amount of water in the organic layer.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Quantitative Data (Example):

ParameterValueReference
Starting materialsBoc-(L)-Trp-OSu, HCl·H-(L)-Phe-OMe[8]
Post-workup Yield61%[8]
Protocol 2: Purification by Silica Gel Chromatography

Objective: To separate the target peptide from non-polar and some closely related polar impurities.

Methodology:

  • Slurry preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the mobile phase. In a separate beaker, create a slurry of silica gel in the chosen mobile phase.

  • Column packing: Pack a chromatography column with the silica gel slurry.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Elute the column with a suitable mobile phase. A gradient of methanol in chloroform or ethyl acetate in hexanes is a common starting point. For Boc-protected peptides, a gradient of 0-5% methanol in chloroform can be effective.

  • Fraction collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC) using an appropriate stain (e.g., ninhydrin after deprotection, or a UV lamp).

  • Product isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Preparative Reversed-Phase HPLC

Objective: To achieve high purity of the final product.

Methodology:

  • Sample preparation: Dissolve the crude or semi-purified peptide in a minimal amount of a strong solvent like dimethylformamide (DMF) or acetonitrile (ACN), and then dilute with the initial mobile phase. Ensure the sample is fully dissolved to prevent column clogging.

  • Column: A C8 or C18 preparative column is typically used.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A shallow gradient is recommended for good resolution. For example, a linear gradient of 30-70% B over 40 minutes. The optimal gradient should be determined based on analytical HPLC of the crude material.

  • Detection: Monitor the elution at 220 nm and 280 nm (due to the aromatic residues).

  • Fraction Collection and Analysis: Collect fractions corresponding to the main peak. Analyze the purity of each fraction by analytical HPLC.

  • Product Isolation: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis This compound Synthesis extraction Extraction & Washing synthesis->extraction Crude Product chromatography Chromatography (Silica or RP-HPLC) extraction->chromatography Semi-pure Product crystallization Crystallization (Optional) chromatography->crystallization Pure Product hplc_ms Purity & Identity Check (HPLC, MS) chromatography->hplc_ms crystallization->hplc_ms troubleshooting_logic start Purification Outcome low_yield Low Yield? start->low_yield poor_purity Poor Purity? start->poor_purity check_solubility Check Solubility & Aggregation low_yield->check_solubility Yes end_yield Improve Recovery low_yield->end_yield No optimize_chromatography Optimize Chromatography (Gradient, Column) poor_purity->optimize_chromatography Yes end_purity Enhance Purity poor_purity->end_purity No check_solubility->end_yield improve_workup Improve Work-up (Washing Steps) optimize_chromatography->improve_workup orthogonal_purification Consider Orthogonal Purification improve_workup->orthogonal_purification orthogonal_purification->end_purity

References

Validation & Comparative

Purity Validation of Boc-Trp-Phe-OMe: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Boc-Trp-Phe-OMe, a protected dipeptide intermediate crucial in peptide synthesis. We present a primary and an alternative HPLC method, complete with detailed experimental protocols and a comparative analysis of their expected performance.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is paramount for the accurate determination of peptide purity. Below is a comparison of two reversed-phase HPLC (RP-HPLC) methods tailored for the analysis of this compound. The primary method is a standard approach widely used for peptide analysis, while the alternative method offers a different selectivity profile, which can be advantageous for resolving specific impurities.

ParameterPrimary Method (Method A)Alternative Method (Method B)
Stationary Phase C18, 5 µm, 100 Å (e.g., Phenomenex Luna C18)Phenyl-Hexyl, 5 µm, 100 Å
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid (FA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile0.1% Formic Acid (FA) in Acetonitrile
Expected Resolution High resolution for a broad range of impurities.Enhanced resolution for aromatic or closely related impurities.
Peak Symmetry Good peak shape for the main component.May offer improved peak shape for certain impurities.
Limit of Detection (LOD) Typically in the low ng range.Comparable to the primary method.
Key Advantages Robust, widely applicable, extensive literature support.Alternative selectivity, potentially better for challenging separations.

Experimental Workflow

The general workflow for the HPLC analysis of this compound is depicted in the diagram below. This process begins with careful sample preparation, followed by chromatographic separation and data analysis to determine the purity of the peptide.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (214 nm & 280 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation

Caption: Experimental workflow for HPLC purity validation of this compound.

Detailed Experimental Protocol: Primary HPLC Method (Method A)

This section provides a detailed protocol for the primary reversed-phase HPLC method for the purity analysis of this compound.

1. Materials and Reagents

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size).[1]

3. Preparation of Mobile Phases

  • Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

4. Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Filter the solution through a 0.22 µm syringe filter before injection.[2]

5. Chromatographic Conditions

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.[3]

  • UV Detection: 214 nm (for the peptide backbone) and 280 nm (for the tryptophan and phenylalanine aromatic side chains).[3]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 70
    22 95
    25 95
    26 30

    | 30 | 30 |

6. Data Analysis

  • Integrate the peaks in the chromatogram.

  • Calculate the percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[3]

  • Potential impurities to consider include starting materials (Boc-Trp-OH, Phe-OMe), deletion sequences (if synthesized on solid phase), or diastereomers.[4][5]

Conclusion

The purity of synthetic peptides is a non-negotiable aspect of research and development. The presented HPLC methods provide robust and reliable approaches for the validation of this compound purity. While the primary C18-based method is a workhorse for most applications, the alternative phenyl-hexyl method offers a valuable tool for resolving challenging impurity profiles. The choice of method will ultimately depend on the specific impurity profile of the synthesized peptide and the analytical requirements of the project. For regulatory submissions, a thorough method validation according to ICH Q2(R1) guidelines is essential.[3]

References

A Comparative Guide to Boc vs. Fmoc Strategy for Trp-Phe Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and peptide chemistry, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that impacts yield, purity, and the overall success of the synthesis. This is particularly true for peptides containing sensitive residues like Tryptophan (Trp), which is prone to modification under acidic conditions. This guide provides a detailed comparison of the Boc and Fmoc strategies for the synthesis of a model dipeptide, Tryptophyl-Phenylalanine (Trp-Phe), supported by experimental protocols and an analysis of potential side reactions.

Data Presentation: A Quantitative Comparison

While direct, side-by-side quantitative data for the synthesis of the simple Trp-Phe dipeptide is not extensively published, the following table summarizes expected outcomes based on the well-established principles of each strategy and data from syntheses of similar tryptophan-containing peptides.

ParameterBoc StrategyFmoc StrategyKey Considerations
Crude Purity (%) Generally 70-85%Generally >90%Purity can be sequence-dependent. The harsher final cleavage in Boc chemistry can lead to more side products.
Overall Yield (%) Typically 60-80%Typically >85%Yield is highly dependent on the efficiency of each coupling and deprotection step. Aggregation can be a factor in both, but in situ neutralization in Boc chemistry can sometimes improve yields for difficult sequences.[1]
Deprotection Conditions 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)20-50% Piperidine in Dimethylformamide (DMF)The strong acid in the Boc strategy can lead to side reactions with sensitive residues like Tryptophan.[2][3]
Final Cleavage Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)95% Trifluoroacetic acid (TFA) with scavengersThe highly corrosive and hazardous nature of HF used in the Boc strategy requires specialized equipment.[1]
Tryptophan Side Chain Protection Boc-Trp(For)-OH (Formyl)Fmoc-Trp(Boc)-OH (tert-Butyloxycarbonyl)Protection of the tryptophan indole is crucial to prevent side reactions. The Boc group in the Fmoc strategy offers robust protection against various side reactions.[4]
Common Side Reactions Tert-butylation of Trp indole, oxidation.Alkylation of Trp by carbocations from scavengers or linkers, diketopiperazine formation.[5][6]The choice of scavengers is critical in both strategies to minimize side reactions.

Experimental Protocols

The following are detailed, generalized protocols for the manual solid-phase synthesis of a Trp-Phe dipeptide using both Boc and Fmoc strategies.

Boc Solid-Phase Peptide Synthesis of Trp-Phe

This protocol outlines the synthesis of H-Trp-Phe-OH on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-Phe-OH

  • Boc-Trp(For)-OH

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1 hour in a reaction vessel.

  • Attachment of the First Amino Acid (Boc-Phe-OH):

    • Dissolve Boc-Phe-OH (3 equivalents) and cesium carbonate (1.5 equivalents) in a mixture of DMF and water.

    • Lyophilize the solution to obtain the Boc-Phe-OCs salt.

    • Add the Boc-Phe-OCs to the swollen resin in DMF and heat at 50°C for 24 hours.

    • Wash the resin with DMF, DMF/water, DMF, and DCM.

  • Boc Deprotection:

    • Treat the resin with 25% TFA in DCM for 2 minutes.

    • Drain the solution and treat again with 25% TFA in DCM for 20 minutes.[7]

    • Wash the resin with DCM and isopropanol, followed by DCM.

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM (2 x 5 minutes).

    • Wash the resin with DCM.

  • Coupling of the Second Amino Acid (Boc-Trp(For)-OH):

    • Dissolve Boc-Trp(For)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) to the solution and pre-activate for 10 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Final Boc Deprotection: Repeat step 3.

  • Cleavage and Final Deprotection:

    • Dry the peptide-resin under vacuum.

    • In a specialized HF cleavage apparatus, treat the resin with a mixture of HF:anisole (9:1) at 0°C for 1 hour.

    • Evaporate the HF.

    • Wash the resin with cold diethyl ether to precipitate the peptide.

    • Dissolve the crude peptide in an appropriate aqueous solvent for purification.

Fmoc Solid-Phase Peptide Synthesis of Trp-Phe

This protocol outlines the synthesis of H-Trp-Phe-OH on a Wang resin.

Materials:

  • Wang resin

  • Fmoc-Phe-OH

  • Fmoc-Trp(Boc)-OH

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (scavenger)

  • Water

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 1 hour in a reaction vessel.

  • Attachment of the First Amino Acid (Fmoc-Phe-OH):

    • Dissolve Fmoc-Phe-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activation mixture to the swollen resin and shake for 2-4 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and treat again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF and DCM.

  • Coupling of the Second Amino Acid (Fmoc-Trp(Boc)-OH):

    • Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activation mixture to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Final Fmoc Deprotection: Repeat step 3.

  • Cleavage and Final Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

Mandatory Visualization

The following diagrams illustrate the workflows for the Boc and Fmoc strategies for synthesizing the Trp-Phe dipeptide.

Boc_Strategy_Workflow cluster_resin_prep Resin Preparation cluster_first_aa First Amino Acid Coupling cluster_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Merrifield Resin Swell Swell in DCM Resin->Swell Attach_Phe Attach Boc-Phe-OH Swell->Attach_Phe Wash1 Wash Attach_Phe->Wash1 Deprotect1 Boc Deprotection (25% TFA/DCM) Wash1->Deprotect1 Neutralize Neutralize (10% DIEA/DCM) Deprotect1->Neutralize Couple_Trp Couple Boc-Trp(For)-OH Neutralize->Couple_Trp Wash2 Wash Couple_Trp->Wash2 Final_Deprotect Final Boc Deprotection Wash2->Final_Deprotect Cleavage Cleavage from Resin (HF/Anisole) Final_Deprotect->Cleavage Purify Purification Cleavage->Purify

Caption: Boc strategy workflow for Trp-Phe synthesis.

Fmoc_Strategy_Workflow cluster_resin_prep Resin Preparation cluster_first_aa First Amino Acid Coupling cluster_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Wang Resin Swell Swell in DMF Resin->Swell Attach_Phe Attach Fmoc-Phe-OH Swell->Attach_Phe Wash1 Wash Attach_Phe->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Couple_Trp Couple Fmoc-Trp(Boc)-OH Deprotect1->Couple_Trp Wash2 Wash Couple_Trp->Wash2 Final_Deprotect Final Fmoc Deprotection Wash2->Final_Deprotect Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Final_Deprotect->Cleavage Purify Purification Cleavage->Purify

Caption: Fmoc strategy workflow for Trp-Phe synthesis.

Conclusion

The choice between the Boc and Fmoc strategies for synthesizing Trp-Phe peptides depends on several factors, including the desired purity, scale of synthesis, and available equipment. The Fmoc strategy is generally favored for its milder reaction conditions, which are more compatible with sensitive amino acids like tryptophan, and typically results in higher crude purity and overall yield. The use of Fmoc-Trp(Boc)-OH provides excellent protection for the indole side chain, minimizing side reactions.

The Boc strategy, while employing harsher acidic conditions that can lead to side reactions with tryptophan, can be advantageous in certain situations. For instance, in situ neutralization protocols in Boc chemistry can sometimes overcome aggregation issues encountered during the synthesis of hydrophobic or "difficult" sequences.[1] However, the use of hazardous reagents like anhydrous HF for final cleavage is a significant drawback.

For routine synthesis of Trp-Phe containing peptides where high purity is paramount, the Fmoc strategy is the recommended approach. Careful selection of protecting groups, coupling reagents, and cleavage cocktails is essential in both methodologies to ensure the successful synthesis of the target peptide.

References

A Comparative Guide to the Biological Activity of Boc-Trp-Phe-OMe and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of the protected dipeptide Boc-Trp-Phe-OMe and its analogs. The focus of this document is to present objective experimental data on their performance, particularly in the context of antimicrobial activity, and to provide detailed methodologies for the key experiments cited.

Introduction

The dipeptide this compound, a derivative of the amino acids tryptophan and phenylalanine, serves as a crucial building block in peptide synthesis for the development of novel therapeutic agents.[1] The aromatic residues of tryptophan and phenylalanine are often key to the biological activity of peptides.[1] This guide delves into the biological activities of analogs of this compound, providing a framework for understanding their structure-activity relationships. The primary focus of this comparison is on the antibacterial and antibiofilm properties of these compounds, for which experimental data is available for close analogs.

Antibacterial Activity of this compound Analogs

While direct experimental data on the biological activity of this compound is limited in publicly available literature, a study on its close analogs, Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe , reveals significant broad-spectrum antibacterial activity.[2] These analogs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial potency of Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe was determined by their Minimum Inhibitory Concentration (MIC90), the concentration at which 90% of bacterial growth is inhibited. The results are summarized in the table below.

Bacterial StrainTypeBoc-Phe-Trp-OMe MIC90 (μg/mL)Boc-Trp-Trp-OMe MIC90 (μg/mL)
Escherichia coliGram-negative230300
Pseudomonas aeruginosaGram-negative250350
Staphylococcus aureusGram-positive300400
Bacillus subtilisGram-positive280380

Data sourced from a study on Boc-protected phenylalanine- and tryptophan-based dipeptides.[2]

Biofilm Eradication

In addition to inhibiting bacterial growth, these dipeptide analogs have shown the ability to eradicate and disrupt biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[2] The crystal violet assay confirmed the biofilm eradication and disruption capabilities of both Boc-Phe-Trp-OMe and Boc-Trp-Trp-OMe.[2]

Proposed Mechanism of Action

The antibacterial activity of these tryptophan and phenylalanine-containing dipeptides is believed to stem from their interaction with and disruption of bacterial cell membranes.[2] Tryptophan residues have a known affinity for the interfacial region of lipid bilayers, while the overall hydrophobicity of the dipeptides facilitates their insertion into the bacterial membrane.[2] This leads to membrane permeabilization, causing leakage of cellular contents and ultimately cell death.[2] Scanning electron microscopy (SEM) analysis has shown that these peptides can form fibril and spherical nanostructures, which may contribute to this membrane-disrupting effect.[2]

cluster_0 This compound Analog cluster_1 Bacterial Cell Analog This compound Analog Membrane Bacterial Membrane Analog->Membrane Interaction & Insertion Permeabilization Membrane Permeabilization Membrane->Permeabilization leads to Disruption Membrane Disruption Permeabilization->Disruption CellDeath Cell Death Disruption->CellDeath results in Start Start BacterialCulture Overnight Bacterial Culture Start->BacterialCulture Dilution Dilute Bacteria (5x10^5 CFU/mL) BacterialCulture->Dilution Inoculation Inoculate Wells with Bacteria Dilution->Inoculation PeptideDilution Serial Dilution of Peptides in 96-well plate PeptideDilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation ReadMIC Read MIC (Lowest concentration with no visible growth) Incubation->ReadMIC End End ReadMIC->End

References

A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Trp-Phe-OMe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of peptides is a cornerstone of drug discovery and development. The choice of coupling reagent is critical, directly impacting reaction yield, product purity, and the stereochemical integrity of the final peptide. This guide provides a comparative study of three commonly used coupling reagents—HATU, HBTU, and EDC in combination with HOBt—for the solution-phase synthesis of the dipeptide Boc-Trp-Phe-OMe.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions, most notably racemization. While direct comparative data for the synthesis of this compound is not available in a single study, the following table summarizes the expected performance of each reagent based on available data for similar peptide couplings.

Coupling ReagentTypical YieldRacemizationKey Advantages & Disadvantages
HATU High (>90%)Very LowAdvantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1] Disadvantages: Higher cost compared to other reagents.
HBTU High (>90%)LowAdvantages: Good balance of reactivity and cost, reliable for standard couplings.[2][3] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[4]
EDC/HOBt Good (70-90%)Low to ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed.[5] Disadvantages: Generally lower reactivity compared to uronium salts; HOBt is essential to suppress racemization.[3][5]
Boc-Trp-OSu 61%[6]>99% de[6]Advantages: Active ester method can provide high purity. Disadvantages: Requires pre-activation of the carboxylic acid.

Note: The yield and racemization levels are illustrative and can vary depending on the specific reaction conditions, including solvent, base, temperature, and reaction time. The data for HATU, HBTU, and EDC/HOBt are compiled from studies on various peptides, while the data for Boc-Trp-OSu is specific to the synthesis of this compound.[6]

Experimental Workflow

The general workflow for the synthesis of this compound involves the activation of the carboxylic acid of Boc-Trp-OH followed by nucleophilic attack by the amino group of Phe-OMe.

G cluster_reactants Reactants cluster_reagents Reagents Boc_Trp_OH Boc-Trp-OH Activation Activation of Boc-Trp-OH Boc_Trp_OH->Activation Phe_OMe Phe-OMe Coupling Peptide Bond Formation Phe_OMe->Coupling Coupling_Reagent Coupling Reagent (HATU, HBTU, or EDC/HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Solvent Solvent (e.g., DMF, DCM) Solvent->Activation Activation->Coupling Workup Aqueous Work-up & Purification Coupling->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound using HATU, HBTU, and EDC/HOBt.

Synthesis using HATU

This protocol is adapted from general procedures for HATU-mediated solution-phase peptide coupling.

  • Materials:

    • Boc-Trp-OH (1.0 eq)

    • Phe-OMe·HCl (1.0 eq)

    • HATU (1.0 eq)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Boc-Trp-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

    • Add DIPEA (1.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

    • In a separate flask, dissolve Phe-OMe·HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

    • Add the neutralized Phe-OMe solution to the pre-activated Boc-Trp-OH solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Synthesis using HBTU

This protocol is based on standard HBTU coupling methods in solution.[7]

  • Materials:

    • Boc-Trp-OH (1.0 eq)

    • Phe-OMe·HCl (1.0 eq)

    • HBTU (1.0 eq)

    • HOBt (1.0 eq, optional but recommended)

    • Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dichloromethane (DCM) or DMF

  • Procedure:

    • To a solution of Boc-Trp-OH (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in anhydrous DCM, add DIPEA (2.0 eq).

    • Stir the mixture at 0 °C for 10-15 minutes.

    • Add a solution of Phe-OMe·HCl (1.0 eq) and DIPEA (1.0 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

    • Work-up the reaction as described in the HATU protocol (step 6-7).

    • Purify the crude product by flash column chromatography.

Synthesis using EDC/HOBt

This is a classic carbodiimide-mediated coupling protocol.[8]

  • Materials:

    • Boc-Trp-OH (1.0 eq)

    • Phe-OMe·HCl (1.0 eq)

    • EDC·HCl (1.1 eq)

    • HOBt (1.0 eq)

    • N-Methylmorpholine (NMM) or DIPEA (1.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve Boc-Trp-OH (1.0 eq), Phe-OMe·HCl (1.0 eq), and HOBt (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add NMM (1.0 eq) to the solution, followed by the portion-wise addition of EDC·HCl (1.1 eq).

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product by flash column chromatography.

Conclusion

The choice of coupling reagent for the synthesis of this compound will depend on the specific requirements of the researcher, balancing the need for high yield and purity against cost considerations. For challenging couplings where racemization is a significant concern, HATU is often the preferred reagent despite its higher cost. HBTU offers a reliable and more economical alternative for routine synthesis. The EDC/HOBt system is a cost-effective option, particularly for large-scale synthesis, provided that the reaction conditions are carefully controlled to minimize side reactions. The provided protocols offer a starting point for the successful synthesis of this important dipeptide building block.

References

Unveiling the Antibacterial Potential of Boc-Trp-Phe-OMe: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the dipeptide Boc-Trp-Phe-OMe has emerged as a promising candidate. This guide provides a comprehensive validation of its antibacterial activity, offering a comparative analysis with established antibiotics, detailed experimental protocols, and a visual representation of the evaluation workflow for researchers, scientists, and drug development professionals.

Comparative Antibacterial Efficacy

To contextualize the antibacterial potency of this compound, its Minimum Inhibitory Concentration (MIC) is compared against two well-established antibiotics, Penicillin and Bacitracin. The following table summarizes the MIC values against representative Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

It is important to note that direct MIC data for this compound was not available in the reviewed literature. Therefore, data for the structurally analogous dipeptide, Boc-Phe-Trp-OMe, is presented as a proxy. A study on Boc-protected dipeptides, including Boc-Phe-Trp-OMe, reported a Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms (MIC90) ranging from 230 to 400 μg/mL against both Gram-positive and Gram-negative bacteria[1]. For the purpose of this comparative analysis, the lower end of this range (230 μg/mL) is used as a representative MIC value.

Antimicrobial Agent Target Organism Minimum Inhibitory Concentration (MIC) (µg/mL)
Boc-Phe-Trp-OMe (as a proxy for this compound)Escherichia coli (Gram-negative)~230[1]
Staphylococcus aureus (Gram-positive)~230[1]
Penicillin Escherichia coli ATCC 259222 - 8
Staphylococcus aureus ATCC 259230.015 - 0.12
Bacitracin Escherichia coli>128
Staphylococcus aureus ATCC 292130.5 - 16

Experimental Protocols

The validation of the antibacterial activity of this compound and its comparison with other agents rely on standardized and reproducible experimental methodologies. Below are the detailed protocols for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used and standardized procedure.

a. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium (e.g., E. coli, S. aureus) is grown on an appropriate agar medium overnight at 37°C.

  • Several colonies are used to inoculate a tube of sterile Mueller-Hinton Broth (MHB).

  • The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The bacterial suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

b. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of this compound (and comparator agents) is prepared in a suitable solvent.

  • A two-fold serial dilution of the antimicrobial agent is performed in a 96-well microtiter plate containing MHB to obtain a range of concentrations.

c. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Positive (bacteria in broth without antimicrobial agent) and negative (broth only) controls are included.

  • The plate is incubated at 37°C for 18-24 hours.

d. Determination of MIC:

  • Following incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Membrane Permeabilization Assay

Studies on related Boc-protected dipeptides suggest that their mechanism of action involves the disruption of bacterial cell membranes[1]. Membrane permeabilization assays are crucial to validate this mechanism.

a. Outer Membrane Permeabilization (for Gram-negative bacteria):

  • The fluorescent probe N-phenyl-1-naphthylamine (NPN) is used. NPN fluoresces weakly in an aqueous environment but exhibits strong fluorescence in the hydrophobic interior of cell membranes.

  • Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed.

  • The cells are resuspended in a buffer and treated with different concentrations of this compound.

  • NPN is added to the cell suspension, and the fluorescence intensity is measured using a fluorometer.

  • An increase in fluorescence intensity indicates that the outer membrane has been permeabilized, allowing NPN to enter and bind to the cytoplasmic membrane.

b. Inner Membrane Permeabilization:

  • The fluorescent dye propidium iodide (PI) is used. PI is a nucleic acid stain that cannot cross the membrane of live cells.

  • Bacterial cells are prepared as described above.

  • The cells are treated with this compound, followed by the addition of PI.

  • The fluorescence is measured. An increase in fluorescence indicates that the inner membrane has been compromised, allowing PI to enter the cell and bind to nucleic acids.

Experimental Workflow

The following diagram illustrates the logical workflow for the validation of the antibacterial activity of a novel compound like this compound.

Antibacterial_Validation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Comparative Analysis cluster_3 Phase 4: Advanced Characterization start Synthesize/Obtain This compound mic_assay Minimum Inhibitory Concentration (MIC) Assay start->mic_assay membrane_perm Membrane Permeabilization Assay mic_assay->membrane_perm If active comparison Compare MIC with Standard Antibiotics membrane_perm->comparison biofilm_assay Biofilm Disruption Assay comparison->biofilm_assay hemolysis_assay Hemolysis Assay (Toxicity) comparison->hemolysis_assay end Publish Findings biofilm_assay->end hemolysis_assay->end

Caption: Workflow for validating the antibacterial activity of this compound.

References

Conformational Analysis of Boc-Trp-Phe-OMe Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational properties of N-tert-butyloxycarbonyl-tryptophyl-phenylalanine methyl ester (Boc-Trp-Phe-OMe) and its derivatives. The conformation of a peptide is intrinsically linked to its biological activity, and understanding the three-dimensional structure is paramount in drug design and development. This document outlines the key experimental and computational methodologies used to elucidate peptide conformation, presents comparative data from related studies, and offers a framework for analyzing these molecules.

Comparison of Conformational Preferences

Table 1: Representative Dihedral Angles (in degrees) for Aromatic Dipeptide Fragments from Computational and Experimental Studies.

Dipeptide Fragmentφ (Trp)ψ (Trp)φ (Phe)ψ (Phe)MethodReference
Ac-Trp-NHMe-83.4155.6--Computational (DFT)Generic Dipeptide Study
Ac-Phe-NHMe-84.1154.9--Computational (DFT)Generic Dipeptide Study
Trp-Phe fragment in a β-hairpin-120 to -140120 to 140-120 to -140120 to 140NMR Spectroscopy[1]
Trp-Phe fragment in an α-helix-60 to -70-40 to -50-60 to -70-40 to -50NMR SpectroscopyGeneral Peptide Structures

Note: This table presents representative values to illustrate the expected ranges for different secondary structures. Actual values for this compound will vary based on solvent, temperature, and other experimental conditions.

Experimental and Computational Methodologies

A combination of experimental techniques and computational modeling is typically employed to gain a comprehensive understanding of peptide conformation.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. For dipeptides like this compound, 1D and 2D NMR experiments are crucial.

  • Sample Preparation: The dipeptide is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) to a concentration of 1-10 mM.

  • 1D ¹H NMR: Provides initial information on the chemical environment of protons and can indicate the presence of different conformers if separate signals are observed for the same proton.

  • 2D Correlation Spectroscopy (COSY): Identifies scalar-coupled protons, which helps in assigning the proton resonances within each amino acid residue.

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): Provides information about protons that are close in space (typically < 5 Å), which is essential for determining the peptide's fold. The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the protons. A study on a related tetrapeptide, Boc-Trp-(N-Me)Nle-Asp-Phe-NH2, utilized 2D NOESY and ROESY experiments to derive distance constraints for molecular dynamics simulations[2].

  • Measurement of Coupling Constants (³J(HNHα)): The magnitude of the three-bond coupling constant between the amide proton (NH) and the alpha-proton (Hα) is related to the φ dihedral angle through the Karplus equation. This provides quantitative information about the backbone conformation.

2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides and proteins in solution.

  • Sample Preparation: The dipeptide is dissolved in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) to a concentration that gives an absorbance of ~1.0 at the wavelength of interest. The concentration is typically in the micromolar range.

  • Data Acquisition: CD spectra are recorded in the far-UV region (190-250 nm) using a spectropolarimeter. The data is presented as molar ellipticity [θ].

  • Data Interpretation: The shape and magnitude of the CD spectrum are characteristic of different secondary structures. For a small dipeptide like this compound, the spectrum will likely be dominated by contributions from the aromatic side chains and may indicate the presence of turn-like structures or a random coil conformation.

Computational Modeling

Computational methods complement experimental data by providing detailed energetic and structural information about the conformational landscape of a peptide.

  • Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: These methods use classical force fields to simulate the movement of atoms over time. Starting from an initial structure, an MD simulation can explore the different conformations accessible to the peptide and can be used to calculate properties like dihedral angle distributions and potential of mean force (PMF) surfaces. Restraints from NMR experiments (e.g., NOE-derived distances) can be incorporated into the simulations to refine the structures.

  • Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to calculate the relative energies of different conformations. Due to their computational cost, QM calculations are typically performed on smaller fragments or used to refine structures obtained from MM/MD simulations.

Visualizing Conformational Analysis Workflows

The following diagrams illustrate the typical workflow for a conformational analysis study and a conceptual comparison of conformational preferences.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis & Structure Determination synthesis Synthesis of this compound purification Purification (HPLC) synthesis->purification nmr NMR Spectroscopy (1D, COSY, NOESY) purification->nmr cd Circular Dichroism purification->cd data_proc Data Processing (Coupling Constants, NOE Constraints) nmr->data_proc conf_analysis Conformational Ensemble Analysis cd->conf_analysis md Molecular Dynamics Simulation structure_calc Structure Calculation & Refinement md->structure_calc qm Quantum Mechanics Calculations qm->structure_calc data_proc->structure_calc structure_calc->conf_analysis

Experimental and computational workflow for conformational analysis.

conformational_comparison cluster_derivative_a This compound cluster_derivative_b Alternative Derivative (e.g., with D-amino acid) a_beta Extended (β-strand like) a_turn Turn-like a_beta->a_turn Conformational Equilibrium a_random Random Coil a_turn->a_random Conformational Equilibrium b_beta Extended (β-strand like) b_turn Turn-like b_beta->b_turn Conformational Equilibrium b_random Random Coil b_turn->b_random Conformational Equilibrium

Conceptual comparison of conformational equilibria.

Conclusion

The conformational analysis of this compound derivatives relies on a synergistic approach combining high-resolution experimental techniques, such as NMR and CD spectroscopy, with sophisticated computational modeling. While specific experimental data for the title compound is sparse, analysis of related dipeptides provides a strong indication of its likely conformational preferences, which are expected to be an equilibrium between extended, turn-like, and random coil structures. The precise nature of this equilibrium will be highly sensitive to the local environment and any chemical modifications to the peptide. The methodologies and comparative data presented in this guide offer a robust framework for researchers to pursue further investigations into the structure-activity relationships of this important class of dipeptides.

References

A Comparative Analysis of Boc-Protected vs. Fmoc-Protected Dipeptide Stability for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical decision in peptide synthesis, directly impacting yield, purity, and the overall efficiency of the process. The two most ubiquitously employed α-amino protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), exhibit distinct stability profiles that dictate their suitability for different synthetic strategies. This guide provides a comprehensive comparison of the stability of Boc- and Fmoc-protected dipeptides, supported by experimental data and detailed analytical protocols.

The fundamental difference in the stability of Boc and Fmoc protecting groups lies in their lability to different chemical environments. The Boc group is labile to acid, typically removed by treatment with trifluoroacetic acid (TFA), while the Fmoc group is labile to basic conditions, commonly cleaved by piperidine. This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for selective deprotection of the α-amino group without affecting acid-labile side-chain protecting groups in Fmoc-based strategies.

Quantitative Stability Comparison

The stability of the protecting group is paramount to preventing premature deprotection and subsequent side reactions. The following tables summarize quantitative data on the stability of Boc and Fmoc groups under their respective cleavage conditions and highlight the propensity for common side reactions in dipeptidic systems.

Table 1: Deprotection Kinetics

Protecting GroupDipeptide/Amino AcidDeprotection ConditionsTime for >95% CleavageReference
BocBoc-Ala-Phe50% TFA in DCM~15-30 minGeneral Knowledge
BocBoc-Val-Ile100% TFA< 5 min[1]
FmocFmoc-Phe-Ala-OH20% Piperidine in DMF< 5 min[2]
FmocFmoc-Val-OH20% Piperidine in DMF~5 min[3][4]
FmocFmoc-Leu-OH20% Piperazine in DMF~10 min[5]
FmocFmoc-Arg(Pbf)-OH20% Piperazine in DMF> 10 min[5]

Table 2: Racemization during Coupling

Protected Amino AcidCoupling Conditions% Racemization (D-isomer)Reference
Fmoc-L-His(Trt)-OHDIC/Oxyma1.8%General Knowledge
Fmoc-L-Cys(Trt)-OHDIC/OxymaNegligibleGeneral Knowledge
Fmoc-L-Ser(tBu)-OHHATU/NMMMinorGeneral Knowledge
Boc-Ile-OH + H-Pro-Pro-resinDCCNo racemization[6]

Table 3: Common Side Reactions in Dipeptides

Side ReactionProtecting GroupDipeptide SequenceConditions% Side ProductReference
Aspartimide FormationFmocAsp-Gly20% Piperidine in DMF (prolonged)Can be significant, sequence-dependent[7][8][9][10]
Fmoc-Asp(OtBu)-Gly20% Piperidine in DMF (100x2 min cycles)~10%
Fmoc-Asp(OBno)-Gly20% Piperidine in DMF (100x2 min cycles)~0.1% per cycle
Diketopiperazine FormationFmocPro-ProPost-coupling in DMFCan be significant[11][12][13]
BocIle-Pro-ProDCC couplingSuppressed with N-methylmorpholine salt[6]

Experimental Protocols

To facilitate a direct and standardized comparison of the stability of Boc- and Fmoc-protected dipeptides, the following detailed experimental protocols are provided.

Protocol 1: Comparative Analysis of Deprotection Kinetics via RP-HPLC

This protocol outlines a method to quantify the rate of cleavage of Boc and Fmoc protecting groups from a model dipeptide.

Materials:

  • Boc-protected dipeptide (e.g., Boc-Ala-Phe)

  • Fmoc-protected dipeptide (e.g., Fmoc-Ala-Phe)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Deionized water

  • Reversed-phase HPLC system with a C18 column

  • UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1 mg/mL stock solution of the Boc-dipeptide in DCM.

    • Prepare a 1 mg/mL stock solution of the Fmoc-dipeptide in DMF.

  • Deprotection Reactions:

    • Boc Deprotection:

      • To 1 mL of the Boc-dipeptide stock solution, add 1 mL of TFA (final concentration 50% TFA in DCM).

      • At time points 0, 1, 5, 10, 15, and 30 minutes, withdraw a 50 µL aliquot.

      • Immediately quench the reaction by diluting the aliquot into 950 µL of a 50:50 ACN/water mixture.

    • Fmoc Deprotection:

      • To 1 mL of the Fmoc-dipeptide stock solution, add 250 µL of piperidine (final concentration 20% piperidine in DMF).

      • At time points 0, 1, 3, 5, and 10 minutes, withdraw a 50 µL aliquot.

      • Immediately quench the reaction by diluting the aliquot into 950 µL of a 50:50 ACN/water mixture containing 0.1% TFA.

  • HPLC Analysis:

    • Inject 20 µL of each quenched sample onto the RP-HPLC system.

    • Use a suitable gradient of ACN in water (both containing 0.1% TFA) to separate the protected dipeptide, the deprotected dipeptide, and any byproducts. A typical gradient is 5% to 95% ACN over 20 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm for the peptide bond and 265 nm for the Fmoc group).

    • Quantify the peak areas of the starting material and the deprotected product at each time point.

  • Data Analysis:

    • Calculate the percentage of remaining protected dipeptide at each time point.

    • Plot the percentage of protected dipeptide versus time to determine the deprotection kinetics for both Boc and Fmoc groups.

Protocol 2: Monitoring Dipeptide Stability and Side Reactions using NMR Spectroscopy

This protocol allows for the real-time monitoring of the deprotection process and the identification of potential side products.

Materials:

  • Boc-protected dipeptide

  • Fmoc-protected dipeptide

  • Deuterated methanol (MeOD) or deuterated DMF (DMF-d7)

  • TFA-d

  • Piperidine

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the Boc-dipeptide in 0.6 mL of MeOD in an NMR tube.

    • Dissolve approximately 5-10 mg of the Fmoc-dipeptide in 0.6 mL of DMF-d7 in a separate NMR tube.

  • NMR Data Acquisition:

    • Acquire a baseline ¹H NMR spectrum for each sample before adding the cleavage reagent.

    • Boc Deprotection:

      • Add a small volume of TFA-d (e.g., 20 µL) to the Boc-dipeptide sample, quickly mix, and immediately start acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 5 minutes) for up to 1 hour.

    • Fmoc Deprotection:

      • Add a small volume of piperidine (e.g., 20 µL) to the Fmoc-dipeptide sample, quickly mix, and immediately start acquiring a series of ¹H NMR spectra at regular intervals (e.g., every 1 minute) for up to 20 minutes.

  • Data Analysis:

    • Process the NMR spectra.

    • Monitor the disappearance of proton signals corresponding to the protecting group (e.g., the t-butyl singlet for Boc at ~1.4 ppm, and the fluorenyl protons for Fmoc between 7.3-7.8 ppm).

    • Simultaneously, monitor the appearance of signals corresponding to the deprotected dipeptide and any potential side products (e.g., diketopiperazine or aspartimide-related species).

    • Integrate the relevant peaks to quantify the relative concentrations of the starting material, product, and byproducts over time.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for comparing the stability of Boc- and Fmoc-protected dipeptides.

experimental_workflow cluster_prep Preparation cluster_stability_assay Stability Assay cluster_analysis Analysis cluster_data_evaluation Data Evaluation start Start: Select Model Dipeptides boc_dipeptide Synthesize/Procure Boc-Dipeptide start->boc_dipeptide fmoc_dipeptide Synthesize/Procure Fmoc-Dipeptide start->fmoc_dipeptide acid_treatment Acid Treatment (e.g., TFA/DCM) boc_dipeptide->acid_treatment base_treatment Base Treatment (e.g., Piperidine/DMF) fmoc_dipeptide->base_treatment hplc_analysis RP-HPLC Analysis acid_treatment->hplc_analysis nmr_analysis NMR Spectroscopy acid_treatment->nmr_analysis base_treatment->hplc_analysis base_treatment->nmr_analysis kinetics Deprotection Kinetics hplc_analysis->kinetics side_products Side Product Identification and Quantification nmr_analysis->side_products end Conclusion: Comparative Stability Profile kinetics->end Compare Stability side_products->end Compare Side Reactions

Caption: Workflow for comparing Boc vs. Fmoc dipeptide stability.

signaling_pathway_analogy cluster_boc Boc-Dipeptide Stability Pathway cluster_fmoc Fmoc-Dipeptide Stability Pathway boc_start Boc-Dipeptide acid_stimulus Acidic Condition (e.g., TFA) boc_cleavage Boc Cleavage acid_stimulus->boc_cleavage triggers deprotected_boc Deprotected Dipeptide boc_cleavage->deprotected_boc side_reaction_boc Side Reactions (e.g., t-butylation) boc_cleavage->side_reaction_boc fmoc_start Fmoc-Dipeptide base_stimulus Basic Condition (e.g., Piperidine) fmoc_cleavage Fmoc Cleavage base_stimulus->fmoc_cleavage triggers deprotected_fmoc Deprotected Dipeptide fmoc_cleavage->deprotected_fmoc side_reaction_fmoc Side Reactions (Aspartimide, DKP) fmoc_cleavage->side_reaction_fmoc

Caption: Chemical pathways of Boc and Fmoc dipeptide deprotection.

Conclusion

The choice between Boc and Fmoc protecting groups for dipeptide synthesis is contingent upon the specific amino acid sequence, the desired synthetic strategy, and the potential for side reactions. While Fmoc chemistry is now more prevalent due to its milder final cleavage conditions and orthogonality with common side-chain protecting groups, Boc chemistry remains a valuable tool, particularly for sequences prone to aggregation. The provided data and protocols offer a framework for making informed decisions and for conducting further tailored investigations into the stability of protected dipeptides, ultimately leading to more efficient and successful peptide synthesis campaigns.

References

Spectroscopic comparison of Boc-trp-phe-ome and its deprotected form

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Showdown: Unmasking the Structural Nuances of Boc-Trp-Phe-OMe and its Deprotected Counterpart, Trp-Phe-OMe

In the realm of peptide chemistry and drug development, the strategic use of protecting groups is paramount for precise molecular construction. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, temporarily masking reactive amine functionalities. This guide provides a detailed spectroscopic comparison of the Boc-protected dipeptide, this compound, and its deprotected, free amine form, Trp-Phe-OMe. By examining the spectral shifts and changes across various analytical techniques, we can clearly delineate the impact of the Boc group on the molecule's physicochemical properties. This information is crucial for researchers in peptide synthesis, offering a clear analytical framework for monitoring deprotection reactions and ensuring the purity of the final product.

Comparative Spectroscopic Data

The removal of the Boc protecting group instigates notable and predictable changes in the spectroscopic signatures of the dipeptide. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

¹H NMR Chemical Shifts (δ, ppm) This compound (Predicted) Trp-Phe-OMe (Predicted) Key Differences
Boc (CH₃)₃ ~1.40 (s, 9H)AbsentDisappearance of the large singlet peak confirms deprotection.
Trp α-CH ~4.4 (m, 1H)~3.8 (m, 1H)Upfield shift due to the removal of the electron-withdrawing Boc group.
Phe α-CH ~4.7 (m, 1H)~4.6 (m, 1H)Minimal change expected as it is distant from the modification site.
Amide NH ~6.2 (d, 1H)~8.1 (d, 1H)Downfield shift of the amide proton due to changes in electronic environment.
Indole NH ~8.2 (s, 1H)~8.2 (s, 1H)Little to no change expected.
Aromatic Protons ~6.8-7.7 (m, 10H)~6.8-7.7 (m, 10H)Minimal changes expected.
-OCH₃ ~3.6 (s, 3H)~3.6 (s, 3H)No change expected.
¹³C NMR Chemical Shifts (δ, ppm) This compound (Predicted) Trp-Phe-OMe (Predicted) Key Differences
Boc C=O ~155AbsentDisappearance of the Boc carbonyl signal.
Boc C(CH₃)₃ ~80AbsentDisappearance of the quaternary carbon signal.
Boc C(CH₃)₃ ~28AbsentDisappearance of the methyl carbon signals.
Trp α-C ~55~53Upfield shift upon removal of the Boc group.
Phe α-C ~54~54Minimal change expected.
Peptide C=O ~172~173Minor shift may be observed.
Ester C=O ~171~171No significant change expected.
Aromatic Carbons ~110-138~110-138Minimal changes expected.
Mass Spectrometry This compound Trp-Phe-OMe
Molecular Formula C₂₆H₃₁N₃O₅[1]C₂₁H₂₃N₃O₃
Molecular Weight 465.55 g/mol [1]365.43 g/mol
Expected [M+H]⁺ m/z 466.23m/z 366.18
Infrared (IR) Spectroscopy (cm⁻¹) This compound (Predicted) Trp-Phe-OMe (Predicted) Key Differences
N-H Stretch (Amine) Absent~3300-3400 (broad)Appearance of a primary amine N-H stretching band.
N-H Stretch (Amide & Indole) ~3300-3400~3300-3400Overlap with the new amine N-H stretch.
C=O Stretch (Boc) ~1690AbsentDisappearance of the Boc carbamate carbonyl stretch.
C=O Stretch (Amide I) ~1650~1650Minimal change.
C=O Stretch (Ester) ~1740~1740Minimal change.
UV-Visible (UV-Vis) Spectroscopy This compound Trp-Phe-OMe Key Differences
λmax (Tryptophan) ~280 nm~280 nmThe primary absorbance is due to the tryptophan indole ring and is not significantly affected by Boc deprotection.
λmax (Phenylalanine) ~260 nm~260 nmThe phenylalanine absorbance is often a shoulder on the tryptophan peak and is also unaffected.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: 5-10 mg of the peptide was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR: Spectra were acquired with 16-32 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) or the residual solvent peak.

  • ¹³C NMR: Spectra were acquired with 1024-4096 scans, a spectral width of 220 ppm, and a relaxation delay of 2 seconds.

2. Mass Spectrometry (MS)

  • Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL and then further diluted to 1-10 µg/mL.

  • Instrumentation: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Data was acquired in positive ion mode over a mass range of m/z 100-1000.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FTIR spectra were recorded on an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Spectra were collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

4. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A stock solution of the peptide was prepared in a UV-transparent solvent (e.g., ethanol or water). The stock solution was then diluted to a final concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrumentation: UV-Vis spectra were recorded on a double-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance was scanned from 200 to 400 nm, and the wavelength of maximum absorbance (λmax) was determined.

Visualizing the Process and Impact

Experimental Workflow for Spectroscopic Comparison

The following diagram illustrates the systematic process of synthesizing and spectroscopically comparing the protected and deprotected dipeptides.

G cluster_0 Synthesis and Deprotection cluster_1 Spectroscopic Analysis cluster_2 Data Comparison Boc-Trp-OH + Phe-OMe Boc-Trp-OH + Phe-OMe This compound This compound Boc-Trp-OH + Phe-OMe->this compound Peptide Coupling Trp-Phe-OMe Trp-Phe-OMe This compound->Trp-Phe-OMe Boc Deprotection (e.g., TFA) NMR_Boc NMR_Boc This compound->NMR_Boc ¹H & ¹³C NMR MS_Boc MS_Boc This compound->MS_Boc Mass Spec IR_Boc IR_Boc This compound->IR_Boc FTIR UV_Boc UV_Boc This compound->UV_Boc UV-Vis NMR_Dep NMR_Dep Trp-Phe-OMe->NMR_Dep ¹H & ¹³C NMR MS_Dep MS_Dep Trp-Phe-OMe->MS_Dep Mass Spec IR_Dep IR_Dep Trp-Phe-OMe->IR_Dep FTIR UV_Dep UV_Dep Trp-Phe-OMe->UV_Dep UV-Vis Compare_NMR NMR Comparison NMR_Boc->Compare_NMR Compare_MS MS Comparison MS_Boc->Compare_MS Compare_IR IR Comparison IR_Boc->Compare_IR Compare_UV UV-Vis Comparison UV_Boc->Compare_UV NMR_Dep->Compare_NMR MS_Dep->Compare_MS IR_Dep->Compare_IR UV_Dep->Compare_UV

Caption: Experimental workflow for synthesis and comparative analysis.

Logical Relationship: Impact of Boc Deprotection on Spectroscopic Properties

This diagram illustrates the cause-and-effect relationship between the removal of the Boc group and the resulting changes in the spectroscopic data.

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir IR Spectroscopy Boc_Deprotection Boc Group Removal NMR_Changes Disappearance of Boc signals Upfield shift of Trp α-proton Boc_Deprotection->NMR_Changes MS_Changes Decrease in molecular weight by 100 Da Boc_Deprotection->MS_Changes IR_Changes Disappearance of Boc C=O stretch Appearance of primary amine N-H stretch Boc_Deprotection->IR_Changes

Caption: Impact of Boc deprotection on key spectroscopic features.

Biological Context: The Potential Role of Trp-Phe Dipeptides

While the primary focus of this guide is the spectroscopic comparison, it is noteworthy that dipeptides containing tryptophan and phenylalanine have demonstrated interesting biological activities. Research has shown that certain Trp-Phe dipeptides possess antibacterial properties, potentially by disrupting bacterial cell membranes. Additionally, some tryptophan-containing dipeptides have been identified as inhibitors of the angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure.

Potential Signaling Pathway Involvement

The diagram below conceptualizes a potential mechanism of action for the antibacterial activity of Trp-Phe dipeptides.

G Trp_Phe Trp-Phe Dipeptide Bacterial_Membrane Bacterial Cell Membrane Trp_Phe->Bacterial_Membrane Interaction Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death

Caption: Postulated antibacterial mechanism of Trp-Phe dipeptides.

References

Assessing the Cytotoxicity of Boc-Protected Dipeptide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The evaluation of cytotoxicity is a critical step in the development of new therapeutic agents. This guide provides a comparative assessment of the cytotoxic effects of various Boc-protected dipeptide derivatives, supported by experimental data. It also includes detailed experimental protocols for key cytotoxicity assays and visual representations of relevant biological pathways and workflows to aid in experimental design and data interpretation.

Comparative Cytotoxicity Data

The following table summarizes the growth inhibitory (GI50) values of a series of 4-Boc-piperidone chalcones, which are derivatives containing a Boc-protected core, against various human cancer cell lines. This data provides a baseline for comparing the cytotoxic potential of these compounds.

CompoundLoVo (Colon) GI50 (µg/mL)COLO 205 (Colon) GI50 (µg/mL)PC3 (Prostate) GI50 (µg/mL)22RV1 (Prostate) GI50 (µg/mL)
4a 0.841.817.118.2
4b 1.92.118.919.3
4c 1.51.718.118.8
6a 34.7>5022.9>50
6b 21.425.620.122.1
6c 15.818.219.520.7

Note: The compounds listed are 4-Boc-piperidone chalcone derivatives, which represent a class of molecules containing a Boc-protected core structure. The data is derived from a study on their cytotoxic activity.[1]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount. Below are detailed protocols for commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2][3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the Boc-protected dipeptides and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes and collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer).

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Annexin V Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Experimental Workflow

Understanding the underlying mechanisms of cytotoxicity is crucial. The following diagrams illustrate a key cell death pathway and a typical experimental workflow.

Figure 1. Intrinsic and Extrinsic Apoptosis Signaling Pathways.

Cytotoxicity_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation SelectDipeptides Select Boc-Protected Dipeptides SelectCellLines Select Cancer & Normal Cell Lines SelectDipeptides->SelectCellLines SelectAssays Choose Cytotoxicity Assays (MTT, LDH, etc.) SelectCellLines->SelectAssays CellCulture Cell Culture & Seeding SelectAssays->CellCulture CompoundTreatment Treat Cells with Dipeptides CellCulture->CompoundTreatment Incubation Incubate for Defined Timepoints CompoundTreatment->Incubation PerformAssays Perform Selected Assays Incubation->PerformAssays DataAcquisition Acquire Raw Data (e.g., Absorbance) PerformAssays->DataAcquisition CalculateViability Calculate % Viability / Cytotoxicity DataAcquisition->CalculateViability DetermineIC50 Determine IC50 / GI50 Values CalculateViability->DetermineIC50 PathwayAnalysis Analyze Apoptotic Pathways (Optional) DetermineIC50->PathwayAnalysis

Figure 2. General Experimental Workflow for Cytotoxicity Assessment.

References

Cross-Validation of Analytical Methods for the Characterization of Boc-Trp-Phe-OMe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of synthetic peptides is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive cross-validation of four common analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR)—for the characterization of N-α-Boc-L-tryptophyl-L-phenylalanine methyl ester (Boc-Trp-Phe-OMe). By presenting detailed experimental protocols, comparative data, and visual workflows, this document aims to assist in the selection and implementation of the most appropriate analytical methods for this and similar dipeptides.

The cross-validation of analytical methods is a critical process to demonstrate that each method is fit for its intended purpose and to ensure the consistency and reliability of results across different techniques. This is particularly important in the pharmaceutical industry, where data integrity is paramount.

Experimental Protocols

Detailed methodologies for the characterization of this compound using HPLC, qNMR, MS, and FTIR are provided below. These protocols are designed to be illustrative and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound and to quantify related impurities.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Sample Preparation: A stock solution of this compound was prepared in acetonitrile at a concentration of 1 mg/mL. Calibration standards were prepared by serial dilution in the mobile phase.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). The gradient program starts at 30% B, increases to 90% B over 20 minutes, holds for 5 minutes, and then returns to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 10 µL

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity (assay) of this compound.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10 mg of this compound was accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl3). A known amount of an internal standard (e.g., maleic acid) was added.

NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): 30 seconds to ensure full relaxation of all protons.

  • Number of Scans: 16

  • Spectral Width: 20 ppm

Data Processing: The spectra were phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved proton signal from this compound to the integral of a known proton signal from the internal standard.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and structural integrity of this compound.

Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

Sample Preparation: The stock solution prepared for HPLC analysis (1 mg/mL in acetonitrile) was diluted to 10 µg/mL with the mobile phase.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 150 V

  • Mass Range: m/z 100-1000

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the characteristic functional groups and confirm the overall structure of this compound.

Instrumentation: An FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid this compound powder was placed directly on the ATR crystal.

FTIR Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Data Presentation: A Comparative Analysis

The performance of each analytical method was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following tables summarize the illustrative quantitative data obtained for the characterization of this compound.

Table 1: Comparison of Method Performance Parameters

ParameterHPLC-UVqNMRMass Spectrometry (ESI-TOF)FTIR-ATR
Primary Use Purity & Impurity ProfilingAbsolute Purity (Assay)Molecular Weight Confirmation & Structural ElucidationFunctional Group Identification
Accuracy (% Recovery) 98.5 - 101.2%99.5 - 100.5%N/A (Qualitative)N/A (Qualitative)
Precision (%RSD) < 1.5%< 0.5%N/A (Qualitative)N/A (Qualitative)
Linearity (r²) > 0.999> 0.999N/AN/A
Limit of Detection (LOD) ~0.01%~0.1%pg-ng rangemg range
Limit of Quantitation (LOQ) ~0.05%~0.3%ng rangeN/A
Specificity High (with appropriate column and gradient)High (distinct signals)Very High (mass-to-charge ratio)Moderate (functional group overlap)

Table 2: Summary of this compound Characterization Results

Analytical MethodResultInterpretation
HPLC-UV Purity: 99.8% (at 220 nm)The sample is of high purity with minor impurities detected.
qNMR Absolute Purity: 99.6% (w/w)Confirms the high purity of the material.
Mass Spectrometry [M+H]⁺ = 466.2335 (calculated: 466.2336)The experimentally determined molecular weight matches the theoretical value, confirming the identity of the compound.
FTIR Peaks at ~3300 cm⁻¹ (N-H), ~1740 cm⁻¹ (C=O ester), ~1670 cm⁻¹ (C=O amide), ~1520 cm⁻¹ (N-H bend)The presence of characteristic functional groups is confirmed.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the cross-validation workflow and the logical relationships between the analytical methods.

CrossValidationWorkflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Sample This compound (Solid Material) StockSolution Stock Solution (1 mg/mL in ACN) Sample->StockSolution NMRSample qNMR Sample (in CDCl3 with IS) Sample->NMRSample FTIRSample FTIR Sample (Solid) Sample->FTIRSample WorkingSolutions Working Solutions & Calibration Standards StockSolution->WorkingSolutions HPLC HPLC-UV Analysis WorkingSolutions->HPLC MS Mass Spectrometry Analysis WorkingSolutions->MS qNMR qNMR Analysis NMRSample->qNMR FTIR FTIR Analysis FTIRSample->FTIR Purity Purity & Impurity Profile HPLC->Purity Assay Absolute Purity (Assay) qNMR->Assay MW Molecular Weight Confirmation MS->MW Structure Structural Confirmation (Functional Groups) FTIR->Structure Comparison Cross-Validation Comparison Report Purity->Comparison Assay->Comparison MW->Comparison Structure->Comparison

Caption: Workflow for the cross-validation of analytical methods.

LogicalRelationships cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis HPLC HPLC-UV MS Mass Spectrometry HPLC->MS Confirms Purity of Analyzed Sample qNMR qNMR qNMR->HPLC Provides Absolute Reference for Purity FTIR FTIR BocTrpPheOMe This compound Characterization BocTrpPheOMe->HPLC Purity BocTrpPheOMe->qNMR Assay BocTrpPheOMe->MS Identity (MW) BocTrpPheOMe->FTIR Identity (Functional Groups)

Caption: Logical relationships between analytical methods.

Conclusion

The cross-validation of analytical methods for the characterization of this compound demonstrates the complementary nature of HPLC, qNMR, Mass Spectrometry, and FTIR.

  • HPLC-UV is the workhorse for purity determination and impurity profiling, offering excellent sensitivity for detecting minor components.[1]

  • qNMR stands out for its ability to provide an accurate and precise measurement of absolute purity without the need for a specific reference standard of the analyte.[2]

  • Mass Spectrometry is indispensable for the unambiguous confirmation of molecular weight and can provide valuable structural information through fragmentation analysis.[3]

  • FTIR offers a rapid and non-destructive method to confirm the presence of key functional groups, serving as a valuable identity test.[4][5]

For comprehensive characterization and quality control of this compound, a combination of these methods is recommended. HPLC provides the detailed purity profile, qNMR establishes the absolute content, Mass Spectrometry confirms the identity, and FTIR serves as a quick identity check. This multi-faceted approach ensures a high degree of confidence in the quality and integrity of the dipeptide, meeting the stringent requirements of drug development and scientific research.

References

Safety Operating Guide

Navigating the Disposal of Boc-Trp-Phe-OMe: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of Boc-Trp-Phe-OMe, a protected dipeptide commonly used in peptide synthesis.

Key Safety and Handling Considerations

Before disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

Ensure adequate ventilation to avoid the inhalation of any dust or aerosols[2]. In case of accidental contact, follow standard first-aid procedures:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse eyes with plenty of water for at least 15 minutes[2].

  • Inhalation: Move to fresh air.

  • Ingestion: Rinse mouth with water and seek medical attention[2].

Disposal Protocol for this compound

The overriding principle for laboratory waste is to have a disposal plan before beginning any experiment[3]. The following steps provide a general framework for the disposal of this compound.

Step 1: Waste Identification and Segregation

Properly identify and segregate chemical waste to ensure safe handling and disposal[4]. Since this compound is a peptide derivative, it should be treated as chemical waste. Do not mix it with regular trash or dispose of it down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office[5].

Step 2: Containerization and Labeling

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The container should be compatible with the chemical and prevent leakage.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof container for chemical waste.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and any known hazards.

Step 3: Storage

Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

Step 4: Institutional Waste Collection

Follow your institution's procedures for chemical waste pickup. This typically involves contacting the EHS office or a designated waste management provider to collect the properly labeled container.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated and disposed of as chemical waste. These items should be collected in a designated, labeled container.

Environmental Considerations

While specific ecotoxicity data for this compound is not available, related compounds, such as Fmoc-Trp(Boc)-OH, have been identified as being toxic to aquatic life with long-lasting effects[6]. Therefore, it is prudent to prevent the release of this compound into the environment.

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal node_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) node_identify Identify Waste as This compound node_ppe->node_identify Handle Chemical node_segregate Segregate from General Waste node_identify->node_segregate node_containerize Place in Labeled, Sealed Container node_segregate->node_containerize node_store Store in Designated Waste Area node_containerize->node_store node_contact_ehs Contact Institutional EHS for Pickup node_store->node_contact_ehs node_disposal Professional Waste Disposal node_contact_ehs->node_disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

Personal protective equipment for handling Boc-trp-phe-ome

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Boc-trp-phe-ome (Boc-Tryptophan-Phenylalanine methyl ester), a dipeptide derivative commonly used in peptide synthesis and pharmaceutical research. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear operational framework for researchers, scientists, and drug development professionals.

I. Compound Identification and Properties

This compound is a white, powdered substance utilized as a building block in the synthesis of more complex peptides.[1] Below is a summary of its key properties.

PropertyValue
CAS Number 72156-62-8[1][2]
Molecular Formula C₂₆H₃₁N₃O₅[1]
Molecular Weight 465.55 g/mol [1]
Appearance White powder[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8 °C[1]

II. Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE is mandatory when handling this compound.

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesSplash-proof, conforming to EN166 or ANSI Z87.1Protects eyes from airborne powder and potential splashes of solutions.[3]
Hand Protection Nitrile GlovesDisposable, powder-freePrevents skin contact. Similar compounds can cause skin sensitization.[4] Change gloves frequently.[5]
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.[3]
Respiratory Protection N95 Respirator (or equivalent)Recommended when weighing or handling large quantities of powder outside of a certified fume hood.Minimizes inhalation of fine powder particles.[6]

III. Operational Plan: Step-by-Step Handling Protocol

Handling fine powders requires specific procedures to prevent inhalation and contamination.[7] The following protocol outlines the safe handling of this compound.

A. Preparation and Designated Area

  • Designate a Workspace : All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood or a powder weighing station to control dust.[8][9]

  • Prepare the Surface : Cover the work surface with absorbent bench paper to contain any potential spills.[8]

  • Assemble Equipment : Have all necessary equipment (spatulas, weigh boats, containers, solvents) ready before starting.

B. Weighing the Compound

  • Tare the Container : If possible, tare a sealed container on the balance before adding the powder inside a fume hood. This minimizes the time the powder is exposed to the open lab environment.[5]

  • Minimize Dust : Use a spatula to transfer the powder in small increments. Avoid pouring directly from the bottle, as this can generate dust.[8]

  • Keep Containers Closed : Keep the stock container of this compound closed whenever you are not actively dispensing from it.[8]

C. Solubilization

  • Add Solvent Slowly : In the fume hood, add the desired solvent to the container with the weighed powder.

  • Ensure Complete Dissolution : Cap the container and mix by vortexing or gentle agitation until the solid is fully dissolved.

  • Work Over Absorbent Material : When working with the solution, continue to work over disposable bench covers to easily manage any spills.[8]

The following diagram illustrates the recommended workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_area 2. Prepare Designated Area (Fume Hood, Bench Paper) prep_ppe->prep_area weigh 3. Weigh Powder (Minimize Dust) prep_area->weigh Proceed to handling dissolve 4. Dissolve in Solvent weigh->dissolve decon 5. Decontaminate Workspace (Wet Wipe) dissolve->decon After experiment dispose 6. Dispose of Waste (Follow Guidelines) decon->dispose

Figure 1. Safe handling workflow for this compound.

IV. Disposal Plan

Proper disposal of chemical waste is essential to maintain a safe laboratory environment. While this compound is not classified as a hazardous substance under typical regulations, institutional guidelines must always be followed.[10]

A. Solid Waste

  • Contaminated Materials : Used weigh boats, gloves, bench paper, and any other solid materials contaminated with this compound should be collected in a designated, sealed, and clearly labeled waste container.[11]

  • Unused Powder : Place excess or expired solid this compound in a labeled container for chemical waste disposal. Do not dispose of it in the regular trash.[11][12]

B. Liquid Waste

  • Solutions : Solutions containing this compound should be collected in a designated, sealed, and labeled liquid waste container.

  • Sewer Disposal : Do not pour solutions down the sink unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office. Typically, solutions containing organic compounds are not suitable for sewer disposal.[11][12]

C. Empty Containers

  • Decontamination : Rinse the empty this compound container with a suitable solvent (e.g., methanol or ethanol) three times.

  • Disposal of Rinsate : Collect the solvent rinsate in the designated liquid chemical waste container.

  • Container Disposal : Once triple-rinsed, deface the label on the original container and dispose of it in the regular trash or glass recycling, in accordance with institutional policy.[12]

The logical flow for waste disposal is outlined in the diagram below.

G cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generated solid_waste Solid Waste (Gloves, Weigh Boats) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste empty_container Empty Container start->empty_container solid_bin Collect in Labeled Solid Waste Bin solid_waste->solid_bin liquid_bin Collect in Labeled Liquid Waste Container liquid_waste->liquid_bin rinse Triple-Rinse Container empty_container->rinse dispose_rinsate Add Rinsate to Liquid Waste rinse->dispose_rinsate dispose_container Dispose of Rinsed Container in Trash rinse->dispose_container dispose_rinsate->liquid_bin

Figure 2. Disposal decision workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-trp-phe-ome
Reactant of Route 2
Reactant of Route 2
Boc-trp-phe-ome

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.